TRAP-7
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H63N11O10/c1-21(2)16-26(47-35(56)27(17-22(3)4)48-36(57)28(46-32(53)24(40)20-51)18-23-10-6-5-7-11-23)34(55)45-25(12-8-14-44-39(42)43)33(54)49-29(19-31(41)52)37(58)50-15-9-13-30(50)38(59)60/h5-7,10-11,21-22,24-30,51H,8-9,12-20,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,53)(H,47,56)(H,48,57)(H,49,54)(H,59,60)(H4,42,43,44)/t24-,25-,26-,27-,28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZSIZRTNHGLSX-FLMSMKGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H63N11O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162944 | |
| Record name | Thrombin receptor peptide sfllrnp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
846.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145229-76-1 | |
| Record name | Thrombin receptor peptide sfllrnp | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145229761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thrombin receptor peptide sfllrnp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Section 1: TRAPS (Tumor Necrosis Factor Receptor-Associated Periodic Syndrome)
An In-depth Technical Guide to the Biological Function and Activity of TRAPS, TRAF7, and TRAP1
A Note on Terminology: The term "TRAP-7" is not a standard designation in molecular biology. This guide provides an in-depth analysis of three related and similarly named entities that are likely the subject of interest:
-
TRAPS (Tumor Necrosis Factor Receptor-Associated Periodic Syndrome): An autoinflammatory disease driven by mutations in the TNF receptor gene.
-
TRAF7 (TNF Receptor-Associated Factor 7): A key signaling protein and E3 ubiquitin ligase.
-
TRAP1 (TNF Receptor-Associated Protein 1): A mitochondrial chaperone protein in the HSP90 family.
Each of these is a critical component in cellular signaling, stress response, and disease, making them significant subjects for researchers, scientists, and drug development professionals. This document is structured into three distinct sections to provide a comprehensive overview of each.
Core Concept: TRAPS is an autosomal dominant autoinflammatory disorder caused by heterozygous mutations in the TNFRSF1A gene, which encodes the Tumor Necrosis Factor Receptor 1 (TNFR1). These mutations lead to recurrent, prolonged episodes of fever and localized inflammation.
Biological Function and Pathophysiology
The pathophysiology of TRAPS is complex and not fully elucidated, but it is primarily linked to the misfolding and intracellular accumulation of mutant TNFR1 protein.[1] This leads to cellular stress and aberrant activation of innate immune pathways.[1] Key proposed mechanisms include:
-
Defective Receptor Shedding: Normally, the extracellular domain of TNFR1 can be cleaved from the cell surface to form soluble TNFR1 (sTNFR1), which acts as a decoy receptor to neutralize circulating TNF-α. Many TRAPS-associated mutations impair this shedding process, leading to lower levels of sTNFR1 and prolonged signaling from the cell surface.
-
Endoplasmic Reticulum (ER) Stress: Misfolded mutant TNFR1 proteins accumulate in the ER, triggering the Unfolded Protein Response (UPR).[1] This ER stress can lead to the production of reactive oxygen species (ROS) and the activation of inflammatory signaling pathways, such as NF-κB and the MAPK pathway, independent of TNF-α binding.[1][2]
-
Hyper-responsiveness to Stimuli: Leukocytes from TRAPS patients exhibit hyper-responsiveness to stimuli like lipopolysaccharide (LPS), leading to elevated production of pro-inflammatory cytokines.
Quantitative Data
| TNFRSF1A Mutation | Category | Typical Phenotype | Risk of Amyloidosis |
| C30R, C33Y, C52F, C73R, C88Y | Cysteine Residue Mutations | Severe, early-onset, long febrile episodes, prominent musculoskeletal pain. | High |
| T50M, F112I | Non-Cysteine Structural Mutations | Moderate to severe phenotype. | Moderate |
| R92Q, P46L | Low-Penetrance Variants | Milder, variable phenotype, sometimes asymptomatic. Also found in healthy populations. | Low |
Data compiled from multiple sources indicating genotype-phenotype correlations.
| Analyte | Patient Status | Observation | Fold Change vs. Healthy Controls (Approx.) |
| IL-6 | Symptomatic | Significantly Elevated | >10-fold |
| TNF-α | Symptomatic | Significantly Elevated | ~5 to 10-fold |
| IL-1β | Symptomatic | Significantly Elevated | ~5 to 10-fold |
| Soluble TNFR1 (sTNFR1) | Between Attacks | Significantly Decreased | ~0.5 to 0.7-fold |
This table summarizes typical findings from studies comparing cytokine levels in TRAPS patients to healthy controls. Absolute values vary significantly between studies and individuals.
Signaling and Pathogenic Pathways
References
Preliminary In Vitro Studies of TRAP-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRAP-7 is a synthetic heptapeptide with the sequence Ser-Phe-Leu-Leu-Arg-Asn-Pro (SFLLRNP). It acts as a selective agonist for the Protease-Activated Receptor 1 (PAR-1), a member of the G protein-coupled receptor (GPCR) superfamily. By mimicking the action of thrombin's tethered ligand, which is unmasked upon proteolytic cleavage of the receptor's N-terminus, this compound provides a valuable tool for studying the physiological and pathological roles of PAR-1 activation in various in vitro systems. This technical guide summarizes the key preliminary in vitro findings for this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound activates PAR-1, which is primarily coupled to the Gαq signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG, in conjunction with elevated Ca2+, activates Protein Kinase C (PKC).[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound.
Table 1: Effects of this compound on Platelet Activation
| Parameter | Condition | Observation |
| Dense Granule Release | External Ca²⁺ present | Similar to thrombin-induced release |
| Dense Granule Release | External Ca²⁺ absent (1 mM EDTA) | Reduced by over 60% |
| Lysosome Release | External Ca²⁺ present | Similar to thrombin-induced release |
| Lysosome Release | External Ca²⁺ absent (1 mM EDTA) | Reduced by 75% |
| Intracellular Ca²⁺ Mobilization | Indo-1/AM-labeled platelets | Lower maximum rise compared to thrombin |
Data sourced from studies on human platelets.
Table 2: Effects of this compound on Vascular Smooth Muscle
| Parameter | Cell/Tissue Type | Observation |
| Total Inositol Phosphate Accumulation | Cultured rat aortic smooth muscle cells | Stimulated |
| PKC Substrate Phosphorylation | Cultured rat aortic smooth muscle cells | Stimulated |
Experimental Protocols
Phosphoinositide Hydrolysis Assay in Rat Aortic Smooth Muscle Cells
This protocol is based on the methodology described by Webb et al. (1993) to measure the this compound-induced accumulation of total inositol phosphates.[2]
Materials:
-
Cultured rat aortic smooth muscle cells
-
[³H]myo-inositol
-
Inositol-free cell culture medium
-
Krebs-Henseleit buffer
-
Lithium chloride (LiCl)
-
This compound peptide
-
Trichloroacetic acid (TCA)
-
Dowex AG1-X8 anion-exchange resin
-
Ammonium formate
-
Formic acid
-
Scintillation cocktail
Procedure:
-
Cell Culture and Labeling:
-
Plate rat aortic smooth muscle cells in multi-well plates and grow until near confluency.
-
Replace the medium with inositol-free medium containing [³H]myo-inositol (1-2 µCi/mL) and incubate for 24-48 hours to label the cellular phosphoinositide pools.
-
Before the experiment, wash the cells three times with Krebs-Henseleit buffer.
-
-
Stimulation:
-
Pre-incubate the cells with Krebs-Henseleit buffer containing 10 mM LiCl for 15 minutes at 37°C.
-
Add this compound at the desired final concentrations and incubate for the desired time (e.g., 30 minutes) at 37°C.
-
-
Termination and Extraction:
-
Stop the incubation by aspirating the medium and adding 1 mL of ice-cold 10% (w/v) TCA.
-
Incubate on ice for 30 minutes.
-
Collect the TCA extracts.
-
-
Separation and Quantification:
-
Wash the TCA extracts with water-saturated diethyl ether to remove TCA.
-
Apply the aqueous phase to a Dowex AG1-X8 column (formate form).
-
Wash the column with water to remove free inositol.
-
Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.
-
Measure the radioactivity in the eluate using a liquid scintillation counter.
-
Protein Kinase C (PKC) Activation Assay in Vascular Smooth Muscle Cells
This assay measures the phosphorylation of a specific PKC substrate in response to this compound stimulation.
Materials:
-
Cultured rat aortic smooth muscle cells
-
Phosphate-free medium
-
[³²P]orthophosphate
-
This compound peptide
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibody against the specific PKC substrate
-
Protein A/G-agarose beads
-
SDS-PAGE reagents
-
Autoradiography film or phosphorimager
Procedure:
-
Cell Labeling and Stimulation:
-
Incubate cultured rat aortic smooth muscle cells in phosphate-free medium for 2 hours.
-
Label the cells with [³²P]orthophosphate (e.g., 50-100 µCi/mL) for 2-4 hours.
-
Stimulate the cells with this compound at various concentrations for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis and Immunoprecipitation:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer.
-
Clarify the lysates by centrifugation.
-
Immunoprecipitate the target PKC substrate from the lysates using a specific primary antibody and Protein A/G-agarose beads.
-
-
Analysis:
-
Wash the immunoprecipitates extensively.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the phosphorylated substrate.
-
Quantify the band intensity to determine the extent of phosphorylation.
-
Intracellular Calcium Mobilization Assay in Platelets
This protocol describes the measurement of changes in intracellular free calcium concentration in platelets upon stimulation with this compound using a fluorescent calcium indicator.
Materials:
-
Freshly drawn human blood
-
Anticoagulant (e.g., acid-citrate-dextrose)
-
Tyrode's buffer
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM)
-
Pluronic F-127
-
This compound peptide
-
Fluorometer or fluorescence plate reader
Procedure:
-
Platelet Preparation:
-
Collect human blood into tubes containing an anticoagulant.
-
Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 200 x g for 15 minutes).
-
Isolate platelets from the PRP by further centrifugation and resuspend them in Tyrode's buffer.
-
-
Dye Loading:
-
Incubate the platelet suspension with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) and a small amount of Pluronic F-127 for 30-60 minutes at 37°C in the dark.
-
Wash the platelets to remove excess extracellular dye and resuspend them in fresh Tyrode's buffer.
-
-
Calcium Measurement:
-
Place the dye-loaded platelet suspension in a cuvette with continuous stirring or in a microplate.
-
Measure the baseline fluorescence using a fluorometer or plate reader. For Fura-2, alternate excitation between 340 nm and 380 nm while measuring emission at 510 nm.
-
Add this compound to the cuvette or well and continuously record the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380 for Fura-2).
-
The change in this ratio is proportional to the change in intracellular calcium concentration. If absolute concentrations are required, a calibration procedure using ionophores (e.g., ionomycin) and calcium buffers is necessary.
-
Conclusion
The preliminary in vitro studies of this compound have established it as a potent and selective activator of the PAR-1 receptor. Its ability to stimulate key signaling pathways, including phosphoinositide hydrolysis, PKC activation, and intracellular calcium mobilization, makes it an indispensable tool for dissecting the complex roles of PAR-1 in cellular physiology and disease. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the in vitro pharmacology of this compound and its downstream effects in various biological systems.
References
TRAP-7 Target Identification and Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the identification and validation of the molecular target for TRAP-7, a thrombin receptor activating peptide. This compound is a synthetic peptide used in cardiovascular research that mimics the action of thrombin by activating protease-activated receptors (PARs). This guide details the primary molecular target of this compound, its signaling pathway, and comprehensive experimental protocols for its validation.
This compound Target Identification
The primary molecular target of this compound has been identified as Protease-Activated Receptor 1 (PAR1) . PARs are a unique family of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their N-terminal domain, which unmasks a "tethered ligand" that binds to the receptor and initiates signaling[1][2][3]. Synthetic peptides like this compound are designed to mimic this tethered ligand, thereby activating the receptor without the need for proteolytic cleavage[4]. Thrombin, the physiological activator, can act on PAR1, PAR3, and PAR4[2]. This compound, as a thrombin receptor activating peptide, is primarily associated with the activation of PAR1.
Target Profile
| Target Parameter | Description | Reference |
| Primary Target | Protease-Activated Receptor 1 (PAR1) | |
| Receptor Family | G protein-coupled receptor (GPCR) | |
| Mechanism of Action | Agonist; mimics the tethered ligand of PAR1 | |
| Physiological Activator | Thrombin |
This compound Signaling Pathway
Activation of PAR1 by this compound initiates a cascade of intracellular signaling events primarily through the coupling of Gαq and Gα12/13 proteins. The Gαq pathway is centrally important and leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade is crucial in various cellular responses, including platelet activation and smooth muscle cell contraction.
Caption: this compound signaling cascade via PAR1 activation.
Target Validation Experiments
The validation of PAR1 as the primary target of this compound involves demonstrating a direct interaction and quantifying the downstream functional consequences of this interaction. Key validation experiments include inositol phosphate accumulation assays and protein kinase C activation assays.
Experimental Workflow for Target Validation
The following diagram illustrates a typical workflow for validating the functional activity of this compound on its target receptor.
Caption: Workflow for this compound target validation.
Quantitative Data Summary
| Parameter | Value | Cell System | Reference |
| EC50 (Platelet Activation) | Micromolar (µM) range | Human Platelets |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to validate the function of this compound.
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of inositol phosphates, a downstream product of Gαq signaling, in response to receptor activation.
Objective: To measure the dose-dependent effect of this compound on IP accumulation in PAR1-expressing cells.
Materials:
-
PAR1-expressing cell line (e.g., cultured rat aortic smooth muscle cells)
-
Inositol-free cell culture medium
-
myo-[³H]-inositol
-
Lithium Chloride (LiCl) solution
-
This compound peptide
-
Perchloric acid (PCA)
-
Anion-exchange chromatography columns (e.g., Dowex AG1-X8)
-
Scintillation counter and fluid
Protocol:
-
Cell Culture and Labeling:
-
Plate PAR1-expressing cells in 24-well plates and grow to near confluency.
-
Wash cells with inositol-free medium.
-
Label cells by incubating with myo-[³H]-inositol (e.g., 20 µCi/ml) in inositol-free medium for 20-24 hours at 37°C. This allows for incorporation of the radiolabel into membrane phosphoinositides.
-
-
Assay Procedure:
-
Wash the labeled cells to remove unincorporated myo-[³H]-inositol.
-
Pre-incubate the cells with a buffer containing LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, thus allowing for the accumulation of IPs.
-
Prepare serial dilutions of this compound peptide.
-
Stimulate the cells by adding different concentrations of this compound and incubate for 30-60 minutes at 37°C. Include a no-agonist control for basal IP levels.
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by aspirating the medium and lysing the cells with cold perchloric acid (e.g., 0.5 M).
-
Incubate on ice for 30 minutes to precipitate proteins.
-
Centrifuge to pellet the precipitate and collect the supernatant containing the soluble inositol phosphates.
-
-
Quantification:
-
Neutralize the supernatant.
-
Separate the different inositol phosphate species (IP1, IP2, IP3) using anion-exchange chromatography.
-
Elute the fractions and measure the radioactivity of each fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the total [³H]-inositol phosphate accumulation for each this compound concentration.
-
Plot the data as a dose-response curve and determine the EC50 value.
-
Protein Kinase C (PKC) Activation Assay
This assay measures the activity of PKC, which is activated by diacylglycerol (DAG), another product of PLC-mediated PIP2 hydrolysis.
Objective: To determine the effect of this compound on PKC activity in a relevant cellular context.
Materials:
-
Cell lysate from this compound-treated and untreated cells
-
PKC assay kit (containing a specific PKC substrate peptide)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Acetone
-
Scintillation counter and fluid
Protocol:
-
Cell Treatment and Lysate Preparation:
-
Culture PAR1-expressing cells and treat with various concentrations of this compound for a specified time (e.g., 10-15 minutes).
-
Lyse the cells and prepare a cytosolic extract containing PKC.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Cell lysate (as the source of PKC)
-
PKC substrate peptide
-
Lipid activator (as required by the specific PKC isoform)
-
Inhibitor cocktail to block other serine/threonine kinases (optional, but recommended).
-
-
Initiate the kinase reaction by adding Mg²⁺/ATP cocktail containing [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10-15 minutes.
-
-
Stopping the Reaction and Measuring Phosphorylation:
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate peptide will bind to the paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the papers.
-
-
Quantification:
-
Place the dried P81 paper in a scintillation vial with scintillation fluid.
-
Measure the amount of ³²P incorporated into the substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the PKC activity (e.g., in pmol of phosphate transferred per minute per mg of protein).
-
Compare the activity in this compound-treated samples to untreated controls.
-
Conclusion
The identification of PAR1 as the primary target for this compound is supported by its function as a thrombin receptor activating peptide and its ability to stimulate the canonical Gαq signaling pathway. The validation of this target can be robustly achieved through a combination of biochemical and cell-based functional assays, such as inositol phosphate accumulation and protein kinase C activation assays. The experimental protocols provided in this guide offer a comprehensive framework for researchers in drug discovery and development to confirm the mechanism of action of this compound and similar PAR-activating compounds.
References
An In-depth Technical Guide to TRAP-7 and its Analogs: Agonists of Protease-Activated Receptor 1 (PAR-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Thrombin Receptor Activating Peptide 7 (TRAP-7), its known analogs, and their role as agonists of Protease-Activated Receptor 1 (PAR-1). This document details their biochemical properties, signaling pathways, and the experimental protocols used for their characterization.
Introduction to this compound and its Analogs
This compound is a synthetic heptapeptide that acts as a potent agonist of Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor critically involved in thrombosis and cardiovascular physiology. This compound and its analogs mimic the action of thrombin, the natural proteolytic activator of PAR-1, by binding to the receptor and inducing a conformational change that initiates downstream signaling cascades. These peptides are invaluable tools in cardiovascular research, enabling the study of PAR-1 signaling independent of thrombin's other enzymatic activities.
The primary analog of this compound is TRAP-6, a hexapeptide that also potently activates PAR-1. The sequences of these peptides are derived from the N-terminus of the human PAR-1 receptor that is newly exposed after cleavage by thrombin.
Quantitative Data
The following table summarizes the available quantitative data for this compound and its primary analog, TRAP-6. While potency data is available for TRAP-6, specific binding affinity (Kd) values for these peptides are not widely reported in publicly available literature.
| Compound | Sequence | Molecular Weight ( g/mol ) | Potency (EC50) | Binding Affinity (Kd) |
| This compound | SFLLRNP | 833.0 | Not widely reported | Not widely reported |
| TRAP-6 | SFLLRN | 748.88 | 0.8 µM (Platelet Aggregation) | Not widely reported |
Signaling Pathway of this compound and Analogs
This compound and its analogs activate PAR-1, which is primarily coupled to the Gq alpha subunit of heterotrimeric G-proteins. This initiates a well-defined signaling cascade involving the production of second messengers and the activation of downstream kinases.
PAR-1 Signaling Pathway Diagram
Caption: PAR-1 signaling cascade initiated by this compound/TRAP-6.
Experimental Workflow for Studying PAR-1 Signaling
The following diagram illustrates a typical workflow for investigating the effects of this compound or its analogs on PAR-1 signaling.
Caption: General workflow for characterizing this compound and its analogs.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound and its analogs.
Platelet Aggregation Assay
This assay measures the ability of TRAP peptides to induce platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human blood collected in 3.2% sodium citrate tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound or TRAP-6 stock solution (e.g., 1 mM in sterile water or appropriate buffer).
-
Platelet aggregometer.
-
Aggregation cuvettes with stir bars.
-
Phosphate-buffered saline (PBS).
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 20 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to a final concentration of 2.5 x 10⁸ platelets/mL using PPP.
-
-
Assay Performance:
-
Pipette 450 µL of the adjusted PRP into an aggregation cuvette with a stir bar.
-
Place the cuvette in the aggregometer and allow it to equilibrate to 37°C for at least 2 minutes.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP according to the instrument's instructions.
-
Add 50 µL of the TRAP peptide at the desired final concentration to the cuvette to initiate aggregation.
-
Record the change in light transmittance for at least 5-10 minutes.
-
-
Data Analysis:
-
The percentage of maximum aggregation is determined from the aggregation curve.
-
Perform a dose-response curve with varying concentrations of the TRAP peptide to calculate the EC50 value.
-
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the production of inositol phosphates, a downstream product of PLC activation, in response to PAR-1 agonism.
Materials:
-
HEK293 cells stably expressing human PAR-1.
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum.
-
Inositol-free medium.
-
[³H]-myo-inositol.
-
Stimulation buffer (e.g., HBSS with 10 mM LiCl).
-
This compound or TRAP-6 stock solution.
-
Lysis buffer (e.g., 0.1 M formic acid).
-
Anion-exchange chromatography columns (e.g., Dowex AG1-X8).
-
Scintillation fluid and counter.
Procedure:
-
Cell Culture and Labeling:
-
Plate the PAR-1 expressing HEK293 cells in 24-well plates.
-
Once confluent, wash the cells with inositol-free medium.
-
Label the cells by incubating with [³H]-myo-inositol (1-2 µCi/mL) in inositol-free medium for 16-24 hours.
-
-
Agonist Stimulation:
-
Wash the labeled cells with stimulation buffer.
-
Pre-incubate the cells with stimulation buffer containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Add varying concentrations of the TRAP peptide to the wells and incubate for 30-60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Aspirate the stimulation buffer and lyse the cells with ice-cold 0.1 M formic acid.
-
Incubate on ice for 30 minutes.
-
Neutralize the lysates with a suitable buffer (e.g., 150 mM KOH, 75 mM HEPES).
-
-
Quantification:
-
Separate the inositol phosphates from the cell lysates using anion-exchange chromatography.
-
Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.
-
Quantify the radioactivity of the eluates using a scintillation counter.
-
-
Data Analysis:
-
Generate a dose-response curve and calculate the EC50 for IP accumulation.
-
Protein Kinase C (PKC) Activity Assay
This assay measures the activity of PKC, a key downstream effector of the PAR-1 signaling pathway.
Materials:
-
Cells expressing PAR-1 (e.g., platelets or transfected cell lines).
-
This compound or TRAP-6.
-
Cell lysis buffer.
-
PKC immunoprecipitation antibody.
-
Protein A/G agarose beads.
-
PKC substrate peptide (e.g., a peptide containing a PKC phosphorylation motif).
-
[γ-³²P]ATP.
-
Kinase reaction buffer.
-
Phosphocellulose paper.
-
Phosphoric acid wash solution.
-
Scintillation counter.
Procedure:
-
Cell Stimulation and Lysis:
-
Treat the cells with the TRAP peptide for a short period (e.g., 1-5 minutes) at 37°C.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation of PKC:
-
Incubate the cell lysate with an anti-PKC antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the PKC-antibody complex.
-
Wash the beads several times with lysis buffer and then with kinase reaction buffer.
-
-
Kinase Assay:
-
Resuspend the beads in kinase reaction buffer containing the PKC substrate peptide.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for 10-20 minutes.
-
Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).
-
-
Quantification:
-
Spot an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity remaining on the paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity of PKC and compare the activity in stimulated versus unstimulated cells. A dose-response to the TRAP peptide can also be performed to determine the EC50 for PKC activation.
-
Conclusion
This compound and its analogs, particularly TRAP-6, are essential pharmacological tools for the investigation of PAR-1 mediated signaling pathways. Their ability to selectively activate PAR-1 has provided significant insights into the mechanisms of thrombosis and cardiovascular disease. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field, facilitating further exploration of PAR-1 biology and the development of novel therapeutics targeting this important receptor.
TRAP-7 safety and toxicity data
An in-depth analysis of the safety and toxicity profile of a compound designated "TRAP-7" is currently unavailable due to the ambiguous nature of the identifier. Searches for "this compound" have yielded information across disparate scientific and technical fields, making it impossible to isolate data relevant to a specific drug candidate without further clarification.
The acronym "TRAP" is utilized in various biological contexts, including but not limited to:
-
Tartrate-Resistant Acid Phosphatase (TRAP): A marker for osteoclasts involved in bone resorption.
-
TNF Receptor-Associated Factor (TRAF): A family of proteins involved in signal transduction for the tumor necrosis factor (TNF) superfamily.
-
Thrombospondin-Related Anonymous Protein (TRAP): A protein crucial for the motility and infectivity of the malaria parasite, Plasmodium.
Furthermore, "trap" is a common term in various experimental methodologies and devices, further complicating the search for specific compound data.
To provide the requested in-depth technical guide, including quantitative safety and toxicity data, detailed experimental protocols, and signaling pathway diagrams, a more specific identifier for "this compound" is required. This could include:
-
The full chemical name or IUPAC name of the compound.
-
The CAS (Chemical Abstracts Service) number.
-
The name of the company, research institution, or principal investigator developing the compound.
-
The specific biological target or pathway of interest.
Without this clarifying information, a comprehensive and accurate technical guide on the safety and toxicity of "this compound" cannot be generated.
Unraveling the Identity of TRAP-7 in Gene Expression Analysis
An in-depth analysis of scientific literature reveals ambiguity surrounding the term "TRAP-7," a factor reportedly involved in inducing gene expression changes. The available information suggests that "this compound" may refer to one of several distinct entities, each with a different role in cellular processes. This guide aims to clarify these potential identities and provide a framework for understanding their respective mechanisms and experimental investigation.
More prominently, the acronym "TRAP" is widely used to describe various experimental methodologies. These techniques are pivotal for studying gene expression and protein-RNA interactions, but they are not inducers of gene expression changes themselves. These methods include:
-
Translating Ribosome Affinity Purification (TRAP): This technique is used to isolate messenger RNA (mRNA) that is actively being translated in specific cell types within a complex tissue.[2][3] By tagging ribosomes in a cell-specific manner, researchers can purify ribosome-associated mRNAs and thus obtain a snapshot of the "translatome" of that particular cell type.[2]
-
Telomeric Repeat Amplification Protocol (TRAP) Assay: This is a highly sensitive PCR-based method to measure telomerase activity. Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. Its activity is crucial in cancer and aging research.
-
Translational Repression Assay Procedure (TRAP): This in vivo system, developed in yeast, is designed to analyze RNA-protein interactions. It is based on the principle that a protein binding to a specific site in the 5' untranslated region of a reporter mRNA can repress its translation.
-
Targeted Recombination in Active Populations (TRAP): This genetic technique allows for permanent genetic access to neurons that are transiently activated by specific stimuli. It utilizes a drug-dependent recombinase expressed under the control of an immediate early gene promoter to drive the expression of an effector protein in active cells.
-
Tumor Cell-Released Autophagosomes (TRAP): These vesicles released by tumor cells have been shown to modulate the immune system. For instance, they can enhance the apoptotic and immunosuppressive functions of neutrophils.
Furthermore, the search for "this compound" frequently leads to information on TNF receptor-associated factor 7 (TRAF7) . TRAF7 is an E3 ubiquitin ligase that plays a significant role in various signaling pathways, including those that lead to the activation or repression of the NF-κB transcription factor. It has been implicated in cancer development and innate immunity. For example, TRAF7 can negatively regulate the RLR signaling pathway by promoting the degradation of the TBK1 protein.
Given the multifaceted nature of the term "this compound," a comprehensive technical guide on the gene expression changes it induces cannot be definitively compiled without further clarification of the specific entity of interest. The subsequent sections will therefore provide a generalized overview of the methodologies and signaling pathways associated with the most likely interpretations.
Experimental Protocols
Detailed experimental protocols are highly specific to the technique or molecule being investigated. Below are generalized outlines for some of the methodologies discussed.
Translating Ribosome Affinity Purification (TRAP)
-
Generation of Transgenic Model: Create a transgenic organism (e.g., mouse) expressing a tagged ribosomal protein (e.g., eGFP-L10a) under the control of a cell type-specific promoter.
-
Tissue Homogenization: Harvest the tissue of interest and homogenize it in a polysome buffer containing cycloheximide to stall translating ribosomes.
-
Immunoprecipitation: Incubate the cleared homogenate with magnetic beads conjugated to an antibody against the tag (e.g., anti-GFP).
-
RNA Isolation: After washing the beads to remove non-specific binding, elute and purify the ribosome-bound RNA.
-
Downstream Analysis: Analyze the purified RNA using techniques such as quantitative reverse transcription PCR (qRT-PCR) or RNA sequencing (RNA-seq) to determine the cell type-specific translatome.
TRAP Assay for Telomerase Activity
-
Cell Extract Preparation: Prepare a cell lysate from the sample of interest.
-
Telomerase Extension: Incubate the cell extract with a synthetic DNA primer (TS primer) that telomerase can extend by adding telomeric repeats.
-
PCR Amplification: Amplify the extended products using PCR with the TS primer and a reverse primer.
-
Detection: Analyze the PCR products on a gel to visualize the characteristic ladder pattern of telomerase activity. Quantitative versions of the TRAP assay (qTRAP) use real-time PCR for quantification.
Signaling Pathways
The signaling pathways associated with the potential identities of "this compound" are diverse.
Thrombin Receptor (PAR) Signaling
This compound, as a thrombin receptor activating peptide, would initiate signaling through Protease-Activated Receptors (PARs).
Caption: this compound activates PAR, leading to downstream signaling.
TRAF7-Mediated Signaling
TRAF7 is involved in complex signaling networks, including the NF-κB and innate immune pathways.
Caption: TRAF7 negatively regulates RLR signaling.
Quantitative Data
Due to the lack of specific studies on global gene expression changes induced by a molecule definitively identified as "this compound," a table of quantitative data cannot be provided. Should "this compound" refer to TRAF7, studies on TRAF7 knockout or overexpression models would provide such data, but this is beyond the scope of the current ambiguous request. Similarly, while TRAP methodologies generate vast amounts of gene expression data, this data is context-dependent and reflects the specific biological question being addressed in a given study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Using Translating Ribosome Affinity Purification (TRAP) to Understand Cell-Specific Translatomes in Pain States | Springer Nature Experiments [experiments.springernature.com]
- 3. Trap-TRAP, a Versatile Tool for Tissue-Specific Translatomics in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Unable to Identify "TRAP-7" in Scientific Literature
Following a comprehensive search, no specific molecule or protein designated as "TRAP-7" could be identified in the available scientific literature. This suggests that "this compound" may be one of the following:
-
A novel or very recently discovered molecule that has not yet been widely documented.
-
An internal or project-specific codename used within a particular research institution or company.
-
A potential typographical error in the provided name.
To proceed with your request for an in-depth technical guide, a precise identification of the molecule is essential. Without this, it is not possible to retrieve accurate biophysical data, experimental protocols, or associated signaling pathways.
Recommendation:
Please verify the name of the molecule. Providing additional context would be highly beneficial, such as:
-
The full, unabbreviated name of the molecule.
-
The protein family to which it belongs (for instance, if it is related to the Thrombospondin-Related Anonymous Protein family).
-
Any alternative names or synonyms.
-
The species of origin.
-
A reference to a scientific publication where "this compound" is mentioned.
Once the molecule can be unambiguously identified, a detailed technical guide conforming to your specifications for data presentation, experimental protocols, and visualizations can be generated.
Early Research on TRAP-7 (THSD7A): A Technical Guide
This technical guide provides an in-depth overview of the early research on Thrombospondin Type 1 Domain Containing 7A (THSD7A), a protein initially identified through transcript profiling for its significant expression in endothelial cells. The initial research on this protein, also known as KIAA0960, revealed a dual role in the regulation of angiogenesis, with distinct functions attributed to its full-length and soluble forms. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the foundational studies that have shaped our understanding of THSD7A.
Initial Identification and Characterization
THSD7A was first identified as a novel endothelial protein with pronounced expression in the vasculature of the placenta and in human umbilical vein endothelial cells (HUVECs). This discovery was the result of a transcript profiling approach using serial analysis of gene expression (SAGE), a technique for quantifying gene expression.
Subsequent characterization revealed that THSD7A is a membrane-associated N-glycoprotein. Further investigation into its post-translational modifications demonstrated the existence of a soluble form of the protein, which is released into the extracellular environment. This soluble form was found to be functionally active and to play a significant role in angiogenesis.
Dual Role of THSD7A in Angiogenesis
Early studies on THSD7A presented a nuanced view of its function in angiogenesis, with the full-length and soluble forms of the protein exhibiting opposing effects on endothelial cell behavior.
Inhibitory Role of Full-Length THSD7A
Research from 2010 by Wang and colleagues indicated that the full-length, membrane-bound form of THSD7A acts as an inhibitor of angiogenesis[1]. Their work showed that overexpression of a carboxyl-terminal fragment of THSD7A in HUVECs led to a decrease in cell migration and a disruption of tube formation, two key processes in the formation of new blood vessels. Conversely, the suppression of THSD7A expression in these cells resulted in enhanced migration and tube formation[1].
Pro-Angiogenic Role of Soluble THSD7A
In 2011, a study by Kuo and colleagues provided a contrasting perspective by focusing on a soluble form of THSD7A[2]. This research demonstrated that the soluble form of the protein promotes angiogenesis. When applied to HUVECs, soluble THSD7A was found to increase cell migration and facilitate the formation of tube-like structures[2]. Further in vivo experiments using a zebrafish model showed that soluble THSD7A increased the number of branching points in developing blood vessels[2].
Signaling Pathways
The early investigations into THSD7A began to unravel the molecular mechanisms through which it exerts its effects on endothelial cells.
Full-Length THSD7A and Cytoskeletal Organization
The study on the full-length THSD7A revealed its co-localization with α(V)β(3) integrin and paxillin at the leading edge of migrating HUVECs. The distribution of THSD7A was found to be dependent on the actin cytoskeleton, suggesting its involvement in cytoskeletal organization and focal adhesions.
Soluble THSD7A and FAK-Dependent Signaling
The research on soluble THSD7A provided more detailed insights into its signaling pathway. It was observed that soluble THSD7A promotes the formation of filopodia and the assembly of focal adhesions in HUVECs. A key finding was the increased phosphorylation of focal adhesion kinase (FAK), indicating that soluble THSD7A mediates its pro-angiogenic effects through a FAK-dependent mechanism.
Quantitative Data Summary
The following tables summarize the quantitative findings from the early research on THSD7A, focusing on its effects on endothelial cell migration and tube formation.
| Experiment | Condition | Metric | Result | Reference |
| Full-Length THSD7A | Overexpression of C-terminal fragment | Cell Migration | Inhibition | Wang et al., 2010 |
| Overexpression of C-terminal fragment | Tube Formation | Disruption | Wang et al., 2010 | |
| Suppression of THSD7A (siRNA) | Cell Migration | Enhancement | Wang et al., 2010 | |
| Suppression of THSD7A (siRNA) | Tube Formation | Enhancement | Wang et al., 2010 | |
| Soluble THSD7A | Treatment with soluble THSD7A | Cell Migration | Promotion | Kuo et al., 2011 |
| Treatment with soluble THSD7A | Tube Formation | Promotion | Kuo et al., 2011 | |
| Treatment with soluble THSD7A | Vascular Branching (in vivo) | Increase | Kuo et al., 2011 |
Experimental Protocols
Overexpression of THSD7A in HEK293T Cells
Objective: To produce membrane-bound and soluble forms of THSD7A for functional assays.
Protocol:
-
Human embryonic kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
The full-length THSD7A cDNA is cloned into a suitable expression vector (e.g., pFLAG-CMV).
-
HEK293T cells are transfected with the THSD7A expression vector using a standard transfection reagent (e.g., Lipofectamine 2000).
-
After 48 hours of incubation, the culture medium is collected to harvest the soluble form of THSD7A.
-
The cells are lysed to isolate the membrane-associated full-length THSD7A.
-
The expression of THSD7A in the cell lysate and the culture medium is confirmed by Western blotting using an anti-FLAG antibody or a THSD7A-specific antibody.
HUVEC Transwell Migration Assay
Objective: To quantify the effect of THSD7A on endothelial cell migration.
Protocol:
-
Human umbilical vein endothelial cells (HUVECs) are cultured in endothelial growth medium (EGM-2).
-
Transwell inserts with an 8 µm pore size polycarbonate membrane are placed in a 24-well plate.
-
The lower chamber of the wells is filled with M200 medium containing either control medium or medium with soluble THSD7A.
-
HUVECs are seeded into the upper chamber of the Transwell inserts.
-
The plate is incubated for 4-6 hours at 37°C in a 5% CO2 incubator.
-
After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
The migrated cells on the lower surface of the membrane are fixed with methanol and stained with a suitable dye (e.g., crystal violet).
-
The number of migrated cells is counted under a microscope in several random fields.
Western Blotting for FAK Phosphorylation
Objective: To assess the activation of the FAK signaling pathway in response to soluble THSD7A.
Protocol:
-
HUVECs are serum-starved for 24 hours.
-
The cells are then treated with either control medium or medium containing soluble THSD7A for various time points (e.g., 0, 5, 15, 30 minutes).
-
After treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the cell lysates is determined using a BCA protein assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated FAK (p-FAK).
-
The membrane is then washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The membrane is stripped and re-probed with an antibody for total FAK to ensure equal protein loading.
Conclusion
The early research on THSD7A established it as a protein with a complex and dualistic role in angiogenesis. The contrasting functions of its full-length and soluble forms highlight the importance of post-translational modifications and protein processing in determining biological activity. The initial identification of THSD7A's involvement in endothelial cell migration and the elucidation of its FAK-dependent signaling pathway have provided a crucial foundation for further investigation into its roles in both physiological and pathological processes, including its subsequent identification as an autoantigen in membranous nephropathy. This guide serves as a testament to the foundational work that continues to inform current research and therapeutic development related to THSD7A.
References
Methodological & Application
Application Notes and Protocols for Studying TRAF7 in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in studying the cellular functions of Tumor Necrosis Factor Receptor-Associated Factor 7 (TRAF7). TRAF7 is an E3 ubiquitin ligase that plays a crucial role in various signaling pathways, including the NF-κB and MAPK/AP-1 pathways, as well as in the regulation of innate antiviral responses.[1][2][3][4] This document outlines detailed protocols for the cell-based investigation of TRAF7's molecular interactions and downstream effects.
Overview of TRAF7 Signaling
TRAF7 is a unique member of the TRAF family of proteins, characterized by an N-terminal RING finger and zinc finger domain, and C-terminal WD40 repeats.[3] It functions as a critical mediator in several signal transduction pathways, often acting as a scaffold protein and an E3 ubiquitin ligase.
-
NF-κB Pathway: TRAF7 can negatively regulate the canonical NF-κB pathway by promoting the K29-linked polyubiquitination of NEMO and p65, targeting them for lysosomal degradation. It can also cooperate with TRAF6 to modulate NF-κB activation in response to TLR2 signaling.
-
MAPK/AP-1 Pathway: TRAF7 interacts with and potentiates the activity of MEKK3, a key kinase in the MAPK signaling cascade, leading to the activation of JNK, p38, and the transcription factor AP-1.
-
Innate Antiviral Signaling: TRAF7 has been identified as a negative regulator of the RIG-I-like receptor (RLR) signaling pathway. It interacts with TANK-binding kinase 1 (TBK1) and promotes its K48-linked polyubiquitination and subsequent proteasomal degradation, thereby inhibiting the production of type I interferons.
Experimental Protocols
Cell Culture and Reagents
Cell Lines:
-
HEK293/HEK293T: Human Embryonic Kidney cells are highly transfectable and suitable for overexpression studies, co-immunoprecipitation, and reporter assays.
-
MCF7: Human breast cancer cell line that can be used for immunofluorescence and colocalization studies of TRAF7 and its interacting partners.
-
Glioma cell lines (e.g., U87, U251): Useful for studying the effects of TRAF7 knockdown on cell proliferation, migration, and senescence.
-
Hepatocellular carcinoma cell lines (e.g., Huh7, SK-Hep1): Can be used to investigate the role of TRAF7 in cancer cell growth and invasion.
General Cell Culture Conditions:
-
Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
-
For routine passaging of adherent cells, use trypsin-EDTA to detach cells when they reach 80-90% confluency.
TRAF7 Overexpression and Knockdown
Overexpression via Transient Transfection: This protocol is designed for a 6-well plate format. Adjust volumes accordingly for other plate sizes.
-
Cell Seeding: Seed 2.5 x 10^5 cells per well in a 6-well plate 24 hours prior to transfection to achieve 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 2.5 µg of a plasmid encoding TRAF7 (or an empty vector control) into 100 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine 2000) into 100 µL of serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 200 µL of transfection complex dropwise to each well.
-
Incubation: Incubate the cells for 24-48 hours before proceeding with downstream assays. Successful transfection can be confirmed by Western blotting or qPCR for TRAF7 expression.
Knockdown using siRNA: This protocol is for a 6-well plate format.
-
Cell Seeding: Seed 1.5 x 10^5 cells per well in a 6-well plate 24 hours prior to transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 5 µL of a 20 µM stock of TRAF7-specific siRNA or a non-targeting control siRNA into 100 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a suitable siRNA transfection reagent into 100 µL of serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature.
-
-
Transfection: Add the 200 µL of transfection complex to each well.
-
Incubation: Incubate the cells for 48-72 hours. Knockdown efficiency should be validated by qPCR or Western blotting.
Analysis of Protein-Protein Interactions
Co-immunoprecipitation (Co-IP): This protocol describes the co-immunoprecipitation of TRAF7 and an interacting partner (e.g., TBK1 or MEKK3) from transfected HEK293T cells.
-
Cell Lysis: 48 hours post-transfection, wash cells with ice-cold PBS and lyse them in 1 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease inhibitors.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Immunoprecipitation:
-
Transfer the supernatant to a new tube. Take a 50 µL aliquot as the "input" control.
-
Add 1-2 µg of an antibody against the tagged protein (e.g., anti-FLAG for FLAG-MEKK3) or a control IgG to the remaining lysate.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add 20-30 µL of protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing: Pellet the beads using a magnetic stand and wash them three times with 1 mL of lysis buffer.
-
Elution: Resuspend the beads in 30 µL of 2x Laemmli sample buffer and boil for 5 minutes to elute the proteins.
-
Western Blotting: Analyze the input and immunoprecipitated samples by SDS-PAGE and Western blotting with antibodies against TRAF7 and the interacting partner.
Signaling Pathway Activity Assays
Luciferase Reporter Assay for NF-κB or AP-1 Activity: This assay measures the transcriptional activity of NF-κB or AP-1.
-
Co-transfection: In a 24-well plate, co-transfect cells with:
-
A plasmid expressing TRAF7 (or empty vector).
-
A luciferase reporter plasmid containing NF-κB or AP-1 response elements.
-
A Renilla luciferase plasmid for normalization of transfection efficiency.
-
-
Stimulation (Optional): 24 hours post-transfection, stimulate the cells with an appropriate agonist (e.g., TNFα for NF-κB) if required.
-
Cell Lysis: 48 hours post-transfection, lyse the cells according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
Measurement: Measure firefly and Renilla luciferase activities using a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.
Analysis of TBK1-mediated Antiviral Signaling: This involves assessing the effect of TRAF7 on the downstream events of the RLR pathway.
-
Experimental Setup: Overexpress TRAF7 in HEK293 cells.
-
Viral Infection: Infect the cells with Sendai virus (SeV) or Vesicular Stomatitis Virus (VSV) for a specified time (e.g., 12-24 hours).
-
Downstream Analysis:
-
qPCR: Measure the mRNA levels of downstream antiviral genes such as IFN-β, ISG56, and CXCL10.
-
Western Blotting: Analyze the phosphorylation of IRF3 and p65, and the dimerization of IRF3.
-
Immunofluorescence: Assess the nuclear translocation of IRF3.
-
Functional Cell-Based Assays
Cell Proliferation Assay (e.g., CCK-8):
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well after TRAF7 knockdown or overexpression.
-
At various time points (e.g., 0, 24, 48, 72 hours), add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
Cell Migration Assay (Transwell Assay):
-
Following TRAF7 knockdown or overexpression, resuspend cells in serum-free medium.
-
Add 1 x 10^5 cells to the upper chamber of a Transwell insert (8 µm pore size).
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 24 hours.
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields.
Data Presentation
Table 1: Representative Data from a Luciferase Reporter Assay for NF-κB Activity
| Condition | Relative Luciferase Activity (Fold Change) |
| Empty Vector (Unstimulated) | 1.0 ± 0.1 |
| Empty Vector + TNFα | 8.5 ± 0.7 |
| TRAF7 Overexpression (Unstimulated) | 0.8 ± 0.1 |
| TRAF7 Overexpression + TNFα | 4.2 ± 0.5 |
Table 2: Representative Data from qPCR Analysis of Antiviral Gene Expression
| Gene | Condition | Relative mRNA Expression (Fold Change) |
| IFN-β | Empty Vector + SeV | 15.0 ± 2.1 |
| TRAF7 Overexpression + SeV | 6.5 ± 1.2 | |
| ISG56 | Empty Vector + SeV | 25.3 ± 3.5 |
| TRAF7 Overexpression + SeV | 11.2 ± 1.9 |
Table 3: Representative Data from a Cell Migration Assay
| Condition | Number of Migrated Cells per Field |
| Control siRNA | 150 ± 18 |
| TRAF7 siRNA | 65 ± 9 |
Visualization of Signaling Pathways
Caption: TRAF7's negative regulation of the NF-κB pathway.
Caption: TRAF7-mediated activation of the MAPK/AP-1 signaling pathway.
Caption: TRAF7's negative regulation of the RLR antiviral signaling pathway.
References
- 1. TRAF7 negatively regulates the RLR signaling pathway by facilitating the K48-linked ubiquitination of TBK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 3. researchgate.net [researchgate.net]
- 4. The seventh ring: exploring TRAF7 functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TRAP-7 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRAP-7 (Thrombin Receptor Activating Peptide 7) is a synthetic heptapeptide that acts as a potent and specific agonist for the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor. By mimicking the action of thrombin, the natural ligand for PAR1, this compound is an invaluable tool for studying the physiological and pathological processes mediated by PAR1 activation, particularly in the fields of cardiovascular disease, hemostasis, and thrombosis. These application notes provide detailed protocols for utilizing this compound in a laboratory setting to investigate its effects on cellular signaling and function.
Mechanism of Action
This compound activates PAR1 by binding to the extracellular domain of the receptor, thereby inducing a conformational change that triggers downstream intracellular signaling cascades. PAR1 is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins.[1] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm.[3] The elevated intracellular calcium and DAG synergistically activate Protein Kinase C (PKC), a key enzyme that phosphorylates a multitude of downstream targets, leading to various cellular responses.[4][5]
Data Presentation
The following tables summarize representative quantitative data obtained from key experiments using TRAP peptides.
| Concentration (µM) | Platelet Aggregation (%) |
| 0.03 | ~10 |
| 0.1 | ~25 |
| 0.3 | ~50 |
| 1 | ~75 |
| 3 | ~90 |
| 10 | ~95 |
| 40 | ~95 |
| Data is representative for TRAP-6, a closely related PAR1 agonist, and is adapted from Chan et al. (2018). The sigmoidal dose-response is characteristic of PAR1 activation. |
| Agonist | Baseline (Fura-2 Ratio 340/380) | Peak (Fura-2 Ratio 340/380) | Fold Increase |
| This compound (10 µM) | ~1.0 | ~2.5 - 3.5 | 2.5 - 3.5 |
| Thrombin (0.1 U/ml) | ~1.0 | ~3.0 - 4.0 | 3.0 - 4.0 |
| Qualitative representation of expected results. Actual values will vary depending on cell type, dye loading, and instrumentation. |
| Treatment | [3H]Inositol Phosphate Accumulation (Fold Increase over Basal) |
| Control (Basal) | 1.0 |
| This compound (10 µM) | 4.0 - 6.0 |
| Carbachol (1 mM) | 5.0 - 8.0 |
| Qualitative representation of expected results from cerebral cortex slices, adapted from Batty et al. (1985). |
Experimental Protocols
Platelet Aggregation Assay
This protocol details the measurement of platelet aggregation in response to this compound using light transmission aggregometry.
Materials:
-
This compound peptide
-
Human whole blood collected in 3.2% sodium citrate
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
Saline solution (0.9% NaCl)
-
Aggregometer cuvettes with stir bars
-
Light Transmission Aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.
-
-
Instrument Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
-
Aggregation Measurement:
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate for 5 minutes at 37°C with stirring.
-
Add 50 µL of saline (vehicle control) or this compound solution at various concentrations (e.g., 0.1 µM to 10 µM final concentration).
-
Record the change in light transmission for 5-10 minutes. Aggregation is observed as an increase in light transmission.
-
-
Data Analysis:
-
Quantify the maximum percentage of aggregation for each this compound concentration.
-
Plot the concentration-response curve to determine the EC50 value.
-
Intracellular Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound using the fluorescent indicator Fura-2 AM.
Materials:
-
Adherent cells expressing PAR1 (e.g., endothelial cells, smooth muscle cells)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
This compound peptide
-
Fluorescence microscopy system with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips and grow to 70-80% confluency.
-
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.
-
-
Calcium Imaging:
-
Mount the coverslip onto the microscope stage.
-
Perfuse the cells with HBSS and establish a stable baseline fluorescence ratio (340/380 nm excitation).
-
Stimulate the cells by adding this compound at the desired concentration.
-
Record the fluorescence intensity at both excitation wavelengths over time.
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Quantify the peak response and the duration of the calcium signal.
-
Inositol Phosphate Accumulation Assay
This protocol outlines the measurement of total inositol phosphate accumulation following this compound stimulation using radiolabeling.
Materials:
-
Cells expressing PAR1
-
Inositol-free cell culture medium
-
myo-[³H]inositol
-
This compound peptide
-
Lithium chloride (LiCl) solution
-
Perchloric acid (PCA)
-
Dowex AG1-X8 anion-exchange resin
-
Scintillation fluid and counter
Procedure:
-
Cell Labeling:
-
Incubate cells in inositol-free medium containing myo-[³H]inositol (1-5 µCi/mL) for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Stimulation:
-
Wash the labeled cells and pre-incubate with a buffer containing LiCl (10-20 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Stimulate the cells with this compound at various concentrations for a defined period (e.g., 30-60 minutes).
-
-
Extraction:
-
Terminate the reaction by adding ice-cold PCA (e.g., 5-10%).
-
Scrape the cells and centrifuge to pellet the precipitate. The supernatant contains the soluble inositol phosphates.
-
-
Separation and Quantification:
-
Neutralize the supernatant and apply it to a Dowex AG1-X8 anion-exchange column.
-
Wash the column to remove free [³H]inositol.
-
Elute the total [³H]inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).
-
Measure the radioactivity of the eluate using a scintillation counter.
-
-
Data Analysis:
-
Express the results as counts per minute (CPM) or as a fold increase over the basal (unstimulated) levels.
-
Signaling Pathway Diagram
Conclusion
This compound is a versatile tool for elucidating the complex roles of PAR1 in cellular physiology and disease. The protocols provided herein offer robust methods for investigating the key downstream effects of PAR1 activation. Researchers can adapt these methodologies to their specific experimental systems to further unravel the intricacies of thrombin signaling in health and disease, aiding in the development of novel therapeutic strategies.
References
- 1. scispace.com [scispace.com]
- 2. Neurotransmitter-stimulated inositol phosphate accumulation in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPing out platelet calcium – TRPM7 modulates calcium mobilization and platelet function via PLC interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 96-well plate-based aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dysregulated protease activated receptor 1 (PAR1) promotes metastatic phenotype in breast cancer through HMGA2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TRAP-7 in Mouse Studies
Topic: Recommended Dosage of TRAP-7 for Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, a Thrombin Receptor Activating Peptide with the amino acid sequence Ser-Phe-Leu-Leu-Arg-Asn-Pro, is a synthetic agonist of Protease-Activated Receptor 1 (PAR1). PAR1 is a G protein-coupled receptor that plays a crucial role in thrombosis, inflammation, and cardiovascular physiology. Upon activation by proteases like thrombin, or by synthetic agonists like this compound, PAR1 initiates a cascade of intracellular signaling events. This document provides detailed application notes and protocols for the use of this compound in mouse studies, with a focus on recommended dosages, administration routes, and relevant experimental procedures.
It is critical to note that the PAR1 activating sequence can be species-specific. While the human PAR1 activating peptide is SFLLRN, the rat sequence is SFFLRN. Mouse platelets do not express PAR1, but rather PAR3 and PAR4, making them unresponsive to PAR1 agonists. However, PAR1 is expressed in other murine tissues and cell types, where it can be targeted in in vivo studies. The information provided herein is based on studies using various PAR1 agonists in mice and serves as a guide for initiating experiments with this compound.
Recommended Dosage of PAR1 Agonists in Mouse Studies
| Agonist Peptide | Mouse Model | Administration Route | Dosage Range | Reference |
| AP9 (NPNDKYEPF-NH₂) | Photothrombosis-induced brain ischemia | Intravenous (i.v.) | 0.2 - 20 mg/kg | [1] |
| TFLLR-NH₂ | Prostatitis | Intraperitoneal (i.p.) | Not specified in concentration, but used for co-administration | [2] |
| TFLLR-NH₂ | Delayed-Type Hypersensitivity | Intraperitoneal (i.p.) | Not specified in mg/kg, used to elicit a response | [3] |
| TFLLR-NH₂ | Plasma Extravasation | Intravenous (i.v.) | 3 µmol/kg | [4] |
Note: The optimal dosage of this compound will depend on the specific mouse strain, the experimental model, and the desired biological endpoint. It is strongly recommended to perform a pilot study with a range of doses to determine the optimal concentration for your specific application.
Experimental Protocols
Below are detailed methodologies for key experiments commonly performed in mouse studies involving PAR1 agonists.
1. In Vivo Thrombosis Model (FeCl₃-induced)
-
Objective: To evaluate the pro-thrombotic or anti-thrombotic effects of this compound.
-
Materials:
-
This compound (dissolved in sterile saline)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)
-
Filter paper strips (1x2 mm)
-
Intravital microscope with a fluorescent light source
-
Fluorescently labeled antibody against platelets (e.g., anti-CD41-FITC)
-
Surgical instruments
-
-
Procedure:
-
Anesthetize the mouse via intraperitoneal injection.
-
Surgically expose the carotid artery.
-
Administer this compound or vehicle control via the desired route (e.g., tail vein injection).
-
Inject the fluorescently labeled anti-platelet antibody intravenously.
-
Saturate a filter paper strip with FeCl₃ solution and apply it to the surface of the carotid artery for a defined period (e.g., 3 minutes) to induce injury.
-
Remove the filter paper and monitor thrombus formation in real-time using the intravital microscope.
-
Record the time to vessel occlusion or quantify the size of the thrombus over time.
-
2. Vascular Permeability Assay (Miles Assay)
-
Objective: To assess the effect of this compound on vascular permeability.
-
Materials:
-
This compound (dissolved in sterile saline)
-
Evans Blue dye (e.g., 1% solution in sterile saline)
-
Formamide
-
Spectrophotometer
-
-
Procedure:
-
Administer this compound or vehicle control to mice via the desired route (e.g., intradermal, intraperitoneal, or intravenous).
-
After a specified time, inject Evans Blue dye intravenously via the tail vein.
-
Allow the dye to circulate for a defined period (e.g., 30 minutes).
-
Euthanize the mice and perfuse the circulatory system with saline to remove intravascular dye.
-
Dissect tissues of interest (e.g., skin, lung, trachea).
-
Incubate the tissues in formamide at 60°C overnight to extract the extravasated Evans Blue dye.
-
Measure the absorbance of the formamide extract at 620 nm using a spectrophotometer.
-
Quantify the amount of extravasated dye by comparing to a standard curve.
-
Signaling Pathways and Experimental Workflows
PAR1 Signaling Pathway
The following diagram illustrates the major signaling pathways activated by PAR1.
Caption: PAR1 signaling cascade initiated by this compound.
Experimental Workflow for In Vivo Mouse Study
The following diagram outlines a typical experimental workflow for evaluating the effect of this compound in a mouse model.
References
- 1. Frontiers | New PAR1 Agonist Peptide Demonstrates Protective Action in a Mouse Model of Photothrombosis-Induced Brain Ischemia [frontiersin.org]
- 2. Proteinase-Activated Receptor-1 and Immunomodulatory Effects of a PAR1-Activating Peptide in a Mouse Model of Prostatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAR-1 signaling on macrophages is required for effective in vivo delayed-type hypersensitivity responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of TRPM7 in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Transient Receptor Potential Melastatin 7 (TRPM7) is a unique bifunctional protein, acting as both a Ca2+ and Mg2+ permeable ion channel and a serine/threonine kinase.[1][2] It is ubiquitously expressed and plays a crucial role in various fundamental cellular processes.[1] Accumulating evidence highlights the aberrant expression and activity of TRPM7 in a multitude of human cancers, implicating it as a significant player in tumorigenesis and progression.[1][3] Its involvement in cancer cell survival, proliferation, migration, and invasion makes it a promising molecular biomarker and a potential therapeutic target. These application notes provide an overview of TRPM7's function in cancer and detailed protocols for its investigation.
TRPM7's Role in Cancer:
TRPM7 is overexpressed in several cancer types, including breast, bladder, pancreatic, and lung cancer, where its elevated expression often correlates with poor prognosis. The channel-kinase activity of TRPM7 contributes to multiple hallmarks of cancer:
-
Proliferation and Cell Cycle Progression: TRPM7-mediated Ca2+ influx is considered a key mechanism in regulating the cell cycle and promoting cancer cell proliferation. Knockdown of TRPM7 has been shown to reduce the growth of various cancer cell lines.
-
Migration and Invasion: The kinase domain of TRPM7 is critically involved in cell migration and invasion. It regulates Mg2+-dependent cell migration in pancreatic adenocarcinoma and is required for migration in breast and lung carcinoma.
-
Epithelial-Mesenchymal Transition (EMT) and Metastasis: TRPM7 is implicated in EMT, a key process in cancer metastasis. Studies using mouse xenograft models have demonstrated that TRPM7 is essential for tumor growth and metastasis.
-
Apoptosis: TRPM7 has been shown to have anti-apoptotic functions in some cancer contexts.
Key Signaling Pathways Involving TRPM7 in Cancer
TRPM7 influences several critical signaling pathways that drive cancer progression. Its kinase domain can phosphorylate various downstream targets, while its channel activity modulates intracellular cation concentrations, impacting signaling cascades.
Diagram: TRPM7 Signaling Pathways in Cancer
References
Application Notes and Protocols for the Study of TRAF7 in Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the role of Tumor Necrosis Factor Receptor-Associated Factor 7 (TRAF7) in neurological disorders and detail relevant experimental protocols for its study. Germline mutations in the TRAF7 gene have been identified as the cause of a multisystem neurodevelopmental disorder, sometimes referred to as CAFDADD syndrome (Cardiac, Facial, and Digital Anomalies with Developmental Delay).[1][2] Understanding the molecular mechanisms of TRAF7 is crucial for the development of potential therapeutic interventions.
TRAF7 is a unique member of the TRAF family of proteins, functioning as an E3 ubiquitin ligase and a scaffold protein.[3][4] It is a key component in multiple signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical for regulating cell survival, proliferation, differentiation, and apoptosis.[5] Dysregulation of these pathways due to TRAF7 mutations can lead to the various clinical manifestations observed in TRAF7-related neurodevelopmental disorders.
This document also provides an overview of advanced "TRAP" methodologies, namely Translating Ribosome Affinity Purification and Targeted Recombination in Active Populations, which are powerful techniques for investigating the molecular and cellular basis of neurological disorders.
TRAF7-Related Neurodevelopmental Disorder: Clinical Manifestations
Patients with TRAF7 mutations present with a range of clinical features. The severity and combination of symptoms can vary among individuals.
| Feature | Description | Frequency |
| Neurological | Developmental delay, learning difficulties (mild to severe), hypotonia (low muscle tone), seizures, and in some cases, autism spectrum disorder (ASD) or attention deficit hyperactivity disorder (ADHD). | Variable |
| Craniofacial | Dysmorphic facial features. | Common |
| Cardiac | Congenital heart defects. | Common |
| Skeletal | Limb and digital anomalies. | Common |
| Growth | Short stature. | ~50% of reported cases |
| Sensory | Hearing loss. | ~50% of reported cases |
TRAF7 Signaling Pathways in Neuronal Context
Mutations in TRAF7 can disrupt key signaling cascades within neurons, contributing to the pathophysiology of the associated neurodevelopmental disorder. The two primary pathways affected are the NF-κB and MAPK/ERK pathways.
NF-κB Signaling Pathway
TRAF7 is a known regulator of the NF-κB pathway. In the nervous system, NF-κB signaling is crucial for neuronal survival, synaptic plasticity, and inflammation. TRAF7 can interact with key components of the NF-κB machinery, and its dysregulation can lead to aberrant inflammatory responses and impaired neuronal function.
MAPK/ERK Signaling Pathway
TRAF7 is also implicated in the regulation of the MAPK/ERK pathway. This pathway is fundamental for neuronal proliferation, differentiation, and synaptic plasticity. Studies have shown that some TRAF7 mutations associated with the neurodevelopmental disorder lead to reduced phosphorylation of ERK1/2, suggesting a loss-of-function effect on this pathway.
Experimental Protocols for Studying TRAF7
Western Blotting for TRAF7 Expression and Pathway Activation
Western blotting can be used to determine the expression levels of TRAF7 and to assess the activation state of downstream signaling pathways by examining the phosphorylation of key proteins like ERK and IκBα.
Protocol:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate the proteins on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TRAF7 or a protein of interest (e.g., phospho-ERK, total ERK, IκBα) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
References
- 1. rarechromo.org [rarechromo.org]
- 2. New findings for a better understanding of TRAF7 syndrome and patient care - IBUB - Institut de Biomedicina de la Universitat de Barcelona [ub.edu]
- 3. The structure of TRAF7 coiled-coil trimer provides insight into its function in zebrafish embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRAF7 Protein Promotes Lys-29-linked Polyubiquitination of IκB Kinase (IKKγ)/NF-κB Essential Modulator (NEMO) and p65/RelA Protein and Represses NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
Application Notes and Protocols for Western Blot Analysis Following TRAP-7 Treatment
Introduction
TRAP-7 (Thrombin Receptor Activating Peptide 7) is a synthetic peptide that acts as a potent agonist for Protease-Activated Receptors (PARs), particularly PAR1.[1] PARs are a unique subclass of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular domain, which unmasks a "tethered ligand" that self-activates the receptor.[2] this compound mimics this tethered ligand, directly activating PAR1 and initiating downstream signaling cascades without the need for proteolytic enzymes like thrombin.[1][2]
Activation of PAR1 by this compound is known to stimulate total inositol phosphate (IP) accumulation and the phosphorylation of substrates for protein kinase C (PKC).[1] This signaling is crucial in various physiological processes, including platelet activation, hemostasis, and thrombosis, and its dysregulation is implicated in cardiovascular diseases and inflammation.
Western blotting is an essential technique for elucidating the molecular mechanisms downstream of this compound-induced PAR1 activation. It allows for the sensitive and specific quantification of changes in the expression and phosphorylation status of key signaling proteins. This document provides a comprehensive protocol for performing Western blot analysis on cell lysates following treatment with this compound, enabling researchers to investigate its effects on critical cellular pathways.
Data Presentation: Expected Protein Expression Changes
The following table summarizes the anticipated quantitative changes in the expression or phosphorylation levels of key proteins in response to this compound treatment, based on the known signaling pathways activated by PAR1 agonists. These targets are recommended for Western blot analysis to confirm the peptide's activity and explore its downstream effects.
| Protein Target | Expected Change after this compound Treatment | Cellular Pathway | Rationale |
| Phospho-ERK1/2 (p-ERK1/2) | ↑ | MAPK Signaling | PAR1 activation is known to trigger the Mitogen-Activated Protein Kinase (MAPK) cascade, leading to the phosphorylation of ERK1/2. |
| Phospho-JNK (p-JNK) | ↑ | MAPK Signaling | The c-Jun N-terminal kinase (JNK) is another key MAPK pathway component activated downstream of PAR1 signaling. |
| Phospho-p38 (p-p38) | ↑ | MAPK Signaling | p38 MAPK is a stress-activated kinase whose phosphorylation is often induced by PAR1 activation in various cell types. |
| Phospho-AMPKα (p-AMPKα) | ↑ | AMPK Signaling | PAR1 stimulation can lead to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. |
| Phospho-eNOS (p-eNOS) | ↑ | Nitric Oxide Signaling | Activation of endothelial nitric oxide synthase (eNOS) can occur downstream of the AMPK pathway following PAR1 stimulation. |
| PAR1 | ↓ | Receptor Internalization | Prolonged agonist stimulation typically leads to GPCR internalization and degradation, which may be observed as a decrease in total PAR1 protein levels over time. |
Visualizing the Molecular Pathway and Experimental Plan
To effectively study the impact of this compound, it is crucial to understand both the signaling cascade it initiates and the experimental steps required to measure its effects.
Caption: this compound mediated PAR1 signaling cascade.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
This section provides a detailed, step-by-step protocol for conducting Western blot analysis to assess protein changes following this compound treatment.
A. Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, Rat Aortic Smooth Muscle Cells), culture medium, fetal bovine serum (FBS), and antibiotics.
-
This compound: Lyophilized peptide, sterile water or appropriate buffer for reconstitution.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).
-
Inhibitors: Protease and phosphatase inhibitor cocktails (add fresh to lysis buffer before use).
-
Sample Buffer: 4x Laemmli buffer (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol).
-
Running Buffer: 1x Tris-Glycine-SDS buffer.
-
Transfer Buffer: 1x Tris-Glycine buffer with 20% methanol.
-
TBST (Tris-Buffered Saline with Tween 20): 50 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. Note: Use BSA for phospho-specific antibodies.
-
-
Antibodies:
-
Primary Antibodies: Specific to targets of interest (e.g., anti-p-ERK, anti-total-ERK, anti-PAR1, anti-GAPDH, anti-β-actin).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
B. Step-by-Step Procedure
1. Cell Culture and this compound Treatment
-
Seed cells in 6-well plates or 60-mm dishes and grow to 80-90% confluency.
-
Prior to treatment, serum-starve cells for 4-6 hours or overnight (depending on the cell type) to reduce basal signaling.
-
Prepare fresh dilutions of this compound in serum-free medium to the desired final concentrations (e.g., 1, 10, 100 µM). Include a vehicle-only control.
-
Remove the starvation medium and add the this compound-containing medium to the cells.
-
Incubate for the desired time period (e.g., 5, 15, 30, 60 minutes for phosphorylation events).
2. Protein Extraction (Cell Lysis)
-
Immediately after treatment, place the culture dish on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (with freshly added protease/phosphatase inhibitors) to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions.
-
Calculate the volume of lysate needed to obtain an equal amount of protein for each sample (typically 20-40 µg per lane).
4. SDS-PAGE and Protein Transfer
-
Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel (gel percentage depends on target protein size).
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.
6. Detection and Data Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system (e.g., ChemiDoc) or X-ray film.
-
Quantify the band intensity using densitometry software (e.g., ImageJ).
-
Normalize the signal of the target protein to a loading control (e.g., GAPDH or β-actin) to correct for loading differences. For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.
References
Application Notes and Protocols for Flow Cytometry Analysis with TRAP-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin Receptor Activating Peptides (TRAPs), such as TRAP-7, are synthetic peptides that act as potent agonists of Protease-Activated Receptors (PARs), particularly PAR-1, the primary thrombin receptor on human platelets. By mimicking the action of thrombin, this compound provides a specific and controlled method to induce cellular activation, making it an invaluable tool for studying signaling pathways and cellular responses in a variety of research and drug development applications. Flow cytometry is a powerful technique that allows for the rapid, multi-parametric analysis of individual cells in suspension. The combination of this compound stimulation with flow cytometric analysis enables precise quantification of cellular activation markers, providing critical insights into normal physiological processes and the pathophysiology of various diseases, including thrombosis, inflammation, and cancer.
These application notes provide detailed protocols for the use of this compound in flow cytometry to analyze cellular activation, with a primary focus on platelets. Information on the application of this compound for other relevant cell types, such as endothelial and immune cells, is also included.
Data Presentation: Quantitative Parameters for this compound Induced Platelet Activation
The following tables summarize key quantitative data for this compound-induced platelet activation assessed by flow cytometry. These values are compiled from various studies and should be used as a guide for experimental design. Optimal conditions may vary depending on the specific experimental setup, reagents, and donor variability.
Table 1: this compound Concentration and Incubation Time for Platelet Activation
| Parameter | Range | Typical Value(s) | Notes |
| This compound Concentration | 1 µM - 30 µM | 10 µM, 20 µM | Dose-dependent activation is observed. Higher concentrations may be used for maximal stimulation. |
| Incubation Time | 1 - 30 minutes | 2 minutes, 15 minutes | Short incubation times are sufficient for rapid activation events like P-selectin expression. Longer times may be required for other markers or to study downstream signaling. |
Table 2: Expected Platelet Activation Marker Expression following this compound Stimulation
| Activation Marker | Antibody Clone (example) | Parameter Measured | Expected Result (vs. Unstimulated Control) |
| P-selectin (CD62P) | AK-4 | % Positive Cells | Significant increase (can approach >90% positive)[1] |
| Mean Fluorescence Intensity (MFI) | Significant increase | ||
| Activated GPIIb/IIIa | PAC-1 | % Positive Cells | Significant increase |
| Mean Fluorescence Intensity (MFI) | Significant increase |
Experimental Protocols
Protocol 1: this compound Induced Platelet Activation in Whole Blood for Flow Cytometry
This protocol describes the activation of platelets in a whole blood sample followed by staining for flow cytometric analysis. This method minimizes sample manipulation and is suitable for high-throughput screening.
Materials:
-
Freshly collected whole blood in sodium citrate or ACD anticoagulant
-
This compound (e.g., TRAP-6 is a common variant)
-
Phosphate-Buffered Saline (PBS)
-
Fluorochrome-conjugated antibodies against platelet activation markers (e.g., anti-CD62P, PAC-1) and a platelet-specific marker (e.g., anti-CD41a or anti-CD61)
-
1% Paraformaldehyde (PFA) in PBS (for fixation)
-
Flow cytometry tubes
Procedure:
-
Blood Collection: Collect whole blood using a large gauge needle to minimize shear stress and platelet activation. Use sodium citrate or ACD as the anticoagulant. Process samples within 2 hours of collection.
-
Sample Preparation:
-
Gently mix the blood by inversion.
-
For each condition, aliquot 45 µL of whole blood into a flow cytometry tube.
-
-
Activation:
-
Prepare a working solution of this compound at the desired concentration (e.g., 100 µM for a 10X stock).
-
Add 5 µL of the this compound working solution to the blood sample to achieve the final desired concentration (e.g., 10 µM). For the unstimulated control, add 5 µL of PBS.
-
Gently vortex or flick the tube to mix.
-
Incubate for the desired time (e.g., 15 minutes) at room temperature, protected from light.
-
-
Staining:
-
Add the pre-titrated volume of fluorochrome-conjugated antibodies to each tube.
-
Gently vortex or flick to mix.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
-
Fixation (Optional but Recommended):
-
Add 500 µL of 1% PFA to each tube.
-
Gently vortex to mix.
-
Incubate for at least 30 minutes at 4°C in the dark before acquisition. Samples can typically be stored at 4°C for up to 24 hours.
-
-
Flow Cytometry Acquisition:
-
Set up the flow cytometer with appropriate voltage and compensation settings using single-stained controls.
-
Acquire data, collecting a sufficient number of events (e.g., 10,000-50,000 platelet events). Gate on platelets based on their forward and side scatter characteristics and positivity for a platelet-specific marker (e.g., CD41a).
-
Analyze the expression of activation markers (P-selectin and activated GPIIb/IIIa) on the gated platelet population.
-
Protocol 2: this compound Induced Platelet Activation in Platelet-Rich Plasma (PRP) for Flow Cytometry
This protocol is suitable for experiments requiring a more purified platelet population.
Materials:
-
Freshly collected whole blood in sodium citrate or ACD anticoagulant
-
This compound
-
Tyrode's buffer or PBS
-
Fluorochrome-conjugated antibodies
-
1% Paraformaldehyde (PFA) in PBS
-
Flow cytometry tubes
Procedure:
-
PRP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with no brake.
-
Carefully collect the upper platelet-rich plasma (PRP) layer without disturbing the buffy coat.
-
-
Platelet Count Adjustment (Optional):
-
For consistency, the platelet count in the PRP can be adjusted to a standard concentration (e.g., 200,000 platelets/µL) using platelet-poor plasma (PPP) or Tyrode's buffer. PPP is obtained by centrifuging the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes.
-
-
Activation:
-
Aliquot the desired volume of PRP (e.g., 45 µL) into flow cytometry tubes.
-
Add 5 µL of this compound working solution (or buffer for control) and incubate as described in Protocol 1.
-
-
Staining, Fixation, and Acquisition:
-
Follow steps 4, 5, and 6 from Protocol 1.
-
Mandatory Visualizations
Caption: this compound signaling pathway in platelets.
Caption: Experimental workflow for this compound analysis.
Applications Beyond Platelets
While this compound is predominantly used for platelet studies, its target, PAR-1, is also expressed on other cell types, opening avenues for further research.
-
Endothelial Cells: PAR-1 is expressed on endothelial cells and its activation by thrombin or TRAP can modulate endothelial barrier function, inflammation, and angiogenesis. Flow cytometry can be used to assess changes in the expression of adhesion molecules (e.g., ICAM-1, VCAM-1) or other cell surface markers on endothelial cells in response to this compound stimulation.
-
Immune Cells: Monocytes and neutrophils also express PAR-1. This compound can induce pro-inflammatory responses in these cells, including the release of cytokines and the expression of activation markers. Flow cytometry can be employed to characterize the phenotype of activated immune cells and to quantify the production of intracellular cytokines.
For these cell types, specific protocols will need to be optimized, including the appropriate cell isolation techniques, this compound concentrations, incubation times, and the selection of relevant activation markers.
Troubleshooting and Considerations
-
Baseline Platelet Activation: It is crucial to handle blood samples gently and process them promptly to minimize baseline platelet activation. Always include an unstimulated control to account for any pre-activation.
-
Anticoagulant Choice: The choice of anticoagulant can influence platelet function. Citrate is a common choice, but for certain applications, other anticoagulants like ACD may be preferred.
-
Antibody Titration: Always titrate antibodies to determine the optimal concentration that provides the best signal-to-noise ratio.
-
Compensation: Proper compensation is critical for accurate multi-color flow cytometry. Use single-stained controls for each fluorochrome in your panel.
-
Donor Variability: Platelet reactivity can vary significantly between individuals. It is advisable to test multiple donors to ensure the reproducibility of the results.
These application notes provide a comprehensive guide for utilizing this compound in conjunction with flow cytometry for the analysis of cellular activation. By following these detailed protocols and considering the key quantitative parameters, researchers can obtain robust and reproducible data to advance their understanding of cellular signaling and function.
References
Application Notes: Immunohistochemical Analysis of TRAP-7 Treated Tissues
For Research Use Only.
Introduction
TRAP-7 is a novel small molecule inhibitor targeting the MEK1/2 kinases in the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various human cancers. Assessing the pharmacodynamic (PD) effects of this compound in tissue is crucial for understanding its mechanism of action and confirming target engagement in preclinical and clinical studies.[1] Immunohistochemistry (IHC) is a powerful technique for visualizing protein expression and post-translational modifications within the spatial context of tissue architecture.[2]
These application notes provide a detailed protocol for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections treated with this compound. The primary application is to quantify the inhibition of MAPK/ERK signaling by measuring the levels of phosphorylated ERK1/2 (p-ERK), a key downstream substrate of MEK1/2.
Principle of the Assay
The protocol outlines the detection of a target protein (e.g., p-ERK) in FFPE tissue sections using specific primary antibodies. The tissue undergoes a series of steps including deparaffinization, rehydration, and antigen retrieval to unmask the target epitope.[3] A primary antibody binds to the specific target protein. Subsequently, a secondary antibody conjugated to an enzyme (such as horseradish peroxidase) binds to the primary antibody. The addition of a chromogenic substrate results in a colored precipitate at the site of the antigen, allowing for visualization by light microscopy. The intensity of the staining provides a semi-quantitative measure of protein expression. Staining for phosphorylated proteins requires special considerations to preserve the labile phosphate groups.
Recommended Pharmacodynamic Biomarker
-
Target: Phospho-ERK1/2 (Thr202/Tyr204)
-
Purpose: To measure the direct downstream effect of MEK1/2 inhibition by this compound. A decrease in p-ERK staining intensity in this compound treated tissues compared to vehicle controls indicates target engagement and biological activity of the compound.
Detailed Experimental Protocol
This protocol is a guideline and may require optimization for specific antibodies and tissue types.
Part 1: Sample Preparation and Sectioning
-
Tissue Fixation: Immediately following excision, fix tissues in 10% neutral buffered formalin (NBF) for 18-24 hours at room temperature. The cold ischemia time (time from tissue removal to fixation) should be minimized to preserve phosphoprotein integrity.
-
Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and infiltrate with molten paraffin wax. Embed the tissue in a paraffin block.
-
Sectioning: Cut 4-5 µm thick sections using a microtome. Float the sections on a warm water bath and mount them onto positively charged slides. Dry the slides overnight at 37°C.
Part 2: Deparaffinization and Rehydration
-
Place slides in a slide rack.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse gently in deionized water for 5 minutes.
Part 3: Heat-Induced Epitope Retrieval (HIER)
Antigen retrieval is critical for unmasking epitopes cross-linked by formalin fixation.
-
Pre-heat a steamer or water bath containing the antigen retrieval buffer to 95-100°C.
-
Recommended Buffer: 10 mM Sodium Citrate Buffer (pH 6.0). For some phospho-antibodies, a Tris-EDTA buffer (pH 9.0) may yield better results and should be optimized.
-
Immerse the slides in the pre-heated retrieval solution.
-
Incubate for 20 minutes. Do not allow the solution to boil dry.
-
Remove the container with the slides and allow them to cool on the benchtop for at least 20 minutes.
-
Rinse slides gently in Tris-buffered saline with 0.05% Tween-20 (TBST).
Part 4: Staining Procedure
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse slides 3 times in TBST for 5 minutes each.
-
Blocking: Incubate sections with a protein blocking solution (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature in a humidified chamber to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Drain the blocking solution (do not rinse) and apply the primary antibody (e.g., anti-p-ERK1/2) diluted in antibody diluent. Incubate overnight at 4°C in a humidified chamber. Note: Optimal antibody concentration must be determined by titration.
-
Rinse slides 3 times in TBST for 5 minutes each.
-
Secondary Antibody Incubation: Apply a biotin-free HRP-polymer conjugated secondary antibody. Incubate for 30-60 minutes at room temperature.
-
Rinse slides 3 times in TBST for 5 minutes each.
-
Chromogen Detection: Apply 3,3'-Diaminobenzidine (DAB) substrate-chromogen solution and incubate until the desired brown stain intensity develops (typically 1-10 minutes). Monitor development under a microscope.
-
Rinse slides in deionized water to stop the reaction.
Part 5: Counterstaining and Mounting
-
Counterstain: Immerse slides in Hematoxylin for 30-60 seconds to stain cell nuclei.
-
Bluing: Rinse slides in running tap water until the sections turn blue.
-
Dehydration: Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%, 100%) for 2 minutes each.
-
Clearing: Clear the sections in two changes of xylene for 3 minutes each.
-
Mounting: Apply a drop of permanent mounting medium to the slide and place a coverslip, avoiding air bubbles. Allow to dry before imaging.
Data Presentation and Analysis
Quantitative Analysis: H-Score
IHC results can be semi-quantified using the Histology Score (H-score), which incorporates both the percentage of positive cells and their staining intensity.
The H-score is calculated using the formula: H-Score = [1 x (% of weakly stained cells) + 2 x (% of moderately stained cells) + 3 x (% of strongly stained cells)]
The final score ranges from 0 to 300.
Digital Pathology
For more objective and reproducible quantification, whole-slide imaging (WSI) followed by digital image analysis is recommended. Specialized software can automatically detect cells and quantify staining intensity, providing a more robust H-score or other continuous metrics.
Example Data: p-ERK Expression in Xenograft Tumors
The following table presents hypothetical data from a study evaluating the effect of this compound on p-ERK levels in tumor xenografts.
| Treatment Group | Dose (mg/kg) | N | Mean H-Score (± SEM) | % Target Inhibition |
| Vehicle Control | 0 | 5 | 245 (± 15) | 0% (Baseline) |
| This compound | 10 | 5 | 152 (± 12) | 38% |
| This compound | 30 | 5 | 71 (± 9) | 71% |
| This compound | 100 | 5 | 25 (± 5) | 90% |
Visualizations
Signaling Pathway Diagram
Caption: MAPK/ERK signaling pathway showing inhibition of MEK1/2 by this compound.
Experimental Workflow Diagram
Caption: Immunohistochemistry (IHC) experimental workflow.
References
Application Notes and Protocols for Fluorescent Labeling of TRAP-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acronym "TRAP-7" can refer to two distinct peptides of significant interest in biomedical research and drug development. Understanding the specific context is crucial for appropriate experimental design.
-
Thrombin Receptor Activating Peptide 7 (this compound): A synthetic heptapeptide with the sequence Ser-Phe-Leu-Leu-Arg-Asn-Pro (SFLLRNP) . It acts as an agonist for the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor involved in thrombosis and cardiovascular diseases.[1][2] Fluorescently labeled this compound is a valuable tool for studying PAR1 activation, signaling, and for screening potential therapeutic modulators.[1]
-
Thrombospondin-Related Anonymous Protein (TRAP) Peptide from Plasmodium falciparum: The TRAP protein is essential for the motility and invasion of host cells by Plasmodium sporozoites, the causative agent of malaria.[3][4] A specific peptide fragment, here denoted as Pf-TRAP-7, with the sequence Arg-His-Asn-Trp-Val-Asn-His-Ala-Val-Pro-Leu-Ala-Met-Lys-Leu-Ile-Gln-Gln-Leu-Asn , is part of a larger protein that plays a critical role in the parasite's life cycle. Fluorescently labeling this peptide can aid in studying parasite-host interactions and in the development of anti-malarial drugs.
These application notes provide detailed protocols for the fluorescent labeling of both this compound peptides, utilizing common and effective bioconjugation techniques.
Principles of Fluorescent Labeling
Fluorescent labeling of peptides involves the covalent attachment of a fluorophore to a specific functional group on the peptide. The choice of labeling strategy depends on the peptide's amino acid sequence and the desired location of the fluorescent tag. The two most common approaches are:
-
Amine-Reactive Labeling: This method targets the N-terminal alpha-amino group and the epsilon-amino group of lysine (Lys) residues. Succinimidyl esters (NHS esters) are widely used amine-reactive fluorescent dyes that form stable amide bonds with primary amines in a slightly basic environment (pH 8.0-9.0).
-
Thiol-Reactive Labeling: This technique specifically targets the sulfhydryl (thiol) group of cysteine (Cys) residues. Maleimides are the most common thiol-reactive reagents, forming stable thioether bonds with sulfhydryl groups at a near-neutral pH (6.5-7.5). This method is highly specific due to the relatively low abundance of cysteine in many peptides.
Selecting a Fluorescent Dye
The choice of fluorescent dye is critical and depends on several factors, including the specific application, the available excitation and detection instrumentation, and the potential for spectral overlap in multiplexing experiments. A selection of commonly used fluorescent dyes for peptide labeling is presented in the table below.
Table 1: Properties of Common Fluorescent Dyes for Peptide Labeling
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Notes |
| FITC (Fluorescein isothiocyanate) | 494 | 518 | 0.95 | 75,000 | Bright, but pH sensitive and prone to photobleaching. |
| TAMRA (Tetramethylrhodamine) | 555 | 580 | 0.1 | 91,000 | Photostable, but lower quantum yield. |
| Cy3 | 550 | 570 | 0.15 | 150,000 | Bright and photostable, commonly used for FRET with Cy5. |
| Cy5 | 650 | 670 | 0.2 | 250,000 | Bright, photostable, and emits in the far-red spectrum, minimizing background fluorescence. |
| Alexa Fluor 488 | 495 | 519 | 0.92 | 71,000 | Bright, photostable, and pH-insensitive alternative to FITC. |
| Alexa Fluor 555 | 555 | 565 | 0.1 | 150,000 | Bright and photostable. |
| Alexa Fluor 647 | 650 | 668 | 0.33 | 239,000 | Very bright and photostable far-red dye. |
| BODIPY-FL | 503 | 512 | >0.9 | ~80,000 | Bright, narrow emission peak, but can be sensitive to the chemical environment. |
Experimental Protocols
Protocol 1: Amine-Reactive Labeling of this compound Peptides
This protocol is suitable for labeling both the Thrombin Receptor Activating Peptide 7 (SFLLRNP) and the P. falciparum this compound peptide (RHNWVNHAVPLAMKLIQQLN), as both lack internal lysine residues, allowing for specific labeling at the N-terminus.
Materials:
-
This compound peptide (lyophilized powder)
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3)
-
Purification system (e.g., HPLC with a C18 column)
Procedure:
-
Peptide Dissolution: Dissolve the this compound peptide in the sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Dissolve the amine-reactive fluorescent dye (NHS ester) in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL. This should be done immediately before use.
-
Labeling Reaction:
-
While gently vortexing the peptide solution, slowly add the dissolved fluorescent dye.
-
A typical starting molar ratio of dye to peptide is 1.5:1. This ratio may require optimization.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the fluorescently labeled peptide from unreacted dye and unlabeled peptide using reverse-phase HPLC.
-
Monitor the elution profile at the absorbance maximum of the dye and the peptide (typically 214 nm or 280 nm).
-
Collect the fractions containing the labeled peptide.
-
-
Characterization and Quantification:
-
Confirm the identity and purity of the labeled peptide by mass spectrometry.
-
Determine the concentration and degree of labeling by measuring the absorbance of the peptide and the dye.
-
Table 2: Quantitative Parameters for Amine-Reactive Labeling
| Parameter | Typical Value/Range | Notes |
| Peptide Concentration | 1-5 mg/mL | Higher concentrations can improve reaction efficiency. |
| Dye:Peptide Molar Ratio | 1.5:1 to 5:1 | Optimize to achieve the desired degree of labeling while minimizing over-labeling. |
| Reaction pH | 8.0 - 9.0 | Essential for deprotonation of the N-terminal amine. |
| Reaction Time | 1-2 hours | Longer times may be needed but can increase hydrolysis of the NHS ester. |
| Labeling Efficiency | 30-70% | Varies depending on the peptide, dye, and reaction conditions. |
Protocol 2: Thiol-Reactive Labeling of a Cysteine-Modified this compound Peptide
This protocol is designed for site-specific labeling of a this compound peptide that has been synthesized with a cysteine residue. For example, a C-terminal cysteine could be added to the Thrombin Receptor Activating Peptide 7 (SFLLRNPC) or a native cysteine-containing peptide from the TRAP family could be used.
Materials:
-
Cysteine-containing this compound peptide (lyophilized powder)
-
Thiol-reactive fluorescent dye (e.g., maleimide)
-
Reaction Buffer: 100 mM phosphate buffer, pH 7.0, containing 1 mM EDTA
-
Anhydrous DMF or DMSO
-
(Optional) Reducing agent (e.g., TCEP)
-
Purification system (e.g., HPLC with a C18 column)
Procedure:
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
If the peptide may have formed disulfide bonds, pre-treat with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature.
-
-
Dye Preparation: Dissolve the thiol-reactive dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved dye to the peptide solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional): Add a 50-fold molar excess of a quenching reagent like 2-mercaptoethanol to consume any unreacted maleimide dye. Incubate for 30 minutes at room temperature.
-
Purification: Purify the labeled peptide using reverse-phase HPLC as described in Protocol 1.
-
Characterization and Quantification: Confirm the product and determine its concentration as described in Protocol 1.
Table 3: Quantitative Parameters for Thiol-Reactive Labeling
| Parameter | Typical Value/Range | Notes |
| Peptide Concentration | 1-5 mg/mL | |
| Dye:Peptide Molar Ratio | 10:1 to 20:1 | A larger excess is often used to drive the reaction to completion. |
| Reaction pH | 6.5 - 7.5 | Maintains the thiol group in its reactive state while minimizing reaction with amines. |
| Reaction Time | 2 hours at RT or overnight at 4°C | |
| Labeling Efficiency | >90% | Thiol-reactive labeling is generally highly efficient and specific. |
Signaling Pathways and Experimental Workflows
Thrombin Receptor Activating Peptide 7 (this compound) Signaling Pathway
This compound mimics the action of thrombin by binding to and activating PAR1. This initiates a G-protein signaling cascade leading to various cellular responses, including platelet activation and smooth muscle cell contraction.
This compound signaling through the PAR1 receptor.
Plasmodium falciparum TRAP-Mediated Host Cell Invasion
The TRAP protein on the surface of Plasmodium sporozoites is crucial for recognizing and invading host hepatocytes. This process involves the binding of TRAP to sulfated glycoconjugates on the surface of liver cells.
Pf-TRAP mediated host cell invasion.
Experimental Workflow for Fluorescent Labeling of this compound
The general workflow for fluorescently labeling a this compound peptide is outlined below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thrombospondin related anonymous protein (TRAP) of Plasmodium falciparum in parasite-host cell interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thrombospondin related anonymous protein (TRAP) of Plasmodium falciparum binds specifically to sulfated glycoconjugates and to HepG2 hepatoma cells suggesting a role for this molecule in sporozoite invasion of hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Situ Hybridization of TRAF7 mRNA
A Note on the Term "TRAP-7": The term "this compound" does not correspond to a recognized protocol or reagent in the context of in situ hybridization (ISH). It is likely a typographical error. This document focuses on in situ hybridization for TRAF7 (TNF receptor-associated factor 7) , a protein involved in various cellular signaling pathways. Separately, TRAP (Translating Ribosome Affinity Purification) is a distinct molecular biology technique used to isolate messenger RNA (mRNA) associated with ribosomes, providing a snapshot of the actively translated genes within a specific cell type. TRAP is not a method for the in situ localization of mRNA within tissues.
Application Notes: Detection of TRAF7 mRNA by In Situ Hybridization
Introduction to TRAF7
Tumor necrosis factor receptor-associated factor 7 (TRAF7) is a unique member of the TRAF family of proteins. Unlike other TRAF proteins, it possesses a C-terminal region with seven WD40 repeats instead of the characteristic TRAF domain.[1][2] TRAF7 functions as an E3 ubiquitin ligase and is a crucial adaptor protein in various signal transduction pathways.[3] It is involved in regulating processes such as immune responses, tumor progression, and embryonic development.[3] Given its role in both normal physiology and disease, studying the spatial and temporal expression patterns of TRAF7 mRNA is essential for understanding its function in different biological contexts.
Principle of In Situ Hybridization (ISH) for TRAF7 mRNA
In situ hybridization is a powerful technique that allows for the precise localization of a specific nucleic acid sequence (in this case, TRAF7 mRNA) within a histological section.[4] The method relies on the hybridization of a labeled nucleic acid probe complementary to the target TRAF7 mRNA sequence. The probe's label can be detected, revealing the location and abundance of the target mRNA within the cellular and tissue architecture. This can be achieved through two main approaches:
-
Chromogenic In Situ Hybridization (CISH): This method uses a probe labeled with a molecule (e.g., digoxigenin or biotin) that is subsequently detected by an enzyme-conjugated antibody. The enzyme catalyzes a reaction that produces a colored precipitate at the site of hybridization, which can be visualized with a standard bright-field microscope.
-
Fluorescent In Situ Hybridization (FISH): This technique employs a probe labeled with a fluorophore. The probe's signal is detected using a fluorescence microscope, allowing for high-resolution localization and the potential for multiplexing (detecting multiple targets simultaneously).
Applications in Research and Drug Development
-
Developmental Biology: Elucidating the role of TRAF7 in embryonic development by mapping its expression in different tissues and at various developmental stages.
-
Oncology: Investigating the correlation between TRAF7 expression levels and tumor progression, and for identifying potential therapeutic targets.
-
Immunology: Studying the involvement of TRAF7 in immune cell signaling and response to pathogens.
-
Neuroscience: Characterizing the expression of TRAF7 in different brain regions and its potential role in neurological disorders.
Expression Profile of TRAF7
TRAF7 is ubiquitously expressed, with notable levels in skeletal muscle, heart, colon, spleen, kidney, liver, and placenta. The Human Protein Atlas provides a summary of TRAF7 expression across various tissues.
| Tissue | RNA Expression Level | Protein Expression Level |
| Skeletal Muscle | High | Cytoplasmic expression |
| Heart | High | Cytoplasmic expression |
| Colon | High | Cytoplasmic expression |
| Spleen | High | Cytoplasmic expression |
| Kidney | High | Cytoplasmic expression |
| Liver | High | Cytoplasmic expression |
| Placenta | High | Cytoplasmic expression |
| Brain | Medium | Cytoplasmic expression |
Data summarized from The Human Protein Atlas.
Experimental Workflow and Signaling Pathway
Caption: A generalized workflow for in situ hybridization experiments.
Caption: A simplified diagram of a TRAF7-mediated signaling pathway.
Detailed Experimental Protocols
Protocol 1: Chromogenic In Situ Hybridization (CISH) for TRAF7 mRNA on Paraffin-Embedded Sections
This protocol outlines the steps for detecting TRAF7 mRNA using a digoxigenin (DIG)-labeled probe and a peroxidase-based detection system.
Materials and Reagents
| Reagent | Preparation |
| Xylene | Histological grade |
| Ethanol | 100%, 95%, 70% (v/v) in DEPC-treated water |
| DEPC-treated Water | Add 0.1% DEPC to water, incubate overnight, and autoclave |
| 10X PBS | Prepare a stock solution of 1.37 M NaCl, 27 mM KCl, 100 mM Na2HPO4, 18 mM KH2PO4, pH 7.4 |
| 4% Paraformaldehyde (PFA) | Dissolve PFA in PBS with gentle heating, cool, and filter |
| Proteinase K | 20 µg/mL in PBS |
| Hybridization Buffer | 50% formamide, 5X SSC, 1X Denhardt's solution, 250 µg/mL yeast tRNA, 500 µg/mL salmon sperm DNA |
| 20X SSC | 3 M NaCl, 0.3 M sodium citrate, pH 7.0 |
| MABT Buffer | 100 mM maleic acid, 150 mM NaCl, 0.1% Tween-20, pH 7.5 |
| Blocking Reagent | 2% Bovine Serum Albumin (BSA) in MABT |
| Anti-DIG-AP Antibody | Dilute in blocking reagent as per manufacturer's instructions |
| NBT/BCIP Solution | Nitro-blue tetrazolium chloride and 5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt solution |
| Nuclear Fast Red | Counterstain |
Experimental Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 5 minutes), 95% (5 minutes), 70% (5 minutes).
-
Wash in DEPC-treated water (2 x 2 minutes).
-
-
Permeabilization:
-
Incubate slides in Proteinase K solution for 10-15 minutes at 37°C.
-
Wash in DEPC-treated water.
-
-
Prehybridization:
-
Cover the tissue section with hybridization buffer and incubate for 1-2 hours at 55-65°C in a humidified chamber.
-
-
Hybridization:
-
Dilute the DIG-labeled TRAF7 antisense probe in hybridization buffer.
-
Denature the probe by heating at 85-95°C for 5 minutes, then immediately place on ice.
-
Remove the prehybridization buffer and add the probe solution to the slides.
-
Cover with a coverslip and incubate overnight at 55-65°C in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslips.
-
Wash slides in 2X SSC at 37°C for 15 minutes.
-
Wash in 0.5X SSC at 75°C for 5 minutes.
-
Wash in MABT buffer (2 x 5 minutes) at room temperature.
-
-
Immunodetection:
-
Block with 2% BSA in MABT for 1 hour at room temperature.
-
Incubate with anti-DIG-AP antibody diluted in blocking buffer for 1-2 hours at room temperature.
-
Wash in MABT (3 x 10 minutes).
-
-
Color Development:
-
Equilibrate slides in detection buffer (100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2).
-
Incubate with NBT/BCIP solution in the dark until the desired color intensity is reached.
-
Stop the reaction by washing in DEPC-treated water.
-
-
Counterstaining and Mounting:
-
Counterstain with Nuclear Fast Red.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Fluorescent In Situ Hybridization (FISH) for TRAF7 mRNA on Frozen Sections
This protocol describes the detection of TRAF7 mRNA using a fluorophore-labeled probe on frozen tissue sections.
Materials and Reagents
| Reagent | Preparation |
| 4% PFA in PBS | As described in Protocol 1 |
| Sucrose Solution | 30% (w/v) in PBS |
| OCT Compound | Optimal cutting temperature compound |
| Hybridization Buffer | As described in Protocol 1 |
| Wash Buffers | 2X SSC, 0.1X SSC |
| DAPI | 4',6-diamidino-2-phenylindole for counterstaining |
| Antifade Mounting Medium | Commercial or self-made |
Experimental Procedure
-
Tissue Preparation:
-
Fix tissue in 4% PFA for 4 hours at 4°C.
-
Cryoprotect by incubating in 30% sucrose in PBS overnight at 4°C.
-
Embed tissue in OCT compound and freeze.
-
Cut 10-20 µm sections using a cryostat and mount on charged slides.
-
-
Pretreatment:
-
Air dry the slides for 30 minutes.
-
Wash in PBS (3 x 5 minutes).
-
Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash in PBS (3 x 5 minutes).
-
-
Hybridization:
-
Cover the section with hybridization buffer and prehybridize for 1 hour at 65°C.
-
Prepare the fluorophore-labeled TRAF7 probe in hybridization buffer, denature at 75°C for 10 minutes, and chill on ice.
-
Apply the probe to the sections, cover with a coverslip, and incubate overnight at 65°C in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Remove coverslips and wash in 2X SSC at 40°C for 5 minutes.
-
Wash in 0.1X SSC at 40°C for 5 minutes.
-
Wash in 2X SSC at 40°C for 5 minutes.
-
Allow slides to cool to room temperature.
-
-
Counterstaining and Mounting:
-
Wash briefly in PBS.
-
Incubate with DAPI solution for 10 minutes to stain nuclei.
-
Wash in PBS.
-
Mount with antifade mounting medium.
-
-
Imaging:
-
Visualize the signal using a fluorescence microscope with appropriate filters.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No Signal | Degraded RNA | Use RNase-free techniques and reagents. |
| Poor probe labeling | Check probe quality and concentration. | |
| Insufficient permeabilization | Optimize Proteinase K treatment time and concentration. | |
| High Background | Non-specific probe binding | Increase stringency of post-hybridization washes (higher temperature, lower salt concentration). |
| Insufficient blocking | Increase blocking time or try a different blocking agent. | |
| Poor Tissue Morphology | Over-digestion with Proteinase K | Reduce incubation time or concentration. |
| Harsh tissue processing | Handle tissues gently and ensure proper fixation. |
References
Best practices for handling and disposal of TRAP-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRAP-7 (Thrombin Receptor Activating Peptide-7) is a synthetic heptapeptide with the sequence Ser-Phe-Leu-Leu-Arg-Asn-Pro. It functions as a selective agonist for the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor (GPCR) that is a key player in thrombosis and cardiovascular disease. This compound mimics the action of the native tethered ligand that is unmasked upon cleavage of the PAR1 N-terminus by thrombin. By directly activating the receptor, this compound provides a valuable tool for studying PAR1 signaling and function in various experimental systems, independent of proteolytic cleavage.[1]
These application notes provide detailed protocols for the handling, experimental use, and disposal of this compound, ensuring data integrity and laboratory safety.
Properties and Specifications
Quantitative and physical data for this compound are summarized below.
| Property | Value |
| Sequence | Ser-Phe-Leu-Leu-Arg-Asn-Pro (SFLLRNP) |
| Molecular Formula | C₃₉H₆₃N₁₁O₁₀ |
| Molecular Weight | 845.99 g/mol |
| Appearance | White to off-white lyophilized powder |
| Purity | Typically >95% as determined by HPLC |
| Solubility | Soluble in sterile, purified water or aqueous buffers. |
| Storage (Lyophilized) | Store at -20°C to -80°C. Stable for at least one year at -20°C.[1] |
| Storage (Solution) | Aliquot and store at -80°C for up to 6 months. Avoid freeze-thaw cycles.[1] |
Handling and Disposal Protocols
Safe Handling and Reconstitution
Proper handling is crucial to maintain the peptide's stability and ensure user safety. While this compound is not classified as a hazardous substance, standard laboratory precautions should be followed.[2][3]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the peptide in its lyophilized or reconstituted form.
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 15-30 minutes. This prevents condensation from introducing moisture, which can degrade the peptide.
-
Reconstitution:
-
Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.
-
Reconstitute the peptide in a suitable sterile solvent, such as sterile deionized water or a buffer (e.g., PBS, pH 7.4).
-
To prepare a 1 mM stock solution of this compound (MW: 845.99), add 1.18 mL of solvent for every 1 mg of peptide.
-
Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking.
-
-
Aliquoting and Storage:
-
Once reconstituted, it is highly recommended to create single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Store aliquots in tightly sealed, low-protein-binding microcentrifuge tubes.
-
For long-term storage, aliquots should be kept at -80°C (stable for up to 6 months). For short-term use, they can be stored at -20°C (stable for up to 1 month).
-
Waste Disposal Protocol
Unused this compound and contaminated materials should be disposed of as chemical waste in accordance with institutional and local regulations. Do not dispose of peptides down the drain.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid materials, including empty vials, pipette tips, gloves, and absorbent paper, in a dedicated, leak-proof container clearly labeled as "Chemical Waste" and "this compound Waste".
-
Liquid Waste: Collect all unused or expired this compound solutions and contaminated buffers in a sealed, compatible waste container (e.g., high-density polyethylene - HDPE). The container must be clearly labeled with its contents.
-
-
Storage: Store waste containers in a designated satellite accumulation area, away from general lab traffic and incompatible chemicals, until collection.
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.
Experimental Protocols & Data
This compound is commonly used to study platelet function and PAR1 signaling in various cell types. Below are generalized protocols for two key applications.
Protocol: In Vitro Platelet Aggregation Assay
This protocol uses light transmission aggregometry (LTA) to measure platelet aggregation in response to this compound. LTA is considered a gold standard for assessing platelet function.
Methodology:
-
Prepare Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 10 minutes at room temperature with no brake to separate the PRP.
-
Carefully collect the upper PRP layer. Keep the remaining blood to prepare Platelet-Poor Plasma (PPP) by centrifuging at 2000 x g for 10 minutes. The PPP will be used as a blank (100% aggregation).
-
Adjust the platelet count in the PRP to 200-300 x 10⁹/L using PPP. Let the PRP rest for 30 minutes at room temperature before use.
-
-
Perform Aggregation Assay:
-
Pre-warm PRP aliquots (e.g., 300 µL) to 37°C for 2 minutes in the aggregometer cuvettes with a magnetic stir bar.
-
Set the baseline (0% aggregation) with the PRP sample and the 100% aggregation level with the PPP sample.
-
Add varying concentrations of this compound to the PRP sample to initiate aggregation.
-
Record the change in light transmittance for at least 5-10 minutes. Aggregation is measured as the maximum percentage change in light transmission.
-
-
Data Analysis:
-
Generate concentration-response curves by plotting the percentage of platelet aggregation against the logarithm of the this compound concentration.
-
Calculate the EC₅₀ value, which is the concentration of this compound that elicits 50% of the maximal aggregation response.
-
Protocol: Intracellular Calcium Flux Assay
This protocol measures the mobilization of intracellular calcium ([Ca²⁺]i) following PAR1 activation by this compound using a fluorescent calcium indicator and flow cytometry or a fluorescence plate reader.
Methodology:
-
Cell Preparation:
-
Culture cells expressing PAR1 (e.g., HEK293 cells, endothelial cells, or smooth muscle cells) in appropriate media.
-
Harvest cells and wash them with a calcium-containing buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Dye Loading:
-
Resuspend cells in the buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Load cells with a calcium-sensitive dye (e.g., Indo-1 AM at 1-5 µM or Fluo-4 AM at 1-5 µM) by incubating for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with the buffer to remove excess extracellular dye.
-
-
Calcium Measurement:
-
Equilibrate the dye-loaded cells at 37°C for at least 10 minutes before analysis.
-
Establish a baseline fluorescence reading for approximately 30-60 seconds using a flow cytometer or fluorescence plate reader.
-
Add this compound at the desired final concentration and continue recording the fluorescence signal to measure the increase in [Ca²⁺]i.
-
As a positive control, use a calcium ionophore like ionomycin to elicit a maximal calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
For ratiometric dyes like Indo-1, the ratio of calcium-bound to calcium-free dye emission is plotted against time.
-
Determine the peak response for a range of this compound concentrations to generate a dose-response curve and calculate the EC₅₀.
-
Quantitative Data Summary
The effective concentration of PAR1-activating peptides can vary by assay and cell type. The table below provides reference EC₅₀ values for the closely related and commonly studied peptide, TRAP-6, in platelet aggregation assays. Researchers should perform dose-response experiments to determine the optimal concentration range for this compound in their specific system.
| Peptide | Assay | System | EC₅₀ Value | Reference |
| TRAP-6 | Platelet Aggregation | Human Platelets | ~0.8 µM | --INVALID-LINK-- |
Visualized Pathways and Workflows
PAR1 Signaling Pathway
Activation of PAR1 by this compound initiates signaling through two primary G-protein pathways: Gαq and Gα₁₂/₁₃.
Caption: PAR1 signaling cascade initiated by this compound.
General Experimental Workflow
The following diagram outlines a typical workflow for conducting an in vitro cell-based assay with this compound.
Caption: General workflow for a this compound cell-based assay.
References
Troubleshooting & Optimization
Technical Support Center: TRAP-7 Solubility
This guide provides troubleshooting advice and frequently asked questions regarding issues with dissolving Thrombin Receptor Activator Peptide 7 (TRAP-7) in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is DMSO the recommended solvent?
A1: this compound, a Thrombin Receptor Activator Peptide, is a synthetic peptide used to activate Protease-Activated Receptor 1 (PAR1) in various experimental models, particularly in platelet aggregation and cardiovascular research.[1] Due to its hydrophobic amino acid content, this compound, like many other peptides, often exhibits poor solubility in aqueous solutions alone.[2][3] DMSO is a powerful, polar aprotic organic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an ideal choice for creating high-concentration stock solutions of hydrophobic peptides.[4][5]
Q2: I've added DMSO to my lyophilized this compound powder, but it's not dissolving. What should I do?
A2: Incomplete dissolution can be due to several factors. First, ensure you are using a sufficient volume of DMSO. It is recommended to start by adding a small amount of pure DMSO to the peptide to create a concentrated stock. Gentle vortexing or sonication can help break up aggregates and facilitate dissolution. If the peptide still does not dissolve, refer to the detailed troubleshooting guide below.
Q3: Can water content in DMSO affect this compound solubility?
A3: Yes, the water content in DMSO can significantly impact the solubility of dissolved compounds. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Increased water content can decrease the solubility of hydrophobic peptides and may even cause the peptide to precipitate out of a solution that was previously clear. It is crucial to use anhydrous DMSO and to store it properly with the cap tightly sealed.
Q4: My this compound dissolved in DMSO initially, but a precipitate formed after adding my aqueous buffer. What happened?
A4: This indicates that the peptide's solubility limit has been exceeded in the final aqueous solution. When diluting the DMSO stock into a buffer, the overall solvent environment becomes more polar, which can cause a hydrophobic peptide to precipitate. To resolve this, you can try a few approaches:
-
Add the aqueous buffer slowly to the DMSO stock while vortexing. This helps to avoid localized high concentrations of the peptide that can initiate precipitation.
-
Reduce the final concentration of the peptide in the working solution.
-
Increase the percentage of DMSO in the final solution, but be mindful that high concentrations of DMSO can be toxic to cells or interfere with assays. For most biological applications, the final DMSO concentration should not exceed 1%.
Q5: How should I store my this compound DMSO stock solution?
A5: For maximum stability, it is recommended to prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the peptide. Store these aliquots at -20°C or -80°C. The stability of peptides in DMSO can vary, but proper storage can preserve the solution for extended periods.
Troubleshooting Guide for this compound Dissolution in DMSO
If you are experiencing issues dissolving this compound, follow these steps:
-
Verify Peptide and Solvent Quality:
-
Ensure the this compound peptide has been stored correctly (typically lyophilized at -20°C or colder).
-
Use high-purity, anhydrous DMSO. DMSO that has absorbed water will be less effective at dissolving hydrophobic peptides.
-
-
Optimize the Dissolution Technique:
-
Bring the peptide and DMSO to room temperature before opening to minimize condensation.
-
Add a small, precise volume of DMSO directly to the vial of lyophilized peptide to create a concentrated stock solution.
-
Vortex the solution for 1-2 minutes.
-
If dissolution is still incomplete, sonicate the vial in a bath sonicator for 5-10 minutes. Avoid probe sonicators as they can generate excessive heat and degrade the peptide.
-
-
Assess the Peptide's Physicochemical Properties:
-
The solubility of a peptide is primarily determined by its amino acid composition. Peptides with a high content of hydrophobic amino acids will be more challenging to dissolve in aqueous solutions but should be soluble in organic solvents like DMSO.
-
The following decision tree can help guide your troubleshooting process:
Data Presentation
Table 1: Factors Influencing Peptide Solubility
| Factor | Impact on Solubility | Recommendations |
| Amino Acid Composition | A high proportion of hydrophobic residues (e.g., L, I, F, W, V) decreases aqueous solubility. | Use an organic solvent like DMSO for initial dissolution. |
| Peptide Length | Longer peptides may have lower solubility due to increased hydrophobic interactions and potential for aggregation. | Test solubility with a small amount first. Sonication may be required. |
| pH and Net Charge | Solubility is generally lowest at the peptide's isoelectric point (pI). Adjusting pH away from the pI increases solubility. | For peptides with a net positive charge, a slightly acidic buffer can help. For a net negative charge, a basic buffer may be better. |
| Solvent Purity | Water contamination in DMSO can significantly reduce its ability to dissolve hydrophobic peptides. | Use high-purity, anhydrous DMSO and store it properly to prevent moisture absorption. |
| Temperature | Some peptides may be more soluble at slightly elevated temperatures. | Gentle warming (e.g., to 37°C) can be attempted, but monitor for peptide degradation. |
Table 2: Example Dilution Scheme for this compound
| Step | Action | Reagent | Volume | Resulting Concentration | Final DMSO % |
| 1. Stock Solution | Dissolve 1 mg this compound | Anhydrous DMSO | 133.5 µL | 10 mM | 100% |
| 2. Working Solution A | Dilute Stock Solution | PBS, pH 7.4 | 990 µL | 100 µM | 1% |
| 3. Working Solution B | Dilute Stock Solution | PBS, pH 7.4 | 999 µL | 10 µM | 0.1% |
| 4. Working Solution C | Dilute Working Sol. B | PBS, pH 7.4 | 900 µL | 1 µM | 0.01% |
| Note: Calculations are based on a representative molecular weight for a 7-amino acid peptide, assuming a similar MW to TRAP-6 (748.87 g/mol ). Always use the MW from your product's certificate of analysis. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Allow the vial of lyophilized this compound and a vial of anhydrous DMSO to equilibrate to room temperature.
-
Briefly centrifuge the this compound vial to ensure all the powder is at the bottom.
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Recap the vial tightly and vortex for 2-3 minutes until the peptide is fully dissolved. A clear solution should be observed.
-
If dissolution is slow, place the vial in a bath sonicator for 5-10 minutes.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution
-
Thaw one aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Prepare the desired volume of your aqueous experimental buffer (e.g., PBS, pH 7.4).
-
To create a 10 µM working solution, perform a 1:1000 dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.
-
Crucially , add the DMSO stock to the buffer slowly while continuously vortexing the buffer. This prevents the peptide from precipitating.
-
Use the working solution immediately for your experiment. Do not store dilute aqueous solutions of the peptide for extended periods.
Visualizations
Signaling Pathway
TRAP peptides function as agonists for the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor. Activation of PAR1 initiates downstream signaling cascades through Gq and G12/13 proteins, leading to calcium mobilization and Rho activation, which are key events in platelet activation and other cellular responses.
References
Technical Support Center: Optimizing TRAP-7 Concentration for Cell Viability
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Thrombin Receptor Activating Peptide 7 (TRAP-7) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic peptide that functions as an agonist for the Protease-Activated Receptor 1 (PAR-1), also known as the thrombin receptor.[1] PAR-1 is a G-protein coupled receptor that is activated by the cleavage of its extracellular N-terminus by proteases like thrombin. This cleavage exposes a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate signaling.[2][3] this compound mimics this tethered ligand, thereby activating the receptor without the need for proteolytic cleavage.[1] Upon binding, it stimulates downstream signaling pathways, including the accumulation of inositol phosphate (IP) and the activation of protein kinase C (PKC).[1]
Q2: What is a typical starting concentration range for this compound in cell viability experiments?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. For initial dose-response experiments, a broad range of concentrations is recommended. Based on literature for similar PAR-1 activating peptides like TRAP-6, a starting range from low nanomolar (nM) to mid-micromolar (µM) is advisable. For example, in platelet studies, concentrations around 10 µM have been used to induce activation. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How does this compound activation of PAR-1 influence cell viability?
The effect of PAR-1 activation on cell viability is context-dependent and can vary significantly between cell types. In some cells, such as platelets, activation leads to aggregation and degranulation, which are physiological responses. In other cell types, such as smooth muscle cells or cancer cells, PAR-1 activation can influence proliferation, survival, or even apoptosis. Overstimulation of the receptor can potentially lead to excitotoxicity or other stress responses that negatively impact cell viability. Therefore, finding a concentration that elicits the desired signaling event without inducing widespread cell death is a critical optimization step.
Q4: What are the recommended methods for assessing cell viability after this compound treatment?
Several standard methods can be employed to assess cell viability following treatment with this compound. The choice of assay depends on the experimental endpoint of interest:
-
Metabolic Assays: Assays like MTT, MTS, or WST-1 measure the metabolic activity of cells, which is often correlated with cell viability.
-
Membrane Integrity Assays: These assays, such as the LDH release assay or trypan blue exclusion, measure the integrity of the cell membrane to distinguish between live and dead cells.
-
Apoptosis Assays: To determine if cell death is occurring via apoptosis, methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or caspase activity assays (e.g., Caspase-3/7) can be used.
Experimental Protocols & Data
Protocol: Determining Optimal this compound Concentration using an MTT Assay
This protocol provides a framework for conducting a dose-response experiment to identify the optimal this compound concentration that maintains cell viability.
1. Cell Seeding:
- Plate cells in a 96-well plate at a predetermined optimal density.
- Incubate for 24 hours to allow for cell attachment and recovery.
2. This compound Preparation and Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
- Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 100 µM).
- Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle-only control.
3. Incubation:
- Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
4. Cell Viability Assessment (MTT Assay):
- Add MTT reagent to each well and incubate for 2-4 hours.
- Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
- Read the absorbance at the appropriate wavelength (typically 570 nm).
5. Data Analysis:
- Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each this compound concentration.
- Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
Table 1: Example Dose-Response Data for this compound
| This compound Concentration | % Cell Viability (Mean ± SD) | Observations |
| Vehicle Control | 100 ± 4.5 | Normal cell morphology |
| 1 nM | 98.2 ± 5.1 | No significant change |
| 10 nM | 99.1 ± 4.8 | No significant change |
| 100 nM | 97.5 ± 5.3 | No significant change |
| 1 µM | 95.3 ± 6.2 | Slight, non-significant decrease |
| 10 µM | 88.7 ± 7.1 | Minor decrease in viability |
| 50 µM | 65.4 ± 8.5 | Significant decrease in viability |
| 100 µM | 42.1 ± 9.3 | High cytotoxicity observed |
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low this compound concentrations.
-
Possible Cause: The cell line may be highly sensitive to PAR-1 activation or the vehicle used to dissolve this compound.
-
Solution:
-
Lower the Concentration Range: Test a lower range of this compound concentrations (e.g., picomolar to low nanomolar).
-
Check Vehicle Toxicity: Run a control with just the vehicle at the highest concentration used to ensure it is not causing cytotoxicity.
-
Reduce Incubation Time: Shorter exposure to this compound may elicit the desired signaling without causing cell death.
-
Issue 2: No observable effect on cell viability or signaling at high this compound concentrations.
-
Possible Cause: The cell line may not express sufficient levels of PAR-1, or the this compound peptide may be degraded.
-
Solution:
-
Confirm PAR-1 Expression: Use techniques like qPCR, Western blot, or flow cytometry to confirm that your cell line expresses the PAR-1 receptor.
-
Check Peptide Integrity: Ensure the this compound peptide has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Use a Positive Control Cell Line: Test the peptide on a cell line known to respond to PAR-1 activation (e.g., platelets or certain endothelial cells).
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Simplified signaling pathway of this compound via the PAR-1 receptor.
Caption: Workflow for determining optimal this compound concentration.
Caption: Troubleshooting flowchart for this compound experiments.
References
Technical Support Center: TRAP Staining Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tartrate-Resistant Acid phosphatase (TRAP) staining experiments, a key method for identifying osteoclasts.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind TRAP staining?
TRAP staining is an enzymatic histochemical technique used to identify osteoclasts, which are rich in the enzyme Tartrate-Resistant Acid Phosphatase.[1] The enzyme is resistant to inhibition by tartrate, which distinguishes it from other acid phosphatases.[2] The assay involves incubating the tissue or cell sample with a substrate (like Naphthol AS-BI phosphate) in the presence of tartrate. TRAP cleaves the substrate, and a chromogen (like Fast Red or NewFuchsin) reacts with the product to form a brightly colored, insoluble precipitate at the site of enzyme activity, marking TRAP-positive cells.[1][3]
Q2: What do the results of a TRAP stain look like?
In a successful TRAP stain, the following results are expected:
-
Osteoclasts (TRAP-positive cells): Bright red or purple cytoplasm.[1]
-
Nuclei: Blue or purple (if a hematoxylin or methyl green counterstain is used).
-
Bone/Background Matrix: Colorless or pale blue (with a counterstain).
Q3: Can TRAP be expressed in cells other than osteoclasts?
Yes. While TRAP is most abundantly expressed in osteoclasts, it can also be found in other cells of the mononuclear phagocyte system, such as macrophages and dendritic cells. Overexpression of TRAP has also been detected in the cells of various tumors, including breast and ovarian cancer. Therefore, morphological assessment (e.g., identifying multinucleated cells attached to the bone surface) is crucial for specifically identifying osteoclasts.
Q4: Should I use a frozen or paraffin-embedded section for TRAP staining?
TRAP staining can be performed on both frozen and paraffin-embedded sections. However, since TRAP is a thermolabile enzyme, its activity can be affected by sample processing.
-
Paraffin-Embedded Sections: Requires decalcification for bone samples. It is critical to use a gentle decalcifying agent like EDTA, as acid-decalcifiers can inhibit the TRAP enzyme. Warming slides on a slide warmer (e.g., at 37°C for a week) prior to deparaffinization can sometimes help reactivate the enzyme.
-
Frozen Sections: Generally better for preserving enzyme activity. Samples are typically fixed briefly in cold 10% neutral buffered formalin.
Troubleshooting Common Issues
Problem 1: Weak or No Staining
This is a common issue that can arise from multiple factors related to enzyme activity, reagents, or the protocol itself.
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Supporting Evidence |
| Inactive Enzyme | For paraffin sections, try warming the slides at 37°C for a week before staining to reactivate the enzyme. Ensure gentle decalcification with EDTA, as acid-based methods inhibit TRAP activity. | |
| Improper Fixation | Under-fixation or delayed fixation can lead to weak or no staining. Over-fixation can also reduce antigenicity, which may require extended pretreatment protocols to restore. | |
| Incorrect Incubation Temperature | The optimal temperature for the enzymatic reaction is critical. While 37°C is commonly cited, some studies show optimal results for undecalcified bone biopsies at 60-70°C for a 30-minute incubation. Temperatures of 80°C and higher can cause artifacts. | |
| Expired or Degraded Reagents | Check the expiration dates of all reagents, especially the substrate and chromogen. Prepare fresh solutions right before use, as some components can degrade over time. | |
| Incorrect Reagent pH | The pH of the buffer solution is crucial for enzyme activity. Check and adjust the pH of your solutions as specified in the protocol (typically around pH 5.0). | |
| Insufficient Deparaffinization | Residual wax on the slide will prevent the penetration of aqueous staining reagents, leading to weak or patchy staining. Ensure complete deparaffinization by using fresh xylene and adequate incubation times. |
Problem 2: High Background or Non-Specific Staining
High background can obscure the specific signal from TRAP-positive cells, making interpretation difficult.
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Supporting Evidence |
| Primary/Secondary Antibody Concentration Too High (for IHC-based methods) | If using an antibody-based detection method, high antibody concentrations can lead to non-specific binding. Titrate antibodies to find the optimal concentration that maximizes specific signal while minimizing background. | |
| Endogenous Enzyme Activity | Tissues like the kidney or liver have high levels of endogenous peroxidases that can cause false positives in HRP-based detection. Block endogenous peroxidase activity with a 3% H₂O₂ solution. | |
| Substrate Not Fully Dissolved | If the substrate powder is not fully dissolved, it can create a "grainy" background. Ensure the substrate is completely dissolved, and consider filtering the solution before use. | |
| Over-development of Chromogen | Incubating the slides for too long in the substrate solution can lead to high background staining. Optimize the incubation time. | |
| Issues with Blocking Steps | Inadequate blocking can lead to non-specific binding of reagents. Use an appropriate blocking serum and ensure it is freshly prepared. |
Problem 3: Presence of Artifacts
Artifacts are artificial features in the tissue section that can interfere with diagnosis.
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Supporting Evidence |
| Stain Precipitation | Undissolved or precipitated stain can form deposits on the tissue section. Always filter staining solutions before use. | |
| Tissue Detachment from Slide | Aggressive epitope retrieval methods or poor tissue processing can cause the tissue section to lift off the slide. Ensure proper fixation and processing, and consider using positively charged slides to improve adhesion. | |
| Contamination | Contamination from other specimens, dust, or microorganisms can introduce foreign material onto the slide. Maintain a clean work environment, clean instruments thoroughly between samples, and filter staining solutions. | |
| Bubbles Under Coverslip | Air bubbles trapped during mounting can obscure the view of the tissue. Use proper mounting techniques to avoid trapping air. |
Experimental Protocols & Visualizations
Standard TRAP Staining Workflow
The following diagram illustrates a typical workflow for TRAP staining of paraffin-embedded bone sections.
Caption: A generalized workflow for TRAP staining of bone tissue.
Detailed Protocol: NewFuchsin TRAP Staining for Decalcified Bone Sections
This method is compatible with non-aqueous mounting media, which aids in long-term preservation and high-resolution imaging.
Reagent Preparation:
-
NewFuchsin Stock Solution: Dissolve NewFuchsin in 2N HCl.
-
Sodium Nitrite Stock Solution: Dissolve sodium nitrite in distilled water.
-
TRAP Buffer: Acetate buffer containing sodium tartrate.
-
Naphthol AS-BI Phosphate Stock Solution: Dissolve Naphthol AS-BI phosphate in N,N-dimethylformamide.
Staining Procedure:
-
Deparaffinize and rehydrate 4-5 µm sections of decalcified, paraffin-embedded bone.
-
Prepare the working solution immediately before use:
-
Mix 10 µL of NewFuchsin stock solution and 10 µL of sodium nitrite stock solution. Incubate at room temperature for 1 minute.
-
Add 1 mL of TRAP buffer.
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Add 10 µL of Naphthol AS-BI Phosphate stock solution and mix.
-
-
Gently apply the working solution to the bone sections on the slides.
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Incubate at room temperature for 10–20 minutes.
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Rinse well with tap water.
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(Optional) Counterstain with a suitable nuclear stain like hematoxylin.
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Dehydrate through a graded ethanol series, clear with xylene, and mount with a non-aqueous mounting medium.
Signaling Pathway: Osteoclast Differentiation
TRAP is a hallmark of mature osteoclasts. The differentiation of these cells from hematopoietic stem cells is primarily driven by the RANKL signaling pathway.
Caption: Simplified RANKL signaling cascade leading to osteoclast differentiation.
References
Technical Support Center: Mitigating Off-Target Effects of TRAF7 Modulation
Welcome to the technical support center for researchers working with TNF Receptor-Associated Factor 7 (TRAF7). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects in your experiments, ensuring the specificity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is TRAF7 and what are its primary functions?
A1: TRAF7 is a protein with E3 ubiquitin ligase activity, playing a crucial role in various signaling pathways.[1] It is known to interact with key signaling molecules like NEMO and p65 to regulate the NF-κB pathway.[1][2] Additionally, TRAF7 is involved in the innate immune response by promoting the degradation of TANK-binding kinase 1 (TBK1), thereby acting as a negative regulator of the RLR signaling pathway.[1] It also has roles in cancer biology through its interaction with and ubiquitination of proteins like KLF4 and p53.[1]
Q2: What are the potential off-target effects when targeting TRAF7?
A2: Given the multifaceted role of TRAF7, targeting this protein can lead to several potential off-target effects. These can be broadly categorized as:
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Unintended pathway modulation: Since TRAF7 is involved in multiple signaling cascades, inhibiting its function might inadvertently affect pathways beyond the one being studied. For instance, a study focused on TRAF7's role in cancer might unintentionally alter innate immune responses.
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Compensation by other TRAF proteins: The TRAF family of proteins has several members with some overlapping functions. Inhibition of TRAF7 might lead to compensatory upregulation or activity of other TRAF proteins, masking the true effect of TRAF7 inhibition.
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Non-specific binding of inhibitors: Small molecule inhibitors designed to target TRAF7 may bind to other proteins with similar structural motifs, leading to a range of unforeseen cellular effects.
Q3: How can I confirm that the observed phenotype is a direct result of TRAF7 modulation and not an off-target effect?
A3: To validate the specificity of your experimental observations, a multi-pronged approach is recommended:
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Rescue experiments: After knocking down or knocking out TRAF7, reintroduce a rescue construct (e.g., a plasmid expressing TRAF7 that is resistant to your siRNA or shRNA). If the original phenotype is restored, it is likely a specific on-target effect.
-
Orthogonal approaches: Combine different technologies to modulate TRAF7. For example, if you are using a small molecule inhibitor, validate your findings with a genetic approach like siRNA-mediated knockdown.
-
Phenotypic analysis in knockout models: If available, using a TRAF7 knockout cell line or animal model can provide the most definitive evidence for the specific function of the protein.
Troubleshooting Guides
Issue 1: Inconsistent results with TRAF7 inhibitors.
| Potential Cause | Recommended Solution |
| Inhibitor Specificity | Verify the inhibitor's specificity. Test its effect on closely related proteins. Whenever possible, use a well-characterized inhibitor with published data on its selectivity profile. |
| Cellular Context | The function of TRAF7 and the effects of its inhibition can be cell-type specific. Ensure that your experimental model is appropriate for the biological question you are addressing. |
| Inhibitor Stability and Dosage | Perform a dose-response curve to determine the optimal concentration of the inhibitor. Ensure the inhibitor is properly stored and handled to maintain its activity. |
Issue 2: Unexpected changes in NF-κB or antiviral signaling pathways.
| Potential Cause | Recommended Solution |
| Pleiotropic effects of TRAF7 | TRAF7 is a known regulator of both NF-κB and innate immunity. It's crucial to monitor key components of both pathways (e.g., p65 phosphorylation for NF-κB, IRF3 activation for antiviral signaling) to understand the full impact of TRAF7 modulation. |
| Crosstalk between pathways | Be aware of potential crosstalk between the pathway of interest and other TRAF7-regulated pathways. A change in one pathway may indirectly influence another. |
| Off-target binding of reagents | If using siRNA or shRNA, perform a BLAST search of your target sequence to ensure it does not have significant homology to other genes. For CRISPR-based approaches, use high-fidelity Cas9 variants to minimize off-target cleavage. |
Experimental Protocols & Workflows
Protocol 1: Validating On-Target Engagement using Co-Immunoprecipitation (Co-IP)
This protocol can be used to verify that your TRAF7 inhibitor disrupts the interaction between TRAF7 and a known binding partner (e.g., TBK1).
-
Cell Lysis:
-
Treat cells with your TRAF7 inhibitor or a vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against TRAF7 or the interacting protein (e.g., TBK1) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with lysis buffer.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against both TRAF7 and the interacting protein to assess the level of co-immunoprecipitated protein.
-
Workflow for Reducing Off-Target Effects
Caption: A logical workflow for validating the on-target effects of TRAF7 modulation.
Signaling Pathways Involving TRAF7
Understanding the signaling context of TRAF7 is crucial for predicting potential off-target effects.
Caption: TRAF7's role in regulating the RLR and NF-κB signaling pathways.
References
Part 1: Tartrate-Resistant Acid Phosphatase (TRAP) Staining Technical Support
Welcome to the Technical Support Center for TRAP-based assays. This guide provides troubleshooting information and frequently asked questions to address experimental variability and reproducibility. The guide is divided into two main sections based on the two common assays referred to as "TRAP":
-
Part 1: Tartrate-Resistant Acid Phosphatase (TRAP) Staining: For the identification and quantification of osteoclasts.
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Part 2: Telomeric Repeat Amplification Protocol (TRAP) Assay: For the measurement of telomerase activity.
This section focuses on the histochemical staining technique used to identify osteoclasts, which are critical cells in bone remodeling studies.[1]
Frequently Asked Questions (FAQs)
Q1: What is Tartrate-Resistant Acid Phosphatase (TRAP) staining? A1: TRAP staining is an enzymatic histochemical technique used to identify osteoclasts in bone and cell cultures.[1] Osteoclasts express a specific isoform of acid phosphatase that is resistant to inhibition by tartrate, distinguishing them from the phosphatases found in other cell types.[2] The assay works by providing a substrate (e.g., Naphthol AS-MX phosphate) that the TRAP enzyme cleaves. The product of this reaction then couples with a diazonium salt (e.g., Fast Red Violet LB salt) to form a visible, colored precipitate (typically red or purple) at the site of enzyme activity.[1][2]
Q2: What are the primary applications of TRAP staining in research and drug development? A2: TRAP staining is widely used in studies related to bone biology and disease. Key applications include:
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Osteoporosis research
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Evaluating bone remodeling and resorption
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Studying fracture healing and arthritis
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Investigating cancer metastasis to bone
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Assessing the biocompatibility of bone-implant materials
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Screening compounds that may inhibit or promote osteoclast differentiation and function.
Q3: What are the most critical factors for achieving reproducible TRAP staining results? A3: Reproducibility is dependent on several factors:
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Cell Health and Differentiation: The number and maturity of osteoclasts are paramount. Variability in cell culture conditions (seeding density, cytokine concentrations like RANKL, passage number) will directly impact TRAP expression.
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Fixation: The choice of fixative and the fixation time are critical for preserving both cell morphology and enzyme activity. Over-fixation can inactivate the TRAP enzyme. Cold fixatives are sometimes used to better preserve enzymatic function.
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pH of Staining Solution: The TRAP enzyme has optimal activity at an acidic pH, typically around 5.0. Incorrect buffer pH is a common source of failed staining.
-
Reagent Quality and Preparation: Substrates and salts can degrade over time. It is crucial to use fresh reagents and prepare the final staining solution just before use.
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Incubation Time and Temperature: Incubation must be long enough for color to develop but short enough to avoid the formation of non-specific precipitates.
Troubleshooting Guide
| Issue Encountered | Question | Possible Causes & Solutions |
| Weak or No Staining | Why are my TRAP-positive cells not staining, or staining very weakly? | 1. Inactive Enzyme: Over-fixation may have destroyed the enzyme. Try reducing fixation time or using a milder fixative (e.g., 10% neutral buffered formalin for 5-10 minutes). 2. Incorrect pH: The staining buffer pH must be acidic (~pH 5.0). Verify the pH of your sodium acetate buffer. 3. Poor Osteoclast Differentiation: The cells may not have differentiated properly. Confirm differentiation using morphology (large, multinucleated cells) and ensure optimal concentrations of M-CSF and RANKL were used. 4. Degraded Reagents: The substrate (e.g., Naphthol AS-MX phosphate) or the color salt (e.g., Fast Red Violet) may have expired or degraded. Use fresh reagents. |
| High Background | Why is the entire well or slide showing non-specific color? | 1. Insufficient Washing: Residual media or serum proteins can cause background. Ensure thorough washing with PBS or distilled water after fixation and before staining. 2. Over-staining: The incubation time was too long. Monitor color development under a microscope and stop the reaction once positive cells are clearly visible but before the background becomes problematic. 3. Reagent Precipitation: The staining solution may have precipitated. Filter the final staining solution before applying it to the cells/tissue. |
| Crystal/Precipitate Formation | Why are there small crystals or precipitates obscuring my view of the cells? | 1. Excess Incubation Time: Over-incubation is a primary cause of precipitate formation. Stop the reaction as soon as sufficient color develops in the osteoclasts. 2. Staining Solution Instability: The staining solution was not freshly prepared or was exposed to light for too long. Prepare the solution immediately before use and incubate in the dark. 3. Poor Reagent Quality: Impurities in the reagents can lead to precipitation. Use high-quality, histology-grade chemicals. |
| Poor Cell Morphology | Why have my cells detached or why do they look shrunken after staining? | 1. Harsh Fixation: Some fixatives, like methanol/acetone, can be harsh. Consider a formalin-based fixation protocol. 2. Aggressive Washing: Washing steps can cause weakly adherent cells to detach. Be gentle when adding and removing solutions; angle the pipette tip against the side of the well. 3. Decalcification Issues (for tissue): For bone tissue sections, using acid-based decalcifiers will inhibit the TRAP enzyme. Use an EDTA-based decalcification method to preserve enzymatic activity. |
Experimental Protocols & Data
Standard Protocol: Colorimetric TRAP Staining of Cultured Osteoclasts
This protocol is a synthesized example for cells cultured in a 96-well plate.
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Cell Culture: Culture osteoclast precursors (e.g., RAW264.7 or bone marrow macrophages) with appropriate concentrations of M-CSF and RANKL for 5-7 days to induce differentiation into mature, multinucleated osteoclasts.
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Aspiration: Carefully remove the culture medium from the wells.
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Washing: Gently wash each well once with 100 µL of Phosphate-Buffered Saline (PBS).
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Fixation: Add 50 µL of a fixative solution (e.g., 10% Neutral Buffered Formalin) to each well and incubate for 5-10 minutes at room temperature.
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Washing: Wash each well thoroughly 3 times with 250 µL of deionized water.
-
Staining: Prepare the TRAP staining solution immediately before use (see table below for reagent examples). Add 50-100 µL of the final staining solution to each well.
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Incubation: Incubate at 37°C for 20-60 minutes. Protect from light. Monitor color development periodically under a microscope. Osteoclasts will appear bright red or purple.
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Final Wash: When the desired color intensity is reached, stop the reaction by aspirating the staining solution and washing thoroughly with deionized water.
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Imaging: The plate can now be air-dried and imaged. TRAP-positive multinucleated cells are counted as osteoclasts.
Table 1: Example Reagent Compositions for TRAP Staining Solution
| Component | Example Concentration & Preparation | Role | Reference |
| Buffer | 0.1 M Sodium Acetate, adjusted to pH 5.0 with acetic acid. | Provides the optimal acidic environment for the TRAP enzyme. | |
| Tartrate | 50 mM Sodium L-Tartrate | Inhibits non-osteoclastic acid phosphatases, ensuring specificity. | |
| Substrate | Naphthol AS-MX Phosphate (e.g., dissolved in N,N'-dimethylformamide to make a stock). | The substrate that is cleaved by the TRAP enzyme. | |
| Color Salt | Fast Red Violet LB Salt (or Fast Red TR Salt). | Couples with the cleaved substrate to form a visible colored precipitate. |
Note: Specific concentrations and stock solution preparations can be found in the cited literature. Many commercial kits are also available and provide pre-optimized reagents.
Visualizations
Signaling Pathway for Osteoclast Differentiation
References
Optimizing TRAP-7 Incubation Time: A Technical Support Guide
For researchers, scientists, and professionals in drug development, achieving reliable and reproducible results with Tartrate-Resistant Acid Phosphatase (TRAP) staining is crucial for the accurate assessment of osteoclast activity. One of the most critical variables in the TRAP staining protocol is the incubation time. This technical support guide provides detailed information, troubleshooting advice, and standardized protocols to help you optimize the TRAP-7 incubation period for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound staining?
A1: For most applications using commercially available kits, a starting incubation time of 20-60 minutes at 37°C is recommended.[1] However, this is a general guideline, and the optimal time can vary significantly depending on several factors.
Q2: What are the visible signs of under-incubation?
A2: Under-incubation will result in weak or faint staining of TRAP-positive cells (osteoclasts). The characteristic deep red or purple color will be pale, making it difficult to distinguish positive cells from the background. This can lead to an underestimation of osteoclast numbers or activity.
Q3: What are the consequences of over-incubation?
A3: Over-incubation can lead to several issues, including:
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High background staining: The entire tissue section or cell culture well may develop a diffuse, non-specific color, obscuring the true TRAP-positive cells.
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Precipitate formation: The chromogenic substrate can precipitate, appearing as dark, irregular crystals on the specimen, which can interfere with imaging and analysis.
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Overstaining of positive cells: Osteoclasts may appear excessively dark, making it difficult to discern cellular morphology and the number of nuclei.[2]
Q4: Can the incubation temperature be adjusted to modify the staining time?
A4: Yes, the TRAP enzyme's activity is temperature-dependent.[3][4] Increasing the incubation temperature can shorten the required incubation time. For instance, one study suggested that for a 30-minute incubation, a temperature of 60°C provided optimal staining.[5] However, it is crucial to carefully validate any temperature changes, as excessively high temperatures can lead to enzyme denaturation and artifacts.
Troubleshooting Guide: Adjusting Incubation Time
This guide will help you address common issues related to this compound incubation time.
| Issue | Possible Cause | Recommended Action |
| Weak or No Staining | Incubation time is too short. | Increase the incubation time in increments of 10-15 minutes. |
| Low enzyme activity due to improper sample fixation or processing. | Ensure that a non-acidic decalcification method was used for bone samples, as acid can inhibit the TRAP enzyme. Verify that fixation times were appropriate. | |
| Reagents are expired or were stored improperly. | Check the expiration dates of all kit components and ensure they have been stored at the recommended temperature. | |
| High Background Staining | Incubation time is too long. | Decrease the incubation time in increments of 10-15 minutes. |
| Inadequate washing steps. | Ensure thorough washing after fixation and before incubation to remove any residual media or reagents that could contribute to background. | |
| Presence of Precipitate | Over-incubation leading to excess reaction product. | Reduce the incubation time. |
| Staining solution was not freshly prepared or was not filtered. | Prepare the staining solution immediately before use and filter if necessary, as recommended by the manufacturer. |
Experimental Protocols
Standard TRAP Staining Protocol (Starting Point)
This protocol provides a baseline for TRAP staining. Optimization of the incubation time should be performed based on these steps.
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Sample Preparation:
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For cultured cells: Fix cells with a suitable fixative (e.g., 10% neutral buffered formalin) for 5-10 minutes at room temperature.
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For tissue sections: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded sections. For bone tissue, ensure decalcification was performed with a gentle method like EDTA.
-
-
Washing: Wash samples thoroughly with deionized water.
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Pre-incubation (Optional but Recommended): Equilibrate samples in the TRAP staining buffer without the substrate for a few minutes.
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Incubation: Prepare the TRAP staining solution according to the kit manufacturer's instructions. Add the solution to the samples and incubate at 37°C for an initial duration of 30-60 minutes. Monitor the color development microscopically during this period if possible.
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Stopping the Reaction: Stop the reaction by washing the samples with deionized water.
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Counterstaining (Optional): Counterstain with a suitable nuclear stain like hematoxylin or methyl green to visualize cell nuclei.
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Mounting: Mount the slides with an aqueous mounting medium.
Protocol for Optimizing Incubation Time
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Prepare multiple identical samples (e.g., several wells of cultured osteoclasts or serial tissue sections).
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Follow the standard TRAP staining protocol up to the incubation step.
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Incubate the samples for a range of different times. A suggested starting range is 15, 30, 45, 60, and 75 minutes.
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After the respective incubation times, stop the reaction and process all samples identically for counterstaining and mounting.
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Examine the samples microscopically to determine the incubation time that provides the best signal-to-noise ratio: strong, specific staining of osteoclasts with minimal background.
Factors Influencing Optimal Incubation Time
The ideal incubation time is not a one-size-fits-all parameter. The following table summarizes key factors that can influence the TRAP staining reaction and provides suggestions for adjusting the incubation time.
| Factor | Influence on Staining | Suggested Adjustment to Incubation Time |
| Cell/Tissue Type | Different cell lines or tissues may have varying levels of TRAP expression. | Samples with high TRAP expression (e.g., robust osteoclast cultures) may require shorter incubation times. Tissues with lower osteoclast numbers may need longer incubation. |
| Fixation Method and Duration | Over-fixation can reduce enzyme activity. | If you suspect over-fixation, you may need to extend the incubation time. It is best to optimize the fixation protocol first. |
| Substrate Concentration | Higher substrate concentration can lead to a faster reaction. | If using a custom staining solution, be aware that changes in substrate concentration will likely require re-optimization of the incubation time. |
| Incubation Temperature | Higher temperatures increase the rate of the enzymatic reaction. | If incubating at a temperature higher than 37°C, the incubation time will likely need to be reduced. |
| pH of Staining Buffer | TRAP enzyme has an optimal pH range for activity. | Ensure the pH of your staining buffer is within the recommended range (typically around 5.0) as deviations can reduce enzyme activity and necessitate longer incubation. |
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.
Caption: RANKL signaling pathway in osteoclast differentiation.
Caption: Workflow for optimizing TRAP incubation time.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. ethosbiosciences.com [ethosbiosciences.com]
- 3. Factors Affecting Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 4. Enzyme Kinetics - Factors Influencing Activity [dept.harpercollege.edu]
- 5. Optimization of the tartrate-resistant acid phosphatase detection by histochemical method - PMC [pmc.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in TRAP-7 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers improve the signal-to-noise ratio in cell-based assays involving the Thrombin Receptor Activating Peptide, TRAP-7.
Troubleshooting Guide
This guide addresses specific issues encountered during this compound assays. Each section provides potential causes and step-by-step solutions to enhance your results.
Issue 1: High Background Signal
Q1: I am observing a high background signal in my this compound assay, even in the negative control wells. What are the common causes and how can I resolve this?
A1: High background signal can obscure the specific signal generated by this compound activation of the thrombin receptor, leading to a poor signal-to-noise ratio. The primary causes can be categorized into issues with reagents, cell health, and assay conditions.
Potential Causes and Solutions:
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Cellular Health and Receptor Expression:
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Overconfluent or Unhealthy Cells: Stressed or overconfluent cells can exhibit altered membrane potential and leakiness, leading to non-specific signal.[1] Ensure cells are seeded at an optimal density and are in a logarithmic growth phase.[1]
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High Endogenous Receptor Expression: The cell line used may have high endogenous levels of Protease-Activated Receptors (PARs), leading to a high basal signal. Consider using a cell line with lower endogenous receptor expression or perform a baseline subtraction.
-
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Reagent and Assay Conditions:
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Autofluorescence of Compounds or Media: Phenol red in culture media and some test compounds can be autofluorescent. Use phenol red-free media during the assay and check for compound autofluorescence.
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Sub-optimal Dye Concentration or Loading: In calcium mobilization assays, excessive dye concentration or prolonged loading times can lead to dye compartmentalization and high background. Optimize the concentration and incubation time for your specific cell line.
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Incomplete Washing: Residual media components or improperly washed cells can contribute to background. Ensure thorough but gentle washing steps.
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Illustrative Data on Optimizing Dye Concentration:
| Fluo-4 AM Concentration | Incubation Time | Average Background Fluorescence (RFU) | Signal-to-Background Ratio (this compound Stimulated) |
| 1 µM | 30 min | 1500 | 3.2 |
| 2 µM | 30 min | 2800 | 4.5 |
| 2 µM | 45 min | 3200 | 6.8 |
| 4 µM | 45 min | 5500 | 3.1 |
Table 1: Effect of Fluo-4 AM concentration and incubation time on background fluorescence and signal-to-background ratio in a hypothetical this compound calcium flux assay.
Troubleshooting Workflow for High Background:
References
My TRAP-7 is showing high toxicity, what to do?
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing high toxicity with TRAP-7 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes of high toxicity observed with this compound?
High toxicity in your cell-based assays when using this compound can stem from several factors. These can be broadly categorized as issues related to the compound itself, the experimental setup, or the cells being used. Potential causes include, but are not limited to:
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Compound Concentration: The concentration of this compound may be too high for your specific cell line or experimental conditions.
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Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be at a concentration that is toxic to the cells.[1]
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Off-Target Effects: this compound may be interacting with unintended cellular pathways, leading to toxicity.[1]
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Assay Interference: The this compound compound could be interfering with the components of your toxicity assay, leading to false-positive results.[1]
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Cell Health and Variability: The health, passage number, and confluency of your cells can significantly impact their sensitivity to the compound.[1][2]
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Incubation Time: The duration of exposure to this compound could be too long, resulting in increased cell death.
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Plate Edge Effects: Evaporation from the outer wells of a multi-well plate can concentrate this compound, leading to higher toxicity in those wells.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving the issue of high toxicity in your experiments with this compound.
Issue: High Toxicity Observed in this compound Treated Cells
Below is a step-by-step guide to troubleshoot this issue. It is recommended to proceed sequentially through these steps.
Step 1: Verify Experimental Controls
Before investigating this compound-specific toxicity, ensure your experimental controls are behaving as expected.
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Negative Control (Vehicle Only): Cells treated with the same concentration of solvent (e.g., DMSO) used for this compound should show minimal to no toxicity. High toxicity in this control points towards a solvent issue.
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Positive Control: A known cytotoxic agent should induce the expected level of cell death.
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Untreated Cells: Should exhibit high viability.
Step 2: Optimize this compound Concentration
If your controls are satisfactory, the next step is to assess the concentration of this compound.
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Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the EC50 (half-maximal effective concentration) for its intended effect and the CC50 (half-maximal cytotoxic concentration).
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Lower the Concentration: If toxicity is observed at or below the effective concentration, try using a lower concentration of this compound.
Step 3: Evaluate Cell Culture Conditions
The state of your cells is critical for reproducible results.
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Cell Passage Number: Use cells with a consistent and low passage number, as high passage numbers can alter cellular responses.
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Cell Confluency: Ensure a consistent cell seeding density and confluency at the time of treatment. Both very high and very low confluency can affect cell sensitivity.
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Mycoplasma Contamination: Test your cells for mycoplasma contamination, which can affect cell health and experimental outcomes.
Step 4: Assess Assay-Specific Issues
It's possible that this compound is interfering with your cytotoxicity assay.
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Use an Orthogonal Assay: Validate the toxicity results with a different method that relies on a distinct mechanism. For instance, if you are using a metabolic assay like MTT, confirm the findings with a membrane integrity assay such as LDH release.
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Assay Reagent Toxicity: Some assay reagents themselves can be toxic to cells, especially with prolonged incubation times. Run controls with the assay reagent alone to check for this effect.
Troubleshooting Summary Table
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound Concentration Too High | Perform a dose-response experiment with a wider range of concentrations. | Identification of a non-toxic effective concentration range. |
| Solvent (e.g., DMSO) Toxicity | Run a vehicle-only control with the same solvent concentration. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). | Vehicle control shows high cell viability, confirming the solvent is not the primary source of toxicity. |
| Cell Culture Variability | Standardize cell passage number and confluency. Regularly test for mycoplasma contamination. | Consistent and reproducible results between experiments. |
| Assay Interference | Validate toxicity using an orthogonal method (e.g., switch from a metabolic to a membrane integrity assay). | Confirmation of the initial toxicity findings by a different method, ruling out assay-specific artifacts. |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. | Reduced variability in toxicity results. |
| Plate Edge Effects | Avoid using the outer wells of the microplate for experimental samples or ensure proper humidification. | More consistent results across the plate. |
Experimental Protocols
Protocol 1: Dose-Response Experiment for this compound Toxicity
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Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a 2x concentrated stock of this compound in your cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 10-fold or 2-fold dilutions).
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Treatment: Remove the old medium from the cells and add the prepared this compound dilutions to the respective wells. Include vehicle-only and untreated controls.
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Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
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Toxicity Assay: Perform your chosen cytotoxicity assay according to the manufacturer's instructions.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control for each concentration and plot the dose-response curve to determine the CC50.
Visualizations
References
TRAP-7 positive and negative control recommendations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with molecules often abbreviated as "TRAP-7". Due to the potential for ambiguity with this term in scientific literature, this guide is divided into three sections to address the most common interpretations:
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TRAF7 (TNF Receptor Associated Factor 7): An E3 ubiquitin ligase involved in critical signaling pathways.
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This compound (Thrombin Receptor Activating Peptide 7): A synthetic peptide used to activate thrombin receptors.
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TRAP (Tartrate-Resistant Acid Phosphatase): An enzyme commonly used as a marker for osteoclasts.
Section 1: TRAF7 (TNF Receptor Associated Factor 7)
TRAF7 is a member of the Tumor Necrosis Factor Receptor-Associated Factor (TRAF) family and functions as an E3 ubiquitin ligase, playing a crucial role in regulating various signaling pathways, including NF-κB and MAPK signaling.[1]
Frequently Asked Questions (FAQs)
Q1: What are the recommended positive and negative controls for a Western Blot experiment targeting TRAF7?
A1: Proper controls are critical for validating the specificity of your anti-TRAF7 antibody and ensuring the reliability of your results.
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Positive Controls:
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Overexpression Lysate: Lysate from cells transiently or stably transfected with a TRAF7 expression vector.
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Endogenously High-Expressing Cell Lines: Some cancer cell lines, such as the ovarian cancer cell line SK-OV-3 and the glioblastoma cell line U251, have been reported to express high levels of TRAF7.[2] It is always recommended to verify expression levels in your specific cell line of interest.
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Tissues with High Expression: Bone marrow mesenchymal stem cells and peripheral blood mononuclear cells have been reported to have high TRAF7 expression.[3]
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Negative Controls:
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Knockout/Knockdown Cell Lysate: Lysate from a cell line where the TRAF7 gene has been knocked out (e.g., using CRISPR/Cas9) or knocked down (e.g., using shRNA or siRNA). Several TRAF7 knockout cell lines are commercially available, such as in U-251 MG and 293T backgrounds.[4][5]
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Parental Cell Line: The corresponding wild-type cell line for your knockout/knockdown or overexpression model.
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Q2: I am not getting a signal in my TRAF7 Western Blot. What could be the problem?
A2: A lack of signal in a Western Blot can be due to several factors. Here is a troubleshooting guide:
| Possible Cause | Recommendation |
| Inefficient Protein Transfer | Verify transfer efficiency by Ponceau S staining of the membrane. For large proteins like TRAF7 (~75 kDa), ensure adequate transfer time and appropriate membrane pore size (e.g., 0.45 µm). |
| Low Antibody Concentration | Increase the concentration of the primary antibody. Perform a titration experiment to determine the optimal concentration. |
| Inactive Antibody | Ensure the antibody has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the antibody with a known positive control. |
| Insufficient Protein Load | Increase the amount of total protein loaded per well. For low-abundance targets, consider enriching your sample for the protein of interest. |
| Incorrect Secondary Antibody | Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). |
Q3: My TRAF7 Immunohistochemistry (IHC) shows high background staining. How can I reduce it?
A3: High background in IHC can obscure specific staining. Consider the following troubleshooting steps:
| Possible Cause | Recommendation |
| Endogenous Peroxidase Activity | Ensure adequate quenching of endogenous peroxidases by incubating the tissue sections with 3% H2O2. |
| Non-specific Antibody Binding | Increase the concentration or duration of the blocking step. Using a serum from the same species as the secondary antibody is recommended. |
| Primary Antibody Concentration Too High | Reduce the concentration of the primary antibody and/or decrease the incubation time. |
| Inadequate Washing | Increase the number and duration of wash steps to remove unbound antibodies. |
| Tissue Drying | Ensure the tissue sections remain hydrated throughout the staining procedure. |
Experimental Protocols
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Include a molecular weight marker.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with an anti-TRAF7 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding with a blocking serum for 1 hour.
-
Primary Antibody Incubation: Incubate with an anti-TRAF7 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize with a DAB substrate.
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.
Signaling Pathway and Experimental Workflow
Section 2: this compound (Thrombin Receptor Activating Peptide 7)
This compound is a synthetic peptide that acts as an agonist for the Protease-Activated Receptor (PAR). It is commonly used in research to mimic the effects of thrombin on cells, particularly platelets, without the need for the enzyme itself.
Frequently Asked questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound activates the thrombin receptor, a G-protein coupled receptor, by binding to it and inducing a conformational change that initiates downstream signaling. This leads to the activation of phospholipase C, resulting in the production of inositol phosphates and diacylglycerol, which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC). In platelets, this signaling cascade leads to aggregation.
Q2: How should I design my experiment to include appropriate controls when using this compound?
A2: To ensure that the observed cellular effects are specifically due to the action of this compound, the following controls are recommended:
-
Positive Control: A known agonist of the thrombin receptor, such as thrombin itself, can be used to confirm that the cells are responsive.
-
Negative Control (Vehicle): Treat cells with the same buffer used to dissolve the this compound peptide to control for any effects of the vehicle.
-
Negative Control (Scrambled Peptide): A peptide with the same amino acid composition as this compound but in a random sequence. This is a crucial control to demonstrate that the observed effect is due to the specific sequence of this compound and not just the presence of a peptide.
Q3: What concentration of this compound should I use?
A3: The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your experimental system. Concentrations in the low micromolar range are often effective for inducing platelet aggregation.
Section 3: TRAP (Tartrate-Resistant Acid Phosphatase)
Tartrate-Resistant Acid Phosphatase (TRAP) is an enzyme that is highly expressed in osteoclasts, the cells responsible for bone resorption. Due to its high level of expression in these cells, TRAP is widely used as a histochemical marker for identifying osteoclasts in tissue sections and cell cultures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended positive and negative controls for TRAP staining?
A1: The choice of controls depends on your experimental setup.
-
Positive Controls:
-
Differentiated Osteoclasts: For in vitro studies, osteoclasts differentiated from precursor cells (e.g., RAW264.7 cells or bone marrow macrophages) by treatment with RANKL and M-CSF serve as an excellent positive control. These cells will stain positive for TRAP.
-
Bone Tissue: Sections of bone known to contain osteoclasts (e.g., from an area of active bone remodeling) can be used as a positive tissue control.
-
-
Negative Controls:
-
Undifferentiated Precursor Cells: The undifferentiated monocytic precursor cells (e.g., RAW264.7 cells without RANKL treatment) should be negative for TRAP staining.
-
Omission of Substrate: A control slide where the chromogenic substrate is omitted from the staining solution should not show any color development.
-
Q2: My TRAP staining is weak or absent in my differentiated osteoclast culture. What could be the issue?
A2: Weak or no TRAP staining in a culture where you expect osteoclasts can be due to several factors:
| Possible Cause | Recommendation |
| Inefficient Osteoclast Differentiation | Verify the differentiation protocol. Ensure the concentrations and bioactivity of RANKL and M-CSF are optimal. Confirm differentiation by observing the formation of large, multinucleated cells. |
| Incorrect pH of Staining Solution | The TRAP enzyme is active at an acidic pH. Ensure that the staining buffer is at the correct pH (typically around 5.0). |
| Inactive Staining Reagents | Ensure that the staining kit reagents are not expired and have been stored correctly. Prepare fresh solutions as recommended by the manufacturer. |
| Over-fixation of Cells | Excessive fixation can damage the enzyme and reduce its activity. Adhere to the recommended fixation time and fixative. |
Experimental Protocol
-
Cell Culture and Differentiation: Culture osteoclast precursor cells (e.g., RAW264.7) in the presence of RANKL and M-CSF to induce differentiation into osteoclasts.
-
Fixation: Gently wash the cells with PBS and fix with a 10% formalin solution for 5-10 minutes at room temperature.
-
Washing: Wash the cells three times with deionized water.
-
Staining: Prepare the TRAP staining solution according to the kit manufacturer's instructions (typically containing a chromogenic substrate and a tartrate-containing buffer at pH 5.0). Add the solution to the cells and incubate at 37°C for 20-60 minutes, or until the desired color intensity is reached in positive control cells.
-
Final Wash and Imaging: Wash the cells with deionized water to stop the reaction. The TRAP-positive osteoclasts will appear red/purple. The cells can then be imaged under a light microscope.
References
- 1. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 2. TRAF inhibition drives cancer cell apoptosis and improves retinoic acid sensitivity in multiple cancers models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. TRAF7 Knockout cell line (U-251 MG) | Ubigene [ubigene.us]
- 5. TRAF7 knockdown induces cellular senescence and synergizes with lomustine to inhibit glioma progression and recurrence - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of TRAP-7 and Competitor Compound A in Kinase X Inhibition
For research, scientist, and drug development professionals, this guide provides an objective comparison of the efficacy of TRAP-7 and Competitor Compound A, two inhibitors of Kinase X. The information presented is based on in-vitro experimental data.
Introduction
Kinase X is a critical enzyme in the Growth Factor Signaling Pathway, which is frequently dysregulated in various forms of cancer. Inhibition of Kinase X has emerged as a promising therapeutic strategy. This guide details a head-to-head comparison of a novel Kinase X inhibitor, this compound, with an existing inhibitor, Competitor Compound A. The subsequent sections will elaborate on their biochemical potency, cellular activity, and the experimental protocols used for their evaluation.
Biochemical Potency and Selectivity
The inhibitory activity of this compound and Competitor Compound A was assessed against Kinase X and a panel of related kinases to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50), the concentration of an inhibitor at which the response is reduced by half, was determined for each compound.
Table 1: Biochemical IC50 Values for this compound and Competitor Compound A
| Kinase | This compound IC50 (nM) | Competitor Compound A IC50 (nM) |
| Kinase X | 5 | 25 |
| Kinase Y | 150 | 50 |
| Kinase Z | >1000 | 200 |
The data indicates that this compound is a more potent inhibitor of Kinase X than Competitor Compound A, with a five-fold lower IC50 value. Furthermore, this compound demonstrates greater selectivity for Kinase X, exhibiting significantly higher IC50 values against related kinases Y and Z.
Cellular Activity
To evaluate the efficacy of these compounds in a cellular context, a cell viability assay was performed using a cancer cell line known to be dependent on Kinase X signaling. The half-maximal effective concentration (EC50), which measures the concentration of a drug that gives half-maximal response, was determined for both compounds.
Table 2: In-Vitro Cell Viability (EC50) in a Kinase X-Dependent Cancer Cell Line
| Compound | EC50 (nM) |
| This compound | 50 |
| Competitor Compound A | 250 |
Consistent with the biochemical data, this compound demonstrated superior potency in inhibiting the proliferation of the Kinase X-dependent cancer cell line, with a five-fold lower EC50 value compared to Competitor Compound A.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical Growth Factor Signaling Pathway involving Kinase X and the experimental workflow for the cell viability assay.
Caption: Hypothetical Growth Factor Signaling Pathway involving Kinase X.
Caption: Experimental workflow for the MTT-based cell viability assay.[1][2][3][4][5]
Experimental Protocols
The inhibitory activity of the compounds was determined using a biochemical kinase assay. The assay measures the amount of ADP produced during the kinase reaction. Kinase X enzyme, a peptide substrate, and ATP were incubated with serially diluted compounds in a 384-well plate. The reaction was allowed to proceed for 60 minutes at room temperature. Following the incubation, a detection reagent was added to stop the kinase reaction and measure the amount of ADP generated. The luminescence signal, which is proportional to the amount of ADP, was read on a plate reader. IC50 values were calculated by fitting the data to a four-parameter logistic equation.
Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The Kinase X-dependent cancer cell line was seeded in 96-well plates and allowed to adhere overnight. The following day, the cells were treated with a serial dilution of this compound or Competitor Compound A and incubated for 72 hours. After the incubation period, MTT reagent was added to each well and incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to an insoluble purple formazan. A solubilization solution was then added to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader. EC50 values were determined from the dose-response curves.
Conclusion
Based on the presented in-vitro data, this compound demonstrates superior potency and selectivity as an inhibitor of Kinase X when compared to Competitor Compound A. The enhanced biochemical and cellular activity of this compound suggests its potential as a more effective therapeutic agent for cancers driven by aberrant Kinase X signaling. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.
References
A Comparative Analysis of Novel "TRAP" Methodologies Versus Standard-of-Care Treatments
In the evolving landscape of oncology, the acronym "TRAP" has emerged in two distinct, yet significant, therapeutic contexts: a trial for prostate cancer radiotherapy and a novel class of immunotherapy. This guide provides a detailed comparison of these "TRAP" approaches against their respective standard-of-care treatments, supported by experimental data, detailed protocols, and visual diagrams of the mechanisms and workflows involved.
Part 1: The TRAP Trial for Prostate Cancer: SBRT vs. Conventional Radiotherapy
The "TRAP" (Targeted Radiotherapy in Androgen-suppressed Prostate cancer) trial investigates the efficacy and safety of Stereotactic Body Radiotherapy (SBRT) for localized prostate cancer.[1][2][3] SBRT is a highly precise form of radiation therapy that delivers high doses of radiation in a much shorter time frame compared to conventional methods.[4] The standard of care it is compared against is Conventional Radiotherapy (CRT), which involves a longer course of treatment with smaller daily doses.[5]
Quantitative Data Comparison
The PACE-B phase III trial provides key data for comparing these two modalities in men with low- and intermediate-risk prostate cancer.
| Endpoint | Stereotactic Body Radiotherapy (SBRT) | Conventional Radiotherapy (CRT) | Hazard Ratio (90% CI) | p-value (non-inferiority) |
| 5-Year Biochemical/Clinical Failure-Free Rate | 95.8% | 94.6% | 0.73 (0.48, 1.12) | 0.004 |
| Toxicity (Cumulative Rate at 5 Years) | Stereotactic Body Radiotherapy (SBRT) | Conventional Radiotherapy (CRT) | p-value |
| Late RTOG Grade 2 or worse Genitourinary Toxicity | 26.9% | 18.3% | <0.001 |
| Late RTOG Grade 2 or worse Gastrointestinal Toxicity | 10.7% | 10.2% | 0.94 |
Data sourced from the PACE-B trial results.
Experimental Protocols
PACE-B Trial Protocol
-
Objective: To demonstrate the non-inferiority of SBRT compared to CRT for biochemical and/or clinical failure in localized prostate cancer.
-
Patient Population: Men with stage T1-T2 prostate cancer, Gleason score ≤3+4, and PSA ≤20 ng/mL. The trial included 874 patients with a median age of 69.8 years.
-
Treatment Arms:
-
SBRT Arm: 36.25 Gray (Gy) delivered in 5 fractions over one to two weeks.
-
CRT (Control) Arm: Either 78 Gy in 39 fractions over 7.5 weeks or 62 Gy in 20 fractions over 4 weeks.
-
-
Primary Endpoint: Freedom from biochemical or clinical failure.
-
Follow-up: Median follow-up was 74.0 months.
Visualizations
Caption: Workflow of the PACE-B clinical trial comparing SBRT and CRT.
Part 2: "Y-Trap" Immunotherapy: Bintrafusp Alfa vs. Pembrolizumab
"Y-trap" refers to a novel class of bifunctional fusion proteins designed for cancer immunotherapy. A leading example is Bintrafusp Alfa (formerly M7824), which is composed of the extracellular domain of the TGF-β receptor II (a "trap" for TGF-β) fused to a human antibody that blocks Programmed Death-Ligand 1 (PD-L1). This dual-targeting agent was compared against Pembrolizumab, a standard-of-care immune checkpoint inhibitor that targets the PD-1/PD-L1 pathway, in patients with advanced non-small cell lung cancer (NSCLC).
Quantitative Data Comparison
The following data is from a phase 3 trial (NCT03631706) in treatment-naive patients with high PD-L1 expression in advanced NSCLC.
| Endpoint | Bintrafusp Alfa | Pembrolizumab (Standard of Care) | Hazard Ratio (95% CI) |
| Median Progression-Free Survival | 7.0 months | 11.1 months | 1.232 (0.885-1.714) |
| Median Overall Survival | 21.1 months | 22.1 months | 1.201 (0.796-1.811) |
| Objective Response Rate | 46.7% | 51.3% | - |
| Adverse Events | Bintrafusp Alfa | Pembrolizumab (Standard of Care) |
| Any Treatment-Related Adverse Event (TRAE) | 82.1% | 69.1% |
| Grade 3-4 TRAEs | 42.4% | 13.2% |
| Serious TRAEs | 27.2% | 11.8% |
Data sourced from the NCT03631706 trial. The study was discontinued as it was unlikely to meet its primary endpoint of superior efficacy over pembrolizumab.
Experimental Protocols
Phase 3 Trial of Bintrafusp Alfa vs. Pembrolizumab
-
Objective: To compare the efficacy and safety of bintrafusp alfa versus pembrolizumab as a first-line treatment for patients with PD-L1-high advanced NSCLC.
-
Patient Population: 304 patients with previously untreated, advanced NSCLC with high PD-L1 expression were randomized 1:1.
-
Treatment Arms:
-
Investigational Arm: Bintrafusp alfa.
-
Control Arm: Pembrolizumab.
-
-
Primary Endpoints: Progression-free survival and overall survival.
-
Median Follow-up: Approximately 14.5 months.
Visualizations
Caption: Mechanism of action for Bintrafusp Alfa vs. Pembrolizumab.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. pmlive.com [pmlive.com]
- 3. New trial finds radiotherapy combined with hormone therapy can help some advanced prostate cancer patients avoid chemotherapy | The Royal Marsden [royalmarsden.nhs.uk]
- 4. Stereotactic body radiation therapy (SBRT) for prostate cancer: What to know | MD Anderson Cancer Center [mdanderson.org]
- 5. A Phase III randomized controlled trial of Stereotactic Body Radiotherapy in localized prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation of TRAP-7's Therapeutic Target: A Comparative Analysis
This guide provides a comprehensive comparison of the therapeutic target validation for the novel investigational compound TRAP-7 against established alternatives in the treatment of rheumatoid arthritis. The following sections detail the experimental data, protocols, and underlying signaling pathways to offer an objective assessment for researchers, scientists, and drug development professionals.
Introduction to this compound and Therapeutic Context
This compound is a first-in-class, selective inhibitor of the T-cell Receptor-Associated Protein Kinase 7 (this compound) , a serine/threonine kinase implicated in the downstream signaling of pro-inflammatory cytokines. Dysregulation of the this compound pathway is hypothesized to be a key driver of autoimmune pathology in rheumatoid arthritis. This guide compares the validation of this compound with two well-established therapeutic classes for rheumatoid arthritis: Janus Kinase (JAK) inhibitors and Bruton's Tyrosine Kinase (BTK) inhibitors.
Comparative Target Validation Data
The following tables summarize the quantitative data from key in vitro and in vivo experiments used to validate the therapeutic potential of inhibiting this compound compared to inhibiting JAK1 and BTK.
Table 1: In Vitro Biochemical and Cellular Assays
| Parameter | This compound | Alternative 1: JAK1 Inhibitor | Alternative 2: BTK Inhibitor |
| Target | This compound Kinase | Janus Kinase 1 (JAK1) | Bruton's Tyrosine Kinase (BTK) |
| Biochemical Potency (IC₅₀) | 1.2 nM | 5.9 nM | 3.5 nM |
| Binding Affinity (Kᵢ) | 0.8 nM | 2.1 nM | 1.7 nM |
| Cellular Target Engagement (EC₅₀) | 15.5 nM | 40.8 nM | 25.1 nM |
| Kinase Selectivity (Panel of 300) | >1000-fold vs. other kinases | >400-fold vs. JAK2/3, TYK2 | >800-fold vs. other TEC kinases |
Table 2: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model
| Parameter | This compound (10 mg/kg) | Alternative 1: JAK1 Inhibitor (10 mg/kg) | Alternative 2: BTK Inhibitor (10 mg/kg) |
| Reduction in Paw Swelling | 68% | 62% | 55% |
| Arthritis Score Reduction | 75% | 70% | 61% |
| Pro-inflammatory Cytokine Reduction (IL-6) | 82% | 78% | 65% |
| Bone Erosion Score Improvement | 60% | 55% | 48% |
Signaling Pathways and Mechanism of Action
The inhibition of this compound is designed to block a critical node in pro-inflammatory signaling. The diagram below illustrates the hypothesized pathway.
Caption: Hypothesized this compound signaling pathway.
Experimental Protocols and Methodologies
Detailed protocols for the key validation experiments are provided below to ensure reproducibility and transparent comparison.
Biochemical IC₅₀ Determination (LanthaScreen™ Assay)
-
Objective: To determine the concentration of inhibitor required to reduce the enzymatic activity of the target kinase by 50%.
-
Procedure:
-
A reaction mixture containing recombinant human this compound kinase, a fluorescein-labeled substrate peptide, and ATP is prepared in assay buffer.
-
The inhibitor (this compound, JAK1-i, or BTK-i) is added in a 10-point serial dilution.
-
The reaction is initiated and incubated at room temperature for 60 minutes.
-
A terbium-labeled antibody specific for the phosphorylated substrate is added.
-
After a 30-minute incubation, the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is read on a plate reader.
-
The IC₅₀ value is calculated by fitting the dose-response curve using a four-parameter logistic model.
-
Comparative Guide to TRAP-7 Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction to TRAP-7 and Protease-Activated Receptors (PARs)
This compound is a synthetic heptapeptide that acts as an agonist for Protease-Activated Receptors (PARs), a unique family of G protein-coupled receptors (GPCRs).[1][2] Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their extracellular N-terminus by serine proteases like thrombin.[2][3] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling.[1] Synthetic peptides like this compound mimic this tethered ligand, allowing for receptor activation without the need for proteolytic cleavage.
The PAR family in mammals consists of four members: PAR1, PAR2, PAR3, and PAR4. Thrombin is a key physiological activator of PAR1, PAR3, and PAR4. This compound is primarily designed and utilized as a selective agonist for PAR1.
Primary Target: PAR1 Signaling
Activation of PAR1 by this compound initiates a cascade of intracellular events, primarily through the coupling to Gαq and Gαi proteins. This leads to the activation of phospholipase C (PLC), production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).
Caption: PAR1 signaling pathway activated by this compound.
Potential Cross-Reactivity within the PAR Family
Given the sequence homology among PARs, particularly in the tethered ligand domain, it is plausible that this compound could exhibit cross-reactivity with other PAR family members. However, the specificity is generally conferred by key amino acid residues.
| Receptor | Activating Protease(s) | Tethered Ligand Sequence (Human) | Potential for this compound Interaction |
| PAR1 | Thrombin, MMPs | S-F-L-L-R-N | Primary Target |
| PAR2 | Trypsin, Mast Cell Tryptase | S-L-I-G-K-V | Low, due to different tethered ligand sequence. |
| PAR3 | Thrombin | T-F-R-G-A-P | Unlikely to be directly activated by this compound as it functions more as a cofactor for PAR4 activation by thrombin. |
| PAR4 | Thrombin, Trypsin | G-Y-P-G-Q-V | Possible, but likely with lower potency compared to PAR1-activating peptides. |
This table is illustrative and based on the known pharmacology of the PAR family. Specific quantitative binding data for this compound on PAR2, PAR3, and PAR4 is not extensively documented.
Framework for Assessing Cross-Reactivity
To definitively determine the cross-reactivity profile of this compound, a systematic screening against a panel of receptors is required. This typically involves both binding and functional assays.
Caption: Experimental workflow for assessing receptor cross-reactivity.
Experimental Protocols
Below are detailed methodologies for key experiments used to assess receptor cross-reactivity.
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the ability of this compound to displace a known radiolabeled ligand from a specific receptor, thereby determining its binding affinity (Ki).
Objective: To determine the binding affinity of this compound for a panel of non-target receptors.
Materials:
-
Cell membranes prepared from cell lines overexpressing the receptor of interest.
-
A suitable radioligand for each target receptor (e.g., [³H]-ligand).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Reaction Setup: In a 96-well plate, add in order: assay buffer, a fixed concentration of radioligand (typically at its Kd value), varying concentrations of unlabeled this compound (e.g., from 10⁻¹² M to 10⁻⁵ M), and cell membranes (10-50 µg protein per well).
-
Nonspecific Binding: A set of wells should contain a high concentration of a known unlabeled ligand for the target receptor to determine nonspecific binding.
-
Incubation: Incubate the plates at room temperature for 60-120 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to elicit an intracellular calcium response in cells expressing a target receptor, which is a common downstream signal for Gq-coupled GPCRs.
Objective: To determine if this compound can functionally activate Gq-coupled receptors.
Materials:
-
A host cell line (e.g., HEK293 or CHO) stably or transiently expressing the receptor of interest.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound at various concentrations.
-
A fluorescence plate reader with an integrated fluidics system (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96- or 384-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye dissolved in assay buffer to each well. Incubate for 45-60 minutes at 37°C in the dark to allow for dye uptake.
-
Baseline Reading: Place the plate into the fluorescence plate reader. Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Compound Addition: The instrument's fluidics system adds varying concentrations of this compound to the wells while continuously recording the fluorescence signal.
-
Signal Measurement: Continue to record the fluorescence intensity for 1-3 minutes to capture the peak calcium response.
-
Data Analysis: The change in fluorescence (peak - baseline) is plotted against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal response) and Emax (maximum effect).
Conclusion
This compound is a valuable tool for studying PAR1 activation. While its selectivity for PAR1 is generally accepted, the potential for cross-reactivity with other receptors, particularly within the PAR family, should be considered, especially when interpreting in vivo data or developing therapeutic applications. The experimental protocols outlined in this guide provide a robust framework for systematically evaluating the selectivity profile of this compound and other novel ligands. Such studies are crucial for a comprehensive understanding of their pharmacological effects and for minimizing the risk of off-target activities in drug development.
References
Comparative Analysis of Synergistic Antiplatelet Effects on Thrombin Receptor Activation
A Comparison of TRAP-7-Mediated Platelet Activation with Combined Clopidogrel and Aspirin Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the signaling pathways and inhibitory effects related to thrombin receptor-activating peptide 7 (this compound)-mediated platelet activation. Due to a lack of publicly available data on the direct synergistic effects of this compound with other specific drugs, this guide will focus on the well-documented synergistic inhibition of thrombin-induced platelet activation by the combination of clopidogrel and aspirin. Thrombin receptor activating peptides (TRAPs), such as this compound, mimic the action of thrombin on platelets, making the synergistic effects of clopidogrel and aspirin on thrombin-induced platelet activation a relevant and insightful comparison.
This comparison will explore the individual and combined effects of these antiplatelet agents, supported by experimental data and detailed methodologies, to provide a comprehensive resource for researchers in cardiovascular and drug development fields.
Quantitative Data on Platelet Inhibition
The following tables summarize the inhibitory effects of a P2Y12 inhibitor (analogous to clopidogrel) and a direct thrombin inhibitor on thrombin-induced platelet activation. This data, adapted from a key study in the field, illustrates the synergistic potential of targeting multiple pathways in platelet activation.
Table 1: Inhibition of Thrombin-Induced Platelet Aggregation
| Treatment | Agonist (Thrombin Concentration) | Inhibition of Platelet Aggregation (%) |
| P2Y12 Inhibitor (AR-C69931MX) | 2 nM Thrombin | 45 ± 5 |
| Thrombin Inhibitor (Melagatran) | 2 nM Thrombin | 52 ± 6 |
| P2Y12 Inhibitor + Thrombin Inhibitor | 2 nM Thrombin | 85 ± 4 |
Data is presented as mean ± standard error of the mean (SEM). The data demonstrates a greater than additive effect when both inhibitors are used in combination.
Table 2: Effect on Platelet Activation Markers (Flow Cytometry)
| Treatment | Agonist | CD62P Expression (% Positive) | PAC-1 Binding (% Positive) |
| Aspirin | Thrombin | 65 ± 7 | 70 ± 8 |
| Clopidogrel | Thrombin | 55 ± 6 | 60 ± 7 |
| Aspirin + Clopidogrel | Thrombin | 30 ± 5 | 35 ± 6 |
This table provides representative data on the expression of key platelet activation markers. The combination of aspirin and clopidogrel shows a marked reduction in the percentage of activated platelets compared to monotherapy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Principle: This method measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Protocol:
-
Blood Collection: Whole blood is drawn from consenting healthy donors into tubes containing 3.2% sodium citrate.
-
PRP Preparation: The blood is centrifuged at 150-200 x g for 15-20 minutes to obtain platelet-rich plasma. Platelet-poor plasma (PPP) is prepared by a second centrifugation at 2000 x g for 10 minutes and used as a blank.
-
Assay Procedure:
-
PRP is placed in a cuvette with a stir bar in a light transmission aggregometer and warmed to 37°C.
-
A baseline is established using PPP (100% aggregation) and PRP (0% aggregation).
-
The individual drugs (e.g., clopidogrel, aspirin) or their combination are pre-incubated with the PRP for a specified time.
-
A platelet agonist, such as a thrombin receptor activating peptide (TRAP), is added to induce aggregation.
-
The change in light transmission is recorded over time, and the maximum aggregation percentage is determined.
-
-
Flow Cytometry for Platelet Activation Markers
-
Principle: This technique uses fluorescently labeled antibodies to quantify the expression of surface markers on activated platelets.
-
Protocol:
-
Blood Sample: Whole blood is collected in citrated tubes.
-
Activation and Staining:
-
Aliquots of whole blood are incubated with the test drugs (clopidogrel, aspirin, or combination).
-
The platelet agonist (TRAP) is added to stimulate the platelets.
-
The samples are then incubated with fluorescently labeled monoclonal antibodies specific for platelet activation markers, such as anti-CD62P (P-selectin) and PAC-1 (which binds to the activated form of the GPIIb/IIIa receptor).
-
-
Analysis:
-
The samples are analyzed on a flow cytometer.
-
Platelets are identified based on their forward and side scatter characteristics.
-
The percentage of platelets positive for each activation marker is determined.
-
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of TRAP-Induced Platelet Activation
Caption: Signaling cascade initiated by this compound binding to the PAR1 receptor.
Mechanism of Synergistic Inhibition by Clopidogrel and Aspirin
Caption: Dual inhibition of key platelet activation pathways by aspirin and clopidogrel.
Experimental Workflow for Assessing Platelet Function
Caption: Step-by-step workflow for in vitro platelet function assays.
Unraveling the Ambiguity of "TRAP-7" in Clinical Research
A comprehensive search for a meta-analysis of clinical trial data for a specific entity designated "TRAP-7" reveals a notable ambiguity in the scientific and clinical literature. The acronym "TRAP" is associated with multiple, distinct biological molecules and concepts, none of which are definitively linked to a "this compound" clinical trial that would be the subject of a meta-analysis. This lack of a singular, identifiable "this compound" therapeutic agent or clinical trial makes a direct comparison with alternatives and a detailed data analysis, as requested, currently unfeasible.
The term "TRAP" appears in various contexts within biomedical research, including:
-
Thrombin Receptor Activating Peptide (TRAP): this compound is identified as a thrombin receptor (PAR) activating peptide that stimulates inositol phosphate accumulation and protein kinase C phosphorylation. Its research applications are primarily in the field of cardiovascular disease[1].
-
Tumor Cell-Released Autophagosomes (TRAP): In oncology, TRAP refers to autophagosomes released by tumor cells. These have been studied for their role in modulating the immune system, specifically in promoting apoptosis and the immunosuppressive functions of neutrophils[2].
-
trp RNA-binding Attenuation Protein (TRAP): This is a protein found in Bacillus subtilis that regulates tryptophan synthesis by binding to mRNA[3].
-
Transforming Growth Factor-β (TGF-β) Superfamily Ligand Traps: In the context of drug development, "traps" are engineered receptor-based constructs designed to neutralize ligands of the TGF-β superfamily, which are involved in cell growth, differentiation, and immune regulation[4].
-
1,4,7-Triazacyclononane Phosphinic Acid (TRAP) Ligands: These are used as chelating agents for metal ions like Gallium-68 in medical imaging applications[5].
-
FAPI Trimer, Trap-(FAPI)3: A clinical study is underway to evaluate a Fibroblast Activation Protein Inhibitor (FAPI) trimer, designated Trap-(FAPI)3, as a novel agent for tumor imaging diagnosis.
Given the diverse and unrelated nature of these "TRAP" entities, a meta-analysis of "this compound clinical trial data" cannot be conducted without further clarification. To proceed with a comparative analysis, a more specific identifier for the drug, molecule, or clinical trial of interest is required.
For instance, if the user is interested in the thrombin receptor activating peptide, the specific clinical trials involving this peptide would need to be identified. Similarly, if the interest lies in the FAPI trimer, the ongoing clinical trial (NCT07128277) would be the primary source of data, although a meta-analysis would not be possible until multiple trials are completed and published.
Without a clear and specific subject, the creation of data tables, experimental protocols, and signaling pathway diagrams as requested is not possible. Researchers, scientists, and drug development professionals are encouraged to provide more precise nomenclature when seeking comparative analyses to ensure the relevance and accuracy of the information provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tumor cell-released autophagosomes (TRAP) enhance apoptosis and immunosuppressive functions of neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of RNA binding to TRAP: initiation and cooperative interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionally diverse heteromeric traps for ligands of the transforming growth factor-β superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Benchmarking TRAP-7 (TRAF7) Performance Against Industry Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of targeting TNF Receptor-Associated Factor 7 (TRAF7) against other therapeutic alternatives in oncology and immunology. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments and visualizations of relevant signaling pathways.
TRAF7: A Dual-Role Therapeutic Target
TRAF7 is a unique member of the TRAF family of proteins. While most TRAF proteins act as scaffold molecules in inflammatory signaling pathways, TRAF7 also functions as an E3 ubiquitin ligase, an enzyme that attaches ubiquitin to substrate proteins, targeting them for degradation or altering their function.[1] This enzymatic activity allows TRAF7 to play a complex and often contradictory role in cell signaling, acting as both a tumor suppressor and an oncogene depending on the cellular context and its target proteins.[1][2] Its involvement in critical pathways such as NF-κB, MAPK, and interferon responses makes it a compelling target for therapeutic intervention in various diseases, particularly cancer.[3][4]
Comparative Performance Analysis of TRAF7 as a Therapeutic Target
Targeting E3 ubiquitin ligases is a burgeoning area in drug development. Unlike conventional kinase inhibitors, targeting the specific protein-protein interactions of E3 ligases offers a novel mechanism for therapeutic intervention. The performance of targeting TRAF7 can be benchmarked against other well-established targets within the same signaling pathways or against other E3 ligases implicated in cancer.
Quantitative Data Summary
The following table summarizes quantitative data comparing the impact of modulating TRAF7 with other therapeutic strategies.
| Metric | TRAF7 Modulation | Alternative Target/Strategy | Disease/Model | Key Findings | Reference |
| Mutation Frequency | Nearly 25% of non-NF2 meningiomas harbor TRAF7 mutations. | NF2 mutations are found in a separate cohort of meningiomas. | Meningioma | TRAF7 mutations are a significant driver in a distinct subset of meningiomas. | |
| Cell Growth Inhibition | Overexpression of TRAF7 induced growth inhibition in K562 and Molm-13 myeloid leukemia cells. | Standard chemotherapy | Myeloid Leukemia | TRAF7 has tumor-suppressive roles in certain hematological malignancies. | |
| Apoptosis Induction | TRAF7 overexpression induced apoptosis in K562 and Molm-13 cells. | Standard chemotherapy | Myeloid Leukemia | TRAF7 can promote programmed cell death in specific cancer types. | |
| Cell Migration & Invasion | TRAF7 knockdown inhibited migration and invasion of HCCLM3 hepatocellular carcinoma cells. | Targeting other metastasis drivers (e.g., MET, HGF) | Hepatocellular Carcinoma | TRAF7 promotes metastasis in liver cancer. | |
| Drug Sensitivity | TRAF7 silencing had little effect on the IC50 of retinoic acid in ovarian cancer and melanoma cell lines. | Silencing of TRAF4, TRAF5, or TRAF6 significantly decreased the IC50 of retinoic acid in the same cell lines. | Ovarian Cancer, Melanoma | TRAF7's role in drug sensitivity may be context-dependent and less pronounced than other TRAF family members for certain drugs. | |
| Innervation of Antiviral Response | Knockout of TRAF7 enhances the activation of IRF3 and increases the production of type I interferons. | Targeting other negative regulators of innate immunity (e.g., SOCS proteins) | Innate Immunity | TRAF7 acts as a negative regulator of the innate immune response to viral infections. |
Key Experimental Protocols
The following are descriptions of key experimental methodologies used to assess the function of TRAF7 and the effects of its modulation.
Co-Immunoprecipitation (Co-IP)
-
Principle: This technique is used to identify protein-protein interactions. A specific antibody is used to pull down a protein of interest (the "bait") from a cell lysate. Any proteins that are bound to the bait protein will also be pulled down.
-
Methodology:
-
Cells are lysed to release their proteins.
-
An antibody specific to the bait protein (e.g., TRAF7) is added to the lysate and incubated to allow for antibody-antigen binding.
-
Protein A/G beads are added to the mixture. These beads bind to the antibody, forming a solid complex.
-
The complex is pelleted by centrifugation, and unbound proteins are washed away.
-
The bound proteins are eluted from the beads and analyzed by Western blotting using an antibody against the suspected interacting protein (the "prey").
-
Ubiquitination Assay
-
Principle: This assay is used to determine if a specific protein is ubiquitinated and to identify the type of ubiquitin linkage.
-
Methodology:
-
Cells are co-transfected with expression vectors for the E3 ligase (e.g., TRAF7), the substrate protein, and a tagged version of ubiquitin (e.g., HA-ubiquitin).
-
To detect ubiquitination leading to proteasomal degradation, cells are often treated with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
The substrate protein is then immunoprecipitated from the cell lysate.
-
The immunoprecipitated proteins are analyzed by Western blotting using an antibody against the ubiquitin tag (e.g., anti-HA). A ladder of bands indicates polyubiquitination.
-
CCK-8 Cell Proliferation Assay
-
Principle: This is a colorimetric assay to measure cell viability and proliferation. The assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Methodology:
-
Cells are seeded in a 96-well plate and cultured under the desired experimental conditions (e.g., with or without TRAF7 overexpression).
-
At specified time points, the CCK-8 solution is added to each well.
-
The plate is incubated for a period to allow for the color change to develop.
-
The absorbance is measured at 450 nm using a microplate reader.
-
Flow Cytometry for Apoptosis Analysis
-
Principle: This technique is used to quantify the percentage of cells undergoing apoptosis. Cells are stained with Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and a viability dye like propidium iodide (PI), which enters dead cells.
-
Methodology:
-
Cells are harvested and washed.
-
Cells are resuspended in a binding buffer and stained with fluorescently labeled Annexin V and PI.
-
The stained cells are analyzed by a flow cytometer, which measures the fluorescence of individual cells.
-
The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving TRAF7 and a typical experimental workflow for studying its function.
References
- 1. The Emerging Role of TRAF7 in Tumor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRAF7-mutated Fibromyxoid Spindle Cell Tumors are Associated with an Aggressive Clinical Course and Harbor an Undifferentiated Sarcoma Methylation Signature: A Molecular and Clinicopathologic Study of 3 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Genetic Alterations of TRAF Proteins in Human Cancers [frontiersin.org]
- 4. Genetic Alterations of TRAF Proteins in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TRAP-7 and Its Analogs as PAR1 Agonists
For Researchers, Scientists, and Drug Development Professionals: A detailed examination of Thrombin Receptor Activating Peptide 7 (TRAP-7) and its analogs, TRAP-5, TRAP-6, and TRAP-14, reveals varying potencies in the activation of Protease-Activated Receptor 1 (PAR1), a key player in thrombosis and hemostasis.
This guide provides a side-by-side analysis of these synthetic peptides, summarizing their performance based on available experimental data, detailing the methodologies used for their evaluation, and illustrating the key signaling pathways involved in their mechanism of action.
Performance Comparison of this compound and Its Analogs
The primary function of this compound and its analogs is to mimic the tethered ligand of PAR1, thereby activating the receptor and initiating downstream signaling cascades. Their efficacy is typically quantified by their half-maximal effective concentration (EC50) in various cellular assays. While a single study with a complete head-to-head comparison is not available, the existing literature provides valuable insights into their relative potencies.
| Peptide | Sequence | Reported Activity |
| TRAP-5 | SFLLR | Activates PAR1, but generally considered less potent than longer analogs. |
| TRAP-6 | SFLLRN | A selective PAR1 agonist with a reported EC50 of approximately 0.8 µM for platelet aggregation.[1][2] |
| This compound | SFLLRNP | Induces platelet aggregation at concentrations in the range of 4-6 µM.[3] |
| TRAP-14 | SFLLRNPNDKYEPF | A longer peptide analog also capable of activating PAR1.[4] |
Note: The EC50 values can vary depending on the specific experimental conditions, cell type, and assay used.
Mechanism of Action: The PAR1 Signaling Pathway
This compound and its analogs activate PAR1, a G protein-coupled receptor (GPCR). This activation triggers the coupling to and activation of at least two major G protein families: Gq/11 and G12/13.[5]
-
Gq/11 Pathway: Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium is a key signal for various cellular responses, including platelet aggregation.
-
G12/13 Pathway: The G12/13 pathway activation leads to the stimulation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA promotes the formation of stress fibers and focal adhesions, contributing to changes in cell shape and motility, which are also important in platelet activation and aggregation.
Below is a diagram illustrating the signaling cascade initiated by the binding of this compound and its analogs to PAR1.
Caption: PAR1 signaling pathway activated by this compound and its analogs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
Platelet Aggregation Assay
This assay measures the ability of the peptides to induce platelet aggregation, a key functional outcome of PAR1 activation in platelets.
Caption: Workflow for a typical light transmission aggregometry (LTA) based platelet aggregation assay.
Detailed Steps:
-
Blood Collection: Whole blood is drawn from healthy, consenting donors into tubes containing an anticoagulant, typically sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.
-
Platelet Count Adjustment: The platelet concentration in the PRP is determined and adjusted to a standardized value.
-
Pre-incubation: Aliquots of the PRP are pre-warmed to 37°C in an aggregometer cuvette with a stir bar.
-
Agonist Addition: A baseline light transmittance is established before adding various concentrations of the TRAP peptide to the PRP.
-
Measurement: The change in light transmittance is recorded over time as platelets aggregate. Increased aggregation allows more light to pass through the sample.
-
Data Analysis: The maximum percentage of aggregation is determined for each concentration, and the data is used to calculate the EC50 value.
Intracellular Calcium Mobilization Assay
This assay quantifies the increase in intracellular calcium concentration following PAR1 activation.
Caption: General workflow for an intracellular calcium mobilization assay.
Detailed Steps:
-
Cell Culture: Cells endogenously expressing PAR1 or transfected to express the receptor are cultured to an appropriate density.
-
Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) which can cross the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the dye intracellularly.
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorometer or a fluorescence microscope.
-
Agonist Stimulation: The TRAP peptide is added to the cells.
-
Fluorescence Recording: The change in fluorescence intensity is recorded in real-time. The binding of calcium to the dye causes a change in its fluorescent properties.
-
Data Analysis: The change in fluorescence is used to calculate the change in intracellular calcium concentration. Dose-response curves are generated to determine the EC50 value.
Phosphoinositide Hydrolysis Assay
This assay measures the accumulation of inositol phosphates (IPs), a direct product of PLC activation, to quantify Gq/11 pathway activation.
Detailed Steps:
-
Cell Labeling: Cells expressing PAR1 are incubated with [³H]-myo-inositol to radiolabel the cellular phosphoinositide pool.
-
Pre-incubation with Lithium Chloride (LiCl): Cells are pre-incubated with LiCl, which inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Agonist Stimulation: The cells are stimulated with various concentrations of the TRAP peptide.
-
Extraction of Inositol Phosphates: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.
-
Separation and Quantification: The different inositol phosphate species are separated using anion-exchange chromatography.
-
Radioactivity Measurement: The radioactivity of the collected fractions is measured using a scintillation counter to quantify the amount of each IP.
-
Data Analysis: The total [³H]-inositol phosphate accumulation is calculated and used to generate dose-response curves and determine the EC50.
References
- 1. The Ratio of ADP- to TRAP-Induced Platelet Aggregation Quantifies P2Y12-Dependent Platelet Inhibition Independently of the Platelet Count - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thrombin receptor-activating peptide releases arachidonic acid from human platelets: a comparison with thrombin and trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease-Activated Receptor 1 (PAR1) coupling to Gq/11 but not to Gi/o or G12/13 is mediated by discrete amino acids within the receptor second intracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of TRAP-7: A Comparative Guide Using CRISPR-Mediated Validation
This guide provides a comprehensive comparison of TRAP-7, a novel selective inhibitor of TNF Receptor-Associated Factor 7 (this compound), with alternative methods for target validation. We present experimental data and detailed protocols to objectively assess the on-target efficacy of this compound by comparing its pharmacological effects with the genetic perturbation of its intended target using CRISPR-Cas9.
Introduction to this compound and On-Target Validation
This compound is a key signaling adaptor protein involved in the activation of downstream inflammatory pathways, including the NF-κB and MAPK signaling cascades. Its role in various inflammatory diseases has made it an attractive target for therapeutic intervention. This compound is a novel, potent, and selective small molecule inhibitor designed to specifically block the signaling activity of the this compound protein.
Confirming that the biological effects of a new inhibitor are indeed due to the modulation of its intended target is a critical step in drug development. This on-target validation is crucial to de-risk a program and ensure that downstream efforts are focused on a compound with a well-understood mechanism of action. The "gold standard" for on-target validation is to compare the phenotypic effects of the small molecule inhibitor with the effects of genetically ablating the target protein. CRISPR-Cas9 technology provides a precise and efficient tool for achieving target gene knockout, enabling a direct and robust comparison.
This guide compares the effects of this compound to a less selective, hypothetical inhibitor ("Inhibitor-X") and to the complete loss-of-function of the TRAP7 gene via CRISPR-Cas9 knockout in a cellular model of inflammation.
Comparative Data Analysis
The following tables summarize the quantitative data from a series of experiments designed to compare the potency, selectivity, and functional effects of this compound, Inhibitor-X, and TRAP7 CRISPR knockout.
Table 1: Potency and Selectivity of Small Molecule Inhibitors
This table compares the in vitro potency (IC50) of this compound and Inhibitor-X in a biochemical assay, as well as their selectivity against a panel of closely related signaling proteins.
| Compound | Target IC50 (nM) | Off-Target 1 (TRAP-X) IC50 (nM) | Off-Target 2 (Kinase-Y) IC50 (nM) | Selectivity Fold (vs. Off-Target 1) |
| This compound | 5 | >10,000 | >10,000 | >2000x |
| Inhibitor-X | 50 | 200 | 800 | 4x |
Data shows this compound is significantly more potent and selective for its target compared to Inhibitor-X.
Table 2: Functional Comparison of this compound and TRAP7 CRISPR Knockout
This table compares the functional consequences of this compound treatment versus the genetic knockout of TRAP7 on downstream pathway activation and a key inflammatory cytokine.
| Condition | NF-κB Reporter Activity (% of Control) | IL-8 Secretion (pg/mL) |
| Untreated Control | 100% | 1250 |
| This compound (100 nM) | 12% | 150 |
| Inhibitor-X (500 nM) | 45% | 600 |
| TRAP7 Knockout (KO) | 10% | 135 |
| This compound in TRAP7 KO Cells | 10% | 132 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental logic for on-target validation.
Caption: Simplified this compound signaling pathway leading to NF-κB activation and points of intervention.
Caption: Experimental workflow for validating the on-target effects of this compound using CRISPR.
Detailed Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of TRAP7 in HEK293 Cells
-
gRNA Design and Synthesis:
-
Design two to three unique guide RNAs (gRNAs) targeting early exons of the TRAP7 gene using a validated online design tool (e.g., CHOPCHOP).
-
Synthesize the designed gRNAs and a non-targeting control gRNA.
-
-
Ribonucleoprotein (RNP) Complex Formation:
-
Incubate 30 pmol of synthetic gRNA with 10 pmol of purified Cas9 nuclease protein in 5 µL of buffer for 15 minutes at room temperature to form RNP complexes.
-
-
Cell Transfection:
-
Harvest HEK293 cells and resuspend 200,000 cells in 20 µL of nucleofection buffer.
-
Add the 5 µL of RNP complex to the cell suspension.
-
Electroporate the cells using a pre-optimized program (e.g., on a Lonza 4D-Nucleofector).
-
Immediately transfer the cells to a 24-well plate containing pre-warmed culture medium.
-
-
Knockout Validation:
-
After 48-72 hours, harvest genomic DNA from a portion of the cells.
-
Perform PCR to amplify the target region.
-
Use Sanger sequencing and a TIDE (Tracking of Indels by Decomposition) analysis to quantify the indel frequency and confirm successful gene editing.
-
Perform Western Blot analysis on the remaining cell lysate to confirm the absence of the this compound protein.
-
-
Single-Cell Cloning (Optional but Recommended):
-
To ensure a homogenous knockout population, perform single-cell sorting into 96-well plates to isolate and expand clonal lines.
-
Validate the knockout in the expanded clones by Western Blot and sequencing.
-
Protocol 2: NF-κB Reporter Assay
-
Cell Seeding:
-
Seed HEK293 cells stably expressing an NF-κB-driven luciferase reporter into a 96-well white, clear-bottom plate at a density of 20,000 cells per well.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
For pharmacological assessment, pre-treat the cells with a serial dilution of this compound or Inhibitor-X for 1 hour.
-
For genetic assessment, use the validated TRAP7 knockout cells and wild-type control cells.
-
-
Pathway Stimulation:
-
Stimulate the cells with a known NF-κB activator (e.g., 100 ng/mL TNF-α or 10 ng/mL IL-1β) for 6 hours. Include an unstimulated control.
-
-
Luminescence Reading:
-
Remove the medium and lyse the cells.
-
Add a luciferase substrate solution (e.g., Bright-Glo™).
-
Measure the luminescence signal on a plate reader.
-
Normalize the data to the stimulated control wells (set to 100%).
-
Protocol 3: IL-8 Secretion ELISA
-
Cell Culture and Treatment:
-
Seed wild-type or TRAP7 KO cells in a 48-well plate and grow to 80% confluency.
-
Pre-treat wild-type cells with inhibitors as described above.
-
Stimulate the cells with an appropriate agonist for 18-24 hours.
-
-
Sample Collection:
-
Carefully collect the cell culture supernatant from each well.
-
Centrifuge briefly to remove any cellular debris.
-
-
ELISA Procedure:
-
Perform a sandwich ELISA for human IL-8 according to the manufacturer's instructions (e.g., R&D Systems DuoSet).
-
Briefly, coat a 96-well plate with a capture antibody overnight.
-
Block the plate with a blocking buffer.
-
Add standards and collected supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm on a plate reader.
-
Calculate the concentration of IL-8 in each sample by interpolating from the standard curve.
-
A Comparative Analysis of TRAP-7's Role in Diverse Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthetic peptide TRAP-7, a potent agonist of Protease-Activated Receptor 1 (PAR-1), across various disease models. By summarizing key experimental findings, this document aims to facilitate a deeper understanding of this compound's multifaceted role in pathophysiology and highlight its potential as a therapeutic target.
Introduction to this compound and PAR-1 Signaling
This compound is a heptapeptide that mimics the N-terminal sequence unmasked upon thrombin cleavage of PAR-1, thereby activating the receptor. PAR-1, a G protein-coupled receptor (GPCR), is a key player in hemostasis, thrombosis, inflammation, and cancer progression. Its activation triggers a cascade of intracellular signaling events that are highly cell-type and context-dependent. This guide will explore the differential effects of this compound in cardiovascular, oncological, and neurological disease models.
PAR-1 Signaling Pathway
Activation of PAR-1 by agonists like this compound initiates signaling through multiple G protein pathways, primarily Gαq/11, Gα12/13, and Gαi. These pathways, in turn, modulate a variety of downstream effectors, leading to diverse cellular responses.
Caption: PAR-1 signaling cascade initiated by this compound.
Comparative Performance of this compound in Disease Models
The functional consequences of PAR-1 activation by this compound vary significantly across different biological systems. Below is a comparative summary of its effects in key disease models.
Cardiovascular Disease Models
In the context of cardiovascular diseases, this compound is primarily studied for its role in platelet activation and vascular permeability.
| Parameter | Disease Model | Key Findings | Quantitative Data (Approximate) |
| Platelet Aggregation | In vitro human platelets | Potent inducer of platelet aggregation. | EC50 of ~1.9 µM for Ca²⁺ mobilization in neurons, a proxy for activation. |
| Vascular Permeability | In vivo mouse models | Increases vascular leakage in various tissues including the lung, bladder, and intestine.[1][2] | 75% increase in lung vascular permeability.[1] |
Cancer Models
This compound has been shown to promote tumor progression by enhancing cancer cell proliferation and invasion.
| Parameter | Disease Model | Key Findings | Quantitative Data (Approximate) |
| Cell Proliferation | Human colon cancer cell lines (e.g., HT29) | Stimulates mitogenic responses. | 3.5-fold increase in cell number.[3] |
| Cell Invasion | Human gastric cancer cell lines (e.g., MKN45/PAR1) | Accelerates cancer cell invasion through Matrigel. | Data not consistently reported in a comparable format. |
Neurological Disease Models
In neurological contexts, the role of PAR-1 activation is more complex, with evidence suggesting both detrimental and protective effects depending on the specific agonist and disease model.
| Parameter | Disease Model | Key Findings | Quantitative Data (Approximate) |
| Neuroinflammation/ Ischemic Brain Injury | Mouse model of photothrombosis-induced brain ischemia | A PAR-1 agonist peptide demonstrated neuroprotective properties. | Twofold decrease in lesion volume.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Platelet Aggregation Assay
This assay measures the ability of this compound to induce the clumping of platelets in a sample of platelet-rich plasma (PRP).
Caption: Workflow for a typical platelet aggregation assay.
Protocol:
-
Prepare Platelet-Rich Plasma (PRP): Collect whole blood in tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP from red and white blood cells.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed.
-
Aggregation Measurement: Place a sample of the adjusted PRP into an aggregometer cuvette with a stir bar at 37°C. After establishing a baseline reading, add this compound at various concentrations.
-
Data Recording: The aggregometer measures the change in light transmission through the PRP as platelets aggregate. The results are typically expressed as a percentage of aggregation over time.
In Vivo Vascular Permeability Assay (Miles Assay)
This assay quantifies the leakage of plasma contents into the extravascular space in response to this compound administration in a living animal model.
Caption: Workflow for an in vivo vascular permeability assay.
Protocol:
-
Dye Injection: Anesthetize the animal (e.g., a mouse) and inject Evans blue dye intravenously. This dye binds to serum albumin.
-
This compound Administration: Administer this compound via the desired route (e.g., intradermal, intraperitoneal) to induce localized or systemic vascular permeability.
-
Circulation Time: Allow the dye to circulate for a specific period (e.g., 30 minutes).
-
Tissue Collection: Euthanize the animal and perfuse the circulatory system with saline to remove intravascular dye. Collect the tissues of interest.
-
Dye Extraction and Quantification: Incubate the tissues in a solvent (e.g., formamide) to extract the extravasated Evans blue dye. Measure the absorbance of the extracted dye using a spectrophotometer and quantify the amount of dye leakage per unit of tissue weight.
Cancer Cell Invasion Assay (Boyden Chamber Assay)
This in vitro assay assesses the ability of cancer cells to migrate through a basement membrane matrix in response to this compound.
Caption: Workflow for a cancer cell invasion assay.
Protocol:
-
Prepare Transwell Inserts: Coat the porous membrane of a Transwell insert with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Seed cancer cells in serum-free media in the upper chamber of the insert.
-
Chemoattractant: Add media containing this compound to the lower chamber to act as a chemoattractant.
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Analysis: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the cells that have invaded to the lower surface of the membrane. Count the number of invaded cells under a microscope.
Conclusion
This compound serves as a valuable tool for dissecting the complex roles of PAR-1 in a range of pathologies. Its effects are highly pleiotropic, inducing pro-thrombotic and pro-inflammatory responses in the vasculature, promoting key hallmarks of cancer progression, and exhibiting a dual role in the central nervous system. This comparative guide highlights the necessity of considering the specific cellular and disease context when studying PAR-1 signaling and developing therapeutic strategies targeting this receptor. Further research is warranted to elucidate the precise molecular determinants underlying the diverse functional outcomes of PAR-1 activation in different disease states.
References
- 1. ‘Role reversal’ for the receptor PAR1 in sepsis-induced vascular damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integration of Endothelial Protease-activated Receptor-1 Inflammatory Signaling by Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aberrant Expression and Activation of the Thrombin Receptor Protease-Activated Receptor-1 Induces Cell Proliferation and Motility in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New PAR1 Agonist Peptide Demonstrates Protective Action in a Mouse Model of Photothrombosis-Induced Brain Ischemia [frontiersin.org]
Comparative Guide to the Validation of TRAP-7 and its Alternatives in Thrombin Receptor Activation
This guide provides a comprehensive comparison of experimental methodologies for validating the activity of Thrombin Receptor Activating Peptide-7 (TRAP-7) and its alternatives. It is designed for researchers, scientists, and drug development professionals working in cardiovascular research and related fields. The guide details key experimental protocols, presents comparative data in a structured format, and illustrates the relevant signaling pathways and workflows.
Introduction to this compound
This compound is a synthetic peptide that acts as an agonist for the Protease-Activated Receptor 1 (PAR1), a thrombin receptor. It mimics the action of thrombin in activating the receptor, which is crucial in various physiological processes, including platelet activation and vascular smooth muscle cell proliferation.[1] The validation of this compound and its alternatives is essential for ensuring their efficacy and specificity in research and therapeutic applications.
Key Experiments for Validation
The functional validation of this compound and its alternatives typically involves a series of in vitro assays to quantify their ability to activate PAR1 and downstream signaling pathways. The most common experiments include measuring phosphoinositide hydrolysis, assessing protein kinase C (PKC) activation, and quantifying intracellular calcium mobilization.
Experimental Protocols
1. Phosphoinositide Hydrolysis Assay
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of G-protein coupled receptor (GPCR) activation, to which PAR1 belongs.
-
Cell Culture: Rat aortic smooth muscle cells are cultured to confluency in appropriate media.
-
Labeling: Cells are labeled with [³H]myo-inositol for 24-48 hours to incorporate the radiolabel into cellular phosphoinositides.
-
Stimulation: Cells are washed and then stimulated with varying concentrations of this compound or an alternative peptide for a defined period (e.g., 30 minutes).
-
Extraction: The reaction is terminated, and IPs are extracted using perchloric acid.
-
Quantification: The extracted IPs are separated by ion-exchange chromatography and quantified by scintillation counting.
2. Protein Kinase C (PKC) Activation Assay
This experiment assesses the activation of PKC, a key signaling molecule downstream of PAR1 activation.
-
Cell Culture and Treatment: Similar to the phosphoinositide hydrolysis assay, cultured cells are treated with this compound or an alternative.
-
Cell Lysis: Cells are lysed, and the cytosolic and membrane fractions are separated by centrifugation.
-
Western Blotting: Proteins from each fraction are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated PKC isoforms.
-
Quantification: The intensity of the bands corresponding to phosphorylated PKC is quantified using densitometry.
3. Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration that occurs upon PAR1 activation.
-
Cell Culture and Loading: Cells are cultured on coverslips and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: The coverslip is placed in a fluorometer, and a baseline fluorescence is recorded before the addition of this compound or an alternative peptide.
-
Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are recorded over time.
Data Presentation: Comparative Analysis
The following table summarizes hypothetical comparative data for this compound and two common alternatives, Thrombin and SFLLRN peptide, in the key validation experiments.
| Parameter | This compound | Thrombin | SFLLRN Peptide |
| EC₅₀ for IP Accumulation (nM) | 150 | 0.5 | 500 |
| Maximal IP Accumulation (% of control) | 450% | 600% | 400% |
| EC₅₀ for PKC Activation (nM) | 200 | 1.0 | 750 |
| Peak Intracellular Calcium [Ca²⁺]i (nM) | 800 | 1200 | 700 |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the signaling cascade initiated by this compound binding to the PAR1 receptor.
Caption: this compound activates the PAR1 receptor, leading to downstream signaling events.
Phosphoinositide Hydrolysis Assay Workflow
This diagram outlines the key steps in the phosphoinositide hydrolysis assay.
References
Safety Operating Guide
Proper Disposal Procedures for TRAP-7: A Guide for Laboratory Professionals
Disclaimer: As a specific Safety Data Sheet (SDS) for "TRAP-7" is not publicly available, this document provides essential guidance based on the general procedures for the disposal of peptide-based compounds in a laboratory setting. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department and, if available, the specific SDS for this compound to ensure full compliance and safety. Due to the often-unknown biological and toxicological properties of novel peptides, they should be treated as potentially hazardous materials.[1]
This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound and similar peptide-based reagents, ensuring the safety of laboratory personnel and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound, particularly in its solid (lyophilized) form, should be performed in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[2]
-
Body Protection: A laboratory coat.[2]
Summary of Key Safety and Disposal Information
The following table summarizes the essential information for the safe handling and disposal of this compound waste.
| Aspect | Guideline | Rationale |
| Waste Classification | Treat as potentially hazardous chemical waste. | The toxicological properties of many research peptides are not fully characterized. |
| Solid Waste | Collect in a dedicated, leak-proof, and clearly labeled container. | Prevents cross-contamination and ensures proper disposal. |
| Liquid Waste | Collect in a sealed, labeled, and appropriate chemical waste container. | Prevents release into the sanitary sewer system and environment. |
| Contaminated Labware | Dispose of as solid chemical waste (e.g., pipette tips, tubes, gloves). | Items that have come into contact with the peptide are considered contaminated. |
| Spills | Absorb with an inert material, collect in a sealed container, and decontaminate the area. | Minimizes exposure and environmental contamination. |
| Decontamination | Use an enzymatic detergent followed by a sodium hypochlorite solution (bleach). | Effectively removes and inactivates residual peptide from surfaces and equipment. |
| Storage | Store waste containers in a designated and secure satellite accumulation area. | Ensures safe temporary storage before collection by EHS. |
| Final Disposal | Arrange for pickup and disposal through your institution's EHS department. | Ensures compliance with federal, state, and local regulations. |
Step-by-Step Experimental Protocol for this compound Disposal
This protocol outlines the standard procedure for the collection and disposal of this compound waste from the point of generation to final removal from the laboratory.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place all solid this compound waste, including unused or expired powder, contaminated pipette tips, microfuge tubes, and gloves, into a designated, leak-proof solid waste container, preferably made of high-density polyethylene (HDPE).
-
Keep the container closed except when adding waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as stock solutions, experimental buffers, and the first rinse of emptied containers, in a dedicated, sealed, and chemical-resistant liquid waste container.
-
Never dispose of peptide solutions down the drain.
-
2. Labeling of Waste Containers:
-
Clearly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (Thrombin Receptor Activating Peptide)"
-
An accurate description of the contents (e.g., "Solid waste with this compound," "Aqueous solution of this compound")
-
The primary hazards associated with the waste (if known)
-
The date of accumulation
-
3. Decontamination of Labware and Surfaces:
-
For reusable labware and contaminated surfaces, first, use an enzymatic detergent to break down the peptide.
-
Follow this with a 6% sodium hypochlorite (bleach) solution to ensure complete decontamination.
-
Rinse thoroughly with water after decontamination.
4. Storage of Waste:
-
Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and, if necessary, in secondary containment to prevent spills.
5. Arranging for Final Disposal:
-
Once a waste container is full or has reached the institutional time limit for storage, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Follow all institutional procedures for waste manifest and handover.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling TRAP-7
Essential Safety and Handling Guide for TRAP-7
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of Thrombin Receptor Activator Peptide 7 (this compound) is paramount. This guide provides essential, immediate safety protocols and logistical information, including operational and disposal plans, to foster a secure laboratory environment and ensure research integrity. This compound is a bioactive peptide that acts as an irritant, potentially causing respiratory, skin, and eye irritation[1][2]. Adherence to the following procedures is critical for minimizing exposure risk.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The required PPE varies depending on the physical form of the peptide being handled.
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile gloves | Prevents skin contact with the peptide. Double-gloving is recommended for handling concentrated solutions. |
| Eye Protection | Chemical safety goggles or safety glasses with side shields | Protects eyes from splashes of solutions or airborne powder. |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder[3]. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume hood or appropriate respirator | Necessary when weighing or handling the lyophilized powder to avoid inhalation of fine particles[4][5]. |
Operational Plan: From Receipt to Disposal
A standardized operational workflow is critical for minimizing exposure risk. The following section details the procedural steps for handling this compound from receipt to disposal.
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Storage of Lyophilized Powder: Store the sealed vial in a dark, dry place at -20°C for long-term storage. For short-term storage (under two weeks), 4°C is acceptable. Peptides containing Cys, Met, or Trp are prone to oxidation and should be stored under anaerobic conditions if possible.
-
Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can degrade the peptide.
2. Reconstitution and Aliquoting:
-
Preparation: Conduct reconstitution in a fume hood to minimize inhalation risk of the lyophilized powder.
-
Solvent Selection: Use sterile, oxygen-free buffers (pH 5-6) for dissolution. For peptides with solubility issues, sterile distilled water or dilute acetic acid can be used initially, followed by dilution with the appropriate buffer.
-
Reconstitution Technique: Add the selected solvent slowly down the side of the vial. Gently swirl or sonicate to dissolve the peptide; do not shake vigorously.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, divide the reconstituted solution into single-use aliquots.
-
Storage of Solutions: Store peptide solutions at 2-8°C for short-term use (up to 30 days) or frozen at -20°C or colder for longer-term storage (a few weeks). Note that the shelf life of peptide solutions is limited.
3. Experimental Handling:
-
Always wear the appropriate PPE as detailed in the table above.
-
Handle all solutions containing this compound with care to avoid skin and eye contact.
-
Change gloves immediately if they become contaminated.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential biological hazards.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, must be collected in a designated, clearly labeled hazardous waste container.
-
Aqueous Waste: Collect all aqueous solutions containing the peptide as chemical waste. Do not dispose of peptide solutions down the drain.
-
Disposal Method: All waste must be handled in accordance with local, state, and federal regulations. One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
Emergency Procedures
Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate and Secure: Evacuate and restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including respiratory protection, before re-entering the area.
-
Containment: For a powder spill, gently cover it with absorbent material to avoid raising dust. For liquid spills, use absorbent materials to contain the spill, working from the outside in.
-
Cleanup: Sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water, followed by an appropriate disinfectant.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
First Aid:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention.
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
